Fin56
Beschreibung
Eigenschaften
IUPAC Name |
2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCFMMIWBSZOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Fin56?
An In-depth Technical Guide on the Mechanism of Action of Fin56
Introduction
This compound is a small molecule compound identified as a specific and potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1]. Unlike other ferroptosis inducers that primarily inhibit the cystine/glutamate antiporter (System Xc-) or directly inactivate Glutathione Peroxidase 4 (GPX4), this compound employs a unique dual mechanism, making it a critical tool for dissecting the molecular intricacies of ferroptosis and a potential candidate for therapeutic development, particularly in oncology[2][3][4]. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through two distinct but convergent pathways: the degradation of GPX4 and the activation of Squalene Synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10)[5][6][7]. The simultaneous disruption of these two key antioxidant systems leads to the overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death[3].
Pathway 1: GPX4 Degradation
One of the primary actions of this compound is to promote the degradation of the selenoenzyme GPX4[1]. GPX4 is the sole enzyme capable of reducing phospholipid hydroperoxides within cellular membranes, acting as a central guardian against ferroptosis.
-
Role of Acetyl-CoA Carboxylase (ACC): The degradation of GPX4 by this compound is dependent on the activity of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis[5][8]. Inhibition of ACC has been shown to prevent the this compound-mediated loss of GPX4, although the precise mechanistic link between this compound, ACC, and GPX4 degradation remains to be fully elucidated[1][5].
-
Involvement of Autophagy: Evidence suggests that this compound-induced degradation of GPX4 is facilitated by the cellular process of autophagy[2][9]. Studies in bladder cancer cells have demonstrated that this compound treatment induces autophagy, and inhibition of the autophagic machinery protects against GPX4 degradation and subsequent ferroptotic cell death[2][9].
Pathway 2: Squalene Synthase (SQS) Activation and CoQ10 Depletion
Independent of its effect on GPX4, this compound directly binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis[1][8].
-
Mevalonate Pathway Modulation: SQS catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene[5]. By activating SQS, this compound shunts FPP towards squalene synthesis, thereby depleting the pool of FPP available for the synthesis of other essential non-steroidogenic metabolites[5][8].
-
Coenzyme Q10 (CoQ10) Depletion: A critical consequence of FPP depletion is the reduced synthesis of Coenzyme Q10 (also known as ubiquinone), a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation[6][7]. The depletion of CoQ10 compromises the cell's ability to neutralize lipid radicals, thus increasing its susceptibility to ferroptosis[3][7].
The convergence of GPX4 degradation and CoQ10 depletion creates a state of overwhelming oxidative stress, leading to the iron-catalyzed accumulation of lipid peroxides and the execution of ferroptotic cell death.
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular pathways involved in this compound's mechanism of action.
Caption: Overall dual mechanism of action of this compound.
Caption: The GPX4 degradation pathway initiated by this compound.
Caption: The SQS activation pathway and subsequent CoQ10 depletion.
Quantitative Data: Cell Viability
The cytotoxic effect of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a degree of cell-line-specific sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| LN229 | Glioblastoma | 4.2 | 24 h | CCK-8 |
| U118 | Glioblastoma | 2.6 | 24 h | CCK-8 |
| J82 | Bladder Cancer | ~5-10 | 72 h | MTT |
| 253J | Bladder Cancer | ~5-10 | 72 h | MTT |
| T24 | Bladder Cancer | ~5-10 | 72 h | MTT |
| RT-112 | Bladder Cancer | >10 | 72 h | MTT |
| HT-29 | Colorectal Cancer | 12.5 | 48 h | MTT |
| Caco-2 | Colorectal Cancer | 15 | 48 h | MTT |
| HFF | Normal Fibroblast | 25 | 48 h | MTT |
Data compiled from multiple sources[4][8][10]. Note: Values for bladder cancer cell lines are estimated from graphical data.
Key Experimental Protocols and Workflows
The elucidation of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these core assays are provided below.
Cell Viability (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of viability following treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[2][4].
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well[11][12].
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, this allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells[11][13].
-
Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes[11].
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader[4][13].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Lipid Peroxidation (C11-BODIPY Staining)
This assay uses the fluorescent probe C11-BODIPY™ 581/591 to visualize and quantify lipid peroxidation, a key feature of ferroptosis. The probe shifts its fluorescence emission from red to green upon oxidation.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 6-well plate or in an imaging-compatible plate and allow them to adhere overnight[4].
-
Treatment: Treat cells with this compound (e.g., 1-5 µM) and appropriate controls (vehicle, positive control like RSL3, and co-treatment with a ferroptosis inhibitor like Ferrostatin-1) for the desired time (e.g., 4-24 hours)[4].
-
Probe Loading: Remove the treatment medium and incubate the cells with 1-5 µM C11-BODIPY in serum-free medium for 30 minutes at 37°C[4][6][14].
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe[14].
-
Imaging: Immediately acquire images using a fluorescence microscope or a high-content imaging system. Use standard filter sets for red (e.g., Texas Red, ~590 nm emission) and green (e.g., FITC, ~510 nm emission) fluorescence[6].
-
Quantification: Measure the fluorescence intensity in both channels. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation[6][15]. For flow cytometry, cells are treated, stained, and then harvested for analysis.
Caption: Workflow for detecting lipid peroxidation.
Protein Degradation (Western Blotting for GPX4)
Western blotting is used to quantify the abundance of specific proteins, such as GPX4, to confirm its degradation after this compound treatment.
Protocol:
-
Cell Lysis: After treating cells with this compound for various time points (e.g., 3-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[16][17].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 (and a loading control like GAPDH or β-actin) overnight at 4°C[18].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative protein abundance.
Caption: Workflow for Western Blot analysis of GPX4.
Conclusion
This compound is a unique ferroptosis inducer with a well-defined dual mechanism of action that involves both the degradation of the central ferroptosis regulator GPX4 and the depletion of the lipophilic antioxidant Coenzyme Q10 via activation of squalene synthase[1]. This multifaceted approach makes this compound a powerful chemical probe for studying the complex metabolic networks that govern ferroptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to explore the vulnerabilities of cancer cells and develop novel therapeutic strategies targeting this distinct form of cell death.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ferroptosis: A new therapeutic target for bladder cancer [frontiersin.org]
- 4. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis: An Emerging Target for Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 17. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Fin56: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. Fin56 is a novel small molecule that has been identified as a specific and potent inducer of ferroptosis.[1][2] Unlike other ferroptosis inducers (FINs) that primarily inhibit the cystine/glutamate antiporter (System Xc-) or directly inactivate glutathione peroxidase 4 (GPX4), this compound employs a unique dual mechanism of action.[1][3] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways.
Core Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through two distinct but synergistic pathways: the degradation of GPX4 and the depletion of Coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant.[1][4][5]
-
GPX4 Degradation: this compound promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[1][6] This degradation process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[3][6] While the precise link between this compound, ACC, and GPX4 degradation is still under investigation, this mechanism distinguishes this compound from direct covalent inhibitors of GPX4 like RSL3.[3][6] Some studies suggest that this degradation is mediated by autophagy.[7][8]
-
Coenzyme Q10 Depletion: Through chemoproteomic analysis, this compound has been shown to bind to and activate squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][6][9] The activation of SQS shunts the metabolic flux towards squalene production, leading to the depletion of other non-steroidogenic products of the mevalonate pathway, most notably Coenzyme Q10.[1][3][10] CoQ10, in its reduced form (ubiquinol), acts as a potent radical-trapping antioxidant, and its depletion enhances the cell's sensitivity to lipid peroxidation and ferroptosis.[4][11]
This dual-node pressure on the cell's lipid antioxidant network makes this compound a potent ferroptosis inducer, capable of overcoming resistance mechanisms that might arise from targeting a single pathway.[4]
Quantitative Data: In Vitro Efficacy
The cytotoxic effect of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its potency. IC50 values are time-dependent and can vary based on the specific cell line and assay conditions.[12]
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [13] |
| U118 | Glioblastoma | 2.6 | [13] |
| HT-29 | Colorectal Cancer | Data not specified | [14] |
| Caco-2 | Colorectal Cancer | Data not specified | [14] |
| J82 | Bladder Cancer | ~1-10 (range) | [8] |
| 253J | Bladder Cancer | ~1-10 (range) | [8] |
| T24 | Bladder Cancer | ~1-10 (range) | [8] |
| RT-112 | Bladder Cancer | ~1-10 (range) | [8] |
Note: Specific IC50 values can vary between experiments. The data for bladder cancer cell lines were presented as a range of effective concentrations.
Experimental Protocols
Standard methodologies are employed to characterize the ferroptotic cell death induced by this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay quantifies the dose-dependent cytotoxic effect of this compound.
-
Cell Seeding: Plate cells (e.g., LN229, U118) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.[12][15]
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
This assay directly visualizes and quantifies lipid peroxidation, a hallmark of ferroptosis.[13]
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates. Treat with this compound (e.g., 1 µM) for 24 hours.
-
Staining: Add BODIPY 581/591 C11 dye to the culture medium at a final concentration of 1-2 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Immediately visualize the cells using a fluorescence microscope. In its reduced state, the probe emits red fluorescence (~590 nm). Upon oxidation by lipid peroxides, its fluorescence shifts to green (~510 nm).
-
Quantification: Measure the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation.[13]
Immunofluorescence for 4-Hydroxynonenal (4-HNE)
This method detects 4-HNE, a stable end-product of lipid peroxidation, providing further evidence of ferroptosis.[13]
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 4-HNE overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear counterstaining) and visualize using a fluorescence microscope.
Western Blot Analysis for GPX4
This technique is used to confirm the degradation of GPX4 protein following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Subcutaneous Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.[4]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 LN229 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into control (vehicle) and treatment (this compound) groups. Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki67) and ferroptosis markers (4-HNE).[4]
Therapeutic Potential and Future Directions
This compound has demonstrated significant anti-tumor effects in preclinical models, particularly against glioblastoma and bladder cancer.[4][7] Its ability to induce a non-apoptotic form of cell death makes it a promising candidate for overcoming resistance to conventional therapies that primarily trigger apoptosis.[2][13] Furthermore, some evidence suggests this compound is selective for cells with certain RAS mutations, which are present in approximately 30% of all human cancers, highlighting a potential for targeted therapy.[2]
Despite its promise, this compound currently possesses poor drug-like properties, including low water solubility and stability, which may limit its systemic use.[2] Future research will likely focus on the development of second-generation this compound analogs with improved pharmacokinetic profiles to enhance their clinical translatability.[2] Additionally, combining this compound with other therapeutic agents, such as mTOR inhibitors or nanovehicles for targeted delivery, may synergistically enhance its anti-cancer efficacy.[7][16][17]
Conclusion
This compound represents a significant advancement in the field of ferroptosis research. Its novel, dual mechanism of action—involving both GPX4 degradation and CoQ10 depletion—provides a powerful tool for inducing this unique form of cell death.[1][4] The comprehensive understanding of its signaling pathways and the establishment of robust experimental protocols are crucial for its continued investigation. While challenges related to its drug-like properties remain, the therapeutic potential of this compound and its derivatives offers a promising new strategy in the development of next-generation cancer therapies.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wjgnet.com [wjgnet.com]
- 11. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
The Role of Fin56 in Regulated Cell Death Pathways: A Technical Guide
Introduction
Fin56 is a small molecule compound identified as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, ferroptosis is a caspase-independent process, making it a promising therapeutic avenue for cancers that have developed resistance to traditional apoptosis-inducing treatments.[2][3] this compound, a derivative of CIL56, exhibits a unique dual mechanism of action that potently triggers this cell death pathway, showing particular efficacy in various cancer models, including those with specific RAS mutations.[2][4] This technical guide provides an in-depth overview of this compound's mechanism, its interaction with other cellular pathways, and the experimental methodologies used to study its effects, tailored for researchers and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through two distinct but complementary mechanisms: the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10).[4][5] This dual action creates a robust pressure on the cell's lipid antioxidant network, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4][6]
-
GPX4 Degradation : this compound promotes the post-translational degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides.[1][6] This action is distinct from other ferroptosis inducers like RSL3, which directly inhibit GPX4's enzymatic activity.[4] The degradation process initiated by this compound is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[5][7] While the precise link is still under investigation, inhibiting ACC has been shown to prevent the this compound-mediated loss of GPX4.[1][7]
-
Coenzyme Q10 Depletion : Through chemoproteomic analysis, this compound has been found to bind to and activate Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][8] Activation of SQS diverts the pathway's substrate, farnesyl pyrophosphate (FPP), towards squalene production.[7] This leads to the depletion of downstream, non-steroidogenic metabolites, most notably CoQ10 (ubiquinone).[1][9] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that traps radicals within membranes.[4] Its depletion removes a key defense against lipid peroxidation, enhancing sensitivity to ferroptosis.[4][5]
Crosstalk with Autophagy and Lysosomal Pathways
Recent studies have elucidated a deeper mechanistic complexity, linking this compound-induced ferroptosis to autophagy and lysosomal function.
-
Autophagy-Dependent GPX4 Degradation : Evidence suggests that the degradation of GPX4 by this compound is mediated by autophagy.[3] In bladder cancer cells, this compound was shown to induce autophagy, and the inhibition of autophagic machinery attenuated this compound-induced GPX4 degradation and subsequent oxidative stress.[3][10] This indicates that this compound may trigger the autophagic engulfment and subsequent lysosomal degradation of GPX4.
-
Lysosomal Membrane Permeabilization (LMP) : In glioblastoma (GBM) models, this compound treatment was found to trigger lysosomal membrane permeabilization (LMP).[11] This process is dependent on the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[11][12] The induction of LMP by this compound appears to be a consequence of ferroptotic stress, as it can be inhibited by the ferroptosis inhibitor ferrostatin-1.[11] This suggests a feed-forward loop where this compound-induced ferroptosis leads to lysosomal damage, potentially amplifying the cell death signal.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in various preclinical models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| LN229 | Glioblastoma | CCK-8 | IC₅₀ | 4.2 µM | [11] |
| U118 | Glioblastoma | CCK-8 | IC₅₀ | 2.6 µM | [11] |
| 253J, T24, J82, RT-112 | Bladder Cancer | MTT | Cell Viability | Dose-dependent decrease | [10] |
| Various | NCI-60 Panel | Not Specified | Lethality | More cell-line selective than GSH depleting agents | [1] |
Table 2: Key In Vivo Experimental Findings for this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Glioblastoma (LN229 xenograft) | Nude Mice | Intraperitoneal injection | - Significant decrease in tumor volume.- Decreased Ki67 (proliferation marker).- Increased 4-HNE (lipid peroxidation marker). | [4][11][12] |
| Osteosarcoma (MNNG/HOS xenograft) | Nude Mice | Nanovehicle delivery + NIR light | - Targeted delivery and tumor accumulation.- Hyperthermia-boosted ferroptosis therapy. | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.
1. Cell Viability Assay (CCK-8)
-
Objective : To determine the cytotoxic effect of this compound on cancer cells and calculate the IC₅₀ value.
-
Methodology :
-
Seed cells (e.g., LN229, U118) in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for a specified period (e.g., 24-48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells. The IC₅₀ is determined using non-linear regression analysis.[11]
-
2. Assessment of Lipid Peroxidation (BODIPY™ 581/591 C11 Staining)
-
Objective : To visualize and quantify lipid ROS, a hallmark of ferroptosis.
-
Methodology :
-
Seed cells in glass-bottom dishes or 6-well plates and incubate overnight.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 24 hours).[11]
-
Load the cells with 5 µM BODIPY 581/591 C11 dye in complete medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Acquire images using a confocal microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[11]
-
3. In Vivo Tumor Xenograft Study and Immunohistochemistry
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism and analyze markers of proliferation and ferroptosis in tumor tissue.
-
Methodology :
-
Tumor Implantation : Subcutaneously inject cancer cells (e.g., 2 x 10⁶ LN229 cells) into the flank of immunocompromised mice (e.g., nude mice).[11][13]
-
Treatment : Once tumors reach a palpable size, randomize mice into treatment (this compound) and control (vehicle) groups. Administer treatment as per the defined schedule (e.g., daily intraperitoneal injections).[11]
-
Monitoring : Measure tumor volume with calipers regularly (e.g., every 3-5 days).[4]
-
Tissue Harvest : At the end of the study (e.g., 30 days), euthanize the mice and excise the tumors.[11]
-
Immunohistochemistry (IHC) : Fix tumors in formalin, embed in paraffin, and section. Perform IHC staining on tissue sections using antibodies against Ki67 (proliferation marker) and 4-HNE (lipid peroxidation marker).[4][11]
-
Analysis : Quantify the percentage of positive-staining cells for each marker to compare between treatment and control groups.[4]
-
Implications for Drug Development
Targeting ferroptosis with this compound presents a compelling strategy for cancer therapy, particularly for tumors resistant to conventional treatments.
-
Targeting Metabolic Vulnerabilities : this compound's mechanism exploits the metabolic wiring of cancer cells, particularly their reliance on pathways that regulate lipid metabolism and antioxidant defense.[1]
-
Synergistic Combinations : The discovery that this compound's action is supported by autophagy suggests potential for synergistic combinations. For instance, combining this compound with mTOR inhibitors, which activate autophagy, has been shown to enhance cytotoxicity against bladder cancer cells.[3][14]
-
Overcoming Resistance : As a non-apoptotic cell death inducer, this compound offers a way to circumvent apoptosis resistance, a common mechanism of treatment failure in cancer.[11]
-
Challenges and Future Directions : While promising, the clinical translation of this compound faces challenges related to its drug-like properties, such as water solubility and stability.[2] Future research is focused on developing second-generation this compound analogs with improved pharmacokinetic profiles.[2] Furthermore, nanocarrier-based delivery systems are being explored to improve targeted delivery and reduce potential systemic toxicity.[4]
This compound is a potent and specific inducer of ferroptosis with a well-defined dual mechanism of action involving both GPX4 degradation and CoQ10 depletion. Its activity is intricately linked with other key cellular processes like autophagy and lysosomal stability, highlighting the complex network that governs regulated cell death. Preclinical data strongly support its anti-tumor efficacy, positioning this compound and the pathway it targets as a promising frontier in the development of next-generation cancer therapies. Further optimization and exploration of combination strategies will be critical to realizing its full therapeutic potential.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 3. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 6. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma | Semantic Scholar [semanticscholar.org]
- 13. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferroptosis: A new therapeutic target for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Assault of Fin56 on Cancer Cells: A Technical Guide to its Ferroptotic Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the dual mechanism of the ferroptosis-inducing compound Fin56, offering researchers, scientists, and drug development professionals a deeper understanding of its potent anti-cancer activity. This whitepaper provides an in-depth exploration of the two primary pathways through which this compound triggers this unique form of iron-dependent programmed cell death, along with detailed experimental protocols and quantitative data to support further research and development.
Ferroptosis is an emerging and promising avenue in cancer therapy, particularly for treatment-resistant malignancies. This compound has been identified as a specific and potent inducer of this process, acting through a dual mechanism that simultaneously cripples the cell's antioxidant defense systems and disrupts a key metabolic pathway.[1][2][3][4][5][6]
Core Mechanisms of this compound-Induced Ferroptosis
This compound initiates ferroptosis through two distinct but complementary molecular pathways:
-
Degradation of Glutathione Peroxidase 4 (GPX4): this compound promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides and protects cells from oxidative damage.[2][3][5] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1][2][4] Recent studies have also implicated the cellular process of autophagy in mediating this compound-induced GPX4 degradation.[7][8] The loss of GPX4 function leads to an accumulation of lethal lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Activation of Squalene Synthase (SQS) and Depletion of Coenzyme Q10 (CoQ10): In a parallel mechanism, this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2][3][5] This activation shunts the pathway's resources towards the production of squalene, leading to a depletion of farnesyl pyrophosphate (FPP).[1][2][4] The reduction in FPP, in turn, limits the synthesis of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant.[1][2][3][4] The depletion of CoQ10 further exacerbates oxidative stress, amplifying the effects of GPX4 degradation and pushing the cell towards ferroptotic death.[6][9]
These two pathways converge to create a potent and synergistic induction of ferroptosis, overwhelming the cell's antioxidant capacity and leading to its demise.
Visualizing the Pathways
To elucidate these complex interactions, the following diagrams, generated using the DOT language, illustrate the signaling cascades initiated by this compound.
Caption: this compound promotes GPX4 degradation, a process requiring ACC activity and mediated by autophagy.
Caption: this compound activates SQS, leading to FPP and subsequent CoQ10 depletion, increasing oxidative stress.
Quantitative Insights into this compound Activity
The following tables summarize key quantitative data from studies on this compound, providing a comparative overview of its efficacy in different cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (h) | Key Observations | Reference |
| LN229 | 4.2 | 24 | Dose-dependent decrease in cell viability. | [10] |
| U118 | 2.6 | 24 | More sensitive to this compound compared to LN229. | [10] |
| NHA (Normal Human Astrocytes) | Less sensitive than glioma cells | 24 | Demonstrates some selectivity for cancer cells. | [10] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Animal Model | Treatment | Outcome | Key Markers | Reference |
| Nude mice with LN229 subcutaneous xenografts | This compound | Significant decrease in tumor volume after 30 days. | Decreased Ki67, Increased 4-HNE. | [10] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanisms, this section provides detailed protocols for key experiments.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (e.g., LN229, U118) and normal human astrocytes (NHA) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours. A DMSO control should be included.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.[10]
Lipid Peroxidation and ROS Assay
-
Cell Culture and Treatment: Seed LN229 and U118 cells in 6-well plates and allow them to attach overnight. Treat the cells with 1 µM this compound or DMSO for 24 hours.[10]
-
Staining:
-
Imaging: Acquire images using a confocal microscope. An increase in green fluorescence for BODIPY™ 581/591 C11 indicates lipid peroxidation, while green fluorescence from CellROX™ Green indicates general ROS production.[10]
Western Blot Analysis for GPX4
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 0, 2, 4, 6 hours with 2 µM this compound), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative abundance of GPX4 protein.[8]
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant LN229 cells into the flank of nude mice.[10]
-
Treatment: Once tumors are established, randomly assign mice to a control group (e.g., vehicle) and a this compound treatment group. Administer this compound at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every few days) using calipers.[6]
-
Endpoint Analysis: At the end of the study (e.g., 30 days), harvest the tumors.[10]
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections for markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).[6][10]
This technical guide provides a solid foundation for understanding and investigating the dual mechanism of this compound in inducing ferroptosis. The detailed pathways, quantitative data, and experimental protocols are intended to empower researchers to further explore the therapeutic potential of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 10. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Assault of Fin56 on GPX4: A Technical Guide to a Novel Ferroptosis Inducer
For Immediate Release
A deep dive into the mechanisms of Fin56, a novel small molecule that induces a specialized form of programmed cell death known as ferroptosis. This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the dual pathways by which this compound triggers the degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, and offering detailed experimental protocols to investigate these processes.
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid hydroperoxides. A central player in the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. Consequently, the targeted inhibition or degradation of GPX4 has emerged as a promising therapeutic strategy for cancers and other diseases resistant to conventional treatments.
This compound is a specific inducer of ferroptosis that operates through a distinct mechanism compared to other well-known inducers like erastin or RSL3. It triggers cell death by promoting the degradation of GPX4 and concurrently depleting Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced GPX4 degradation, summarizes key quantitative data, and provides detailed experimental protocols for its study.
Core Mechanism: A Two-Pronged Attack
This compound employs a unique dual-mechanism strategy to induce ferroptosis, converging on the incapacitation of the cell's lipid peroxide repair systems.[3][4] These two pathways involve:
-
GPX4 Degradation: An autophagy-dependent process requiring the activity of Acetyl-CoA Carboxylase (ACC).[3][4][5]
-
Coenzyme Q10 Depletion: Achieved through the activation of Squalene Synthase (SQS) within the mevalonate pathway.[1][3][4]
While activation of SQS does not directly cause the degradation of GPX4, the resulting depletion of CoQ10 synergizes with the loss of GPX4 to overwhelm the cell with lipid peroxides, leading to ferroptotic death.[4]
Recent evidence strongly implicates autophagy as the primary route for this compound-mediated GPX4 degradation.[5][6] Studies have shown that inhibiting autophagy at various stages can attenuate both the degradation of GPX4 and the subsequent oxidative stress.[5][7][8] This suggests a process where this compound, possibly through an ACC-dependent signal, triggers the autophagic engulfment and lysosomal degradation of GPX4.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines. The following tables summarize key quantitative data reported in the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Duration | Reference |
|---|---|---|---|---|---|
| LN229 | Glioblastoma | CCK-8 | 4.2 | 24 h | [9] |
| U118 | Glioblastoma | CCK-8 | 2.6 | 24 h | [9] |
| J82 | Bladder Cancer | MTT | ~1-10 | 72 h | [8] |
| 253J | Bladder Cancer | MTT | ~1-10 | 72 h | [8] |
| T24 | Bladder Cancer | MTT | ~1-10 | 72 h | [8] |
| RT-112 | Bladder Cancer | MTT | ~1-10 | 72 h |[8] |
Table 2: Effect of this compound on GPX4 Protein Levels
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Observed Effect | Reference |
|---|---|---|---|---|
| FSH-GPX4 MEFs | 5 | 3, 6, 9, 24 | Time-dependent decrease in GPX4 levels | [8] |
| Bladder Cancer Cells | Not specified | Not specified | GPX4 degradation blocked by autophagy inhibitors |[7] |
Experimental Protocols
To facilitate research into this compound, this section provides detailed protocols for key experiments.
Experimental Workflow: General Approach
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.[8]
Protocol 2: Western Blot for GPX4 Degradation
This protocol detects changes in GPX4 protein levels following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.[8][10]
Protocol 3: Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay uses a fluorescent probe to visualize and quantify lipid peroxidation.
Materials:
-
BODIPY™ 581/591 C11 stock solution (in DMSO)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
-
Cells grown on coverslips or in appropriate plates
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 4-6 hours).
-
Probe Loading: Incubate the cells with 2 µM BODIPY™ 581/591 C11 in medium for 30 minutes at 37°C.[10]
-
Washing: Wash the cells twice with PBS or fresh medium to remove excess probe.
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (excitation/emission ~581/591 nm), while the oxidized probe fluoresces green (excitation/emission ~488/510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[10]
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the shift in fluorescence in the green channel (e.g., FITC).
-
Conclusion and Future Directions
This compound represents a significant tool for studying the mechanisms of ferroptosis and holds potential for therapeutic development. Its dual-action mechanism—inducing GPX4 degradation via autophagy and depleting CoQ10—provides a robust method for triggering ferroptotic cell death.[2][3] Key areas for future research include the precise elucidation of the signaling link between this compound, ACC, and the initiation of autophagy.[4] Furthermore, exploring the therapeutic synergy of this compound with other agents, such as mTOR inhibitors that also modulate autophagy, could open new avenues for treating resistant cancers.[5][6] The protocols and data presented in this guide offer a solid foundation for researchers to explore these exciting questions and unlock the full potential of targeting the GPX4 axis in disease.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Fin56 and Squalene Synthase: A Technical Guide to a Novel Ferroptosis-Inducing Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other diseases. Fin56, a potent inducer of ferroptosis, exerts its cytotoxic effects through a unique dual mechanism of action. It not only promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the suppression of lipid peroxidation, but also directly engages and activates Squalene Synthase (SQS). The activation of SQS, an enzyme in the mevalonate pathway, leads to the depletion of Coenzyme Q10 (CoQ10), a critical endogenous antioxidant, thereby exacerbating lipid peroxidation and culminating in ferroptotic cell death. This technical guide provides an in-depth overview of the interaction between this compound and SQS, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts in this area.
Introduction
This compound is a small molecule that has been identified as a specific inducer of ferroptosis.[1][2] Its mechanism of action is distinct from other ferroptosis inducers, such as erastin and RSL3.[2] A key aspect of this compound's activity is its interaction with squalene synthase (SQS), an enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3][4] This interaction represents a novel pharmacological approach to induce ferroptosis and highlights the intricate link between lipid metabolism and this form of cell death. This guide will delve into the technical details of the this compound-SQS interaction, providing the necessary information for researchers to investigate and potentially exploit this pathway for therapeutic benefit.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [5][6] |
| U118 | Glioblastoma | 2.6 | [5][6] |
| A549 (cisplatin-resistant) | Lung Cancer | 12.71 | [1] |
| HFF (normal) | Normal Human Foreskin Fibroblasts | 24.97 | [1] |
Table 2: Squalene Synthase Activity
| Compound | Effect on SQS | EC50 | Citation |
| This compound | Activation | Not Reported | [2] |
| SRS11-31 (this compound analog) | Activation | 10-fold higher than this compound | [2] |
Note: The precise EC50 value for this compound-mediated activation of SQS and the binding affinity (Kd) between this compound and SQS are not currently available in the public literature. The generation of this data is a key area for future research.
Signaling and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound, highlighting the central role of Squalene Synthase.
Experimental Workflow: Target Identification and Validation
This workflow outlines the key experimental stages for identifying and validating SQS as a target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Role of Fin56 in Cancer Research: A Technical Guide to a Novel Ferroptosis Inducer
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional therapies. Fin56 is a potent and specific small-molecule inducer of ferroptosis, demonstrating significant anti-tumor activity across a range of cancer models. This technical guide provides a comprehensive overview of this compound, detailing its dual mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this compound's role in cancer research and its potential for therapeutic development.
Introduction to this compound and Ferroptosis
Ferroptosis is a non-apoptotic form of programmed cell death initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. This process is morphologically and biochemically distinct from other forms of cell death and is characterized by shrunken mitochondria with increased membrane density[2]. The inactivation of the lipid repair enzyme Glutathione Peroxidase 4 (GPX4) is a central event in the execution of ferroptosis[3].
This compound is a class III ferroptosis-inducing compound (FIN) that triggers cell death through a unique dual mechanism, making it a subject of intense investigation in cancer research[4]. Unlike other ferroptosis inducers that may directly inhibit GPX4 or deplete glutathione (GSH), this compound promotes the degradation of the GPX4 protein and independently activates squalene synthase (SQS), an enzyme in the mevalonate pathway[4][5]. This dual action leads to a potent induction of lipid peroxidation and subsequent cell death, showing selectivity for some cancer cell lines, including those with certain RAS mutations[6].
Mechanism of Action of this compound
This compound induces ferroptosis through two distinct but convergent pathways:
-
GPX4 Degradation: this compound promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides[2][7][4][8]. The degradation of GPX4 is dependent on the activity of acetyl-CoA carboxylase (ACC)[4][5]. Recent studies have also implicated autophagy in this compound-induced GPX4 degradation[9][10][11]. The loss of GPX4 function leads to an accumulation of toxic lipid peroxides, a hallmark of ferroptosis.
-
Squalene Synthase Activation and Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme that catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene in the mevalonate pathway[7][4][5][12][13]. This activation shunts FPP towards squalene synthesis, thereby depleting the pool of FPP available for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10)[7][4][14]. CoQ10 is a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation. Its depletion enhances the cellular sensitivity to ferroptosis.
These two mechanisms synergize to create a robust induction of ferroptosis, making this compound an effective anti-cancer agent in preclinical models[15].
Quantitative Data on this compound's Anti-Cancer Efficacy
The anti-tumor effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LN229 | Glioblastoma | 4.2 | CCK-8 | [2] |
| U118 | Glioblastoma | 2.6 | CCK-8 | [2] |
| J82 | Bladder Cancer | Not specified | MTT | [9] |
| 253J | Bladder Cancer | Not specified | MTT | [9] |
| T24 | Bladder Cancer | Not specified | MTT | [9] |
| RT-112 | Bladder Cancer | Not specified | MTT | [9] |
| HT-1080 | Fibrosarcoma | Not specified | Not specified | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| LN229 Glioblastoma Xenograft (Nude Mice) | This compound | Decreased tumor volume | [2][15] |
| LN229 Glioblastoma Xenograft (Nude Mice) | This compound | Decreased Ki67 positive cells (proliferation marker) | [2][15] |
| LN229 Glioblastoma Xenograft (Nude Mice) | This compound | Increased 4-HNE protein levels (lipid peroxidation marker) | [2][15] |
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound in inducing ferroptosis.
Caption: Dual mechanism of this compound-induced ferroptosis.
Experimental Workflow for Assessing this compound-Induced Ferroptosis
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells.
References
- 1. Recent progress of ferroptosis in cancers and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Ferroptosis in Cancer Development and Treatment Response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 15. researchgate.net [researchgate.net]
The Potential of Fin56 in Neurodegenerative Disease Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a novel form of iron-dependent regulated cell death, termed ferroptosis, as a key contributor to the pathology of these devastating conditions. Fin56, a specific inducer of ferroptosis, presents a unique chemical tool to probe the mechanisms of ferroptotic neuronal death and, paradoxically, to explore potential therapeutic strategies aimed at modulating this pathway. This technical guide provides an in-depth overview of the core mechanisms of this compound, its relevance to neurodegeneration, and detailed experimental protocols for its application in preclinical research models.
Introduction to this compound and Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is characterized by the accumulation of lipid reactive oxygen species (ROS) and is distinct from other cell death modalities in its morphology, biochemistry, and genetics.[2]
This compound is a potent and specific inducer of ferroptosis with a dual mechanism of action that distinguishes it from other ferroptosis inducers like erastin or RSL3.[3]
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[3] The loss of GPX4 function leads to the unchecked accumulation of lipid ROS, a central event in ferroptosis.[3]
-
Coenzyme Q10 Depletion: this compound also activates squalene synthase, an enzyme in the mevalonate pathway.[3] This leads to the depletion of Coenzyme Q10 (CoQ10), a vital endogenous antioxidant that protects cell membranes from lipid peroxidation.[3]
This dual action makes this compound a robust tool for inducing ferroptosis and for studying the intricate signaling cascades involved.
This compound in the Context of Neurodegenerative Diseases
The brains of patients with Alzheimer's, Parkinson's, and Huntington's diseases exhibit hallmarks of iron dyshomeostasis and oxidative stress, creating a vulnerable environment for ferroptosis.
-
Alzheimer's Disease (AD): Iron accumulation has been observed in the amyloid plaques and neurofibrillary tangles characteristic of AD.[4] The presence of lipid peroxidation markers in the brains of AD patients and animal models further suggests the involvement of ferroptosis in neuronal loss.[4]
-
Parkinson's Disease (PD): The progressive loss of dopaminergic neurons in the substantia nigra of PD patients is associated with high levels of iron.[5] Studies in animal models of PD have shown that inhibitors of ferroptosis can protect these neurons from degeneration.[5]
-
Huntington's Disease (HD): While the primary cause of HD is a genetic mutation, mitochondrial dysfunction and oxidative stress are key features of the disease's progression. These cellular stresses can sensitize neurons to ferroptotic death.
By inducing ferroptosis with this compound in relevant disease models, researchers can elucidate the specific vulnerabilities of different neuronal populations and identify potential nodes for therapeutic intervention.
Quantitative Data on this compound Activity
While most quantitative data for this compound comes from cancer cell line studies, these values provide a starting point for designing experiments in neuronal models. It is crucial to perform dose-response studies in the specific neuronal cell type of interest to determine the optimal concentration for inducing ferroptosis without causing non-specific toxicity.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| LN229 (Glioblastoma) | CCK-8 Cell Viability | 4.2 | |
| U118 (Glioblastoma) | CCK-8 Cell Viability | 2.6 | |
| J82 (Bladder Cancer) | MTT Cell Viability | ~1-10 (at 72h) | [6] |
| 253J (Bladder Cancer) | MTT Cell Viability | ~1-10 (at 72h) | [6] |
| T24 (Bladder Cancer) | MTT Cell Viability | ~1-10 (at 72h) | [6] |
| RT-112 (Bladder Cancer) | MTT Cell Viability | ~1-10 (at 72h) | [6] |
Experimental Protocols
The following protocols are adapted from established methods and provide a framework for investigating the effects of this compound in in vitro and in vivo models of neurodegeneration.
In Vitro Models
4.1.1. Cell Lines (e.g., SH-SY5Y, PC12)
The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are commonly used models for studying neurotoxicity and neuroprotection.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y or PC12 cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
For differentiation into a more neuron-like phenotype, treat SH-SY5Y cells with retinoic acid (e.g., 10 µM for 5-7 days) and PC12 cells with nerve growth factor (NGF; e.g., 50-100 ng/mL for 5-7 days).
-
-
This compound Treatment and Viability Assessment:
-
Seed differentiated cells in 96-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 - 50 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
Assess cell viability using a standard MTT or CCK-8 assay according to the manufacturer's instructions.
-
To confirm ferroptosis, co-treat with a ferroptosis inhibitor such as ferrostatin-1 (e.g., 1-10 µM) or liproxstatin-1 (e.g., 100-500 nM) and assess for rescue of cell viability.
-
4.1.2. Primary Neuronal Cultures (e.g., Cortical or Hippocampal Neurons)
Primary neurons provide a more physiologically relevant model for studying neuronal cell death.
-
Isolation and Culture:
-
Isolate cortical or hippocampal neurons from embryonic (e.g., E18) or early postnatal (e.g., P0-P1) rodents following established protocols.
-
Plate neurons on poly-D-lysine or other suitable substrates in appropriate neuronal culture media.
-
Allow neurons to mature in culture for at least 7-10 days before experimentation.
-
-
Neuroprotection Assay:
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate for excitotoxicity, oligomeric amyloid-beta for an AD model, MPP+ for a PD model).
-
Co-treat with a range of this compound concentrations to assess its potential to exacerbate cell death.
-
Alternatively, to test for potential neuroprotective compounds against this compound-induced ferroptosis, pre-treat with the compound of interest before adding this compound.
-
After 24-48 hours, assess neuronal viability using methods such as LDH release assay (for necrosis), TUNEL staining (for apoptosis), or by quantifying surviving neurons (e.g., MAP2 or NeuN immunocytochemistry).
-
In Vivo Models
In vivo studies are essential for evaluating the systemic effects and therapeutic potential of modulating ferroptosis.
4.2.1. Animal Models of Neurodegeneration
-
Alzheimer's Disease: Transgenic mouse models such as 5xFAD or APP/PS1 are commonly used.
-
Parkinson's Disease: Neurotoxin-based models, including unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or systemic administration of MPTP, are widely employed.[1][7]
-
Huntington's Disease: Transgenic models expressing the mutant huntingtin gene are available.
4.2.2. This compound Administration and Assessment
-
Administration: this compound can be administered via intraperitoneal (i.p.) injection or potentially through direct intracerebroventricular (i.c.v.) or stereotactic injection for more targeted delivery. The optimal dose and administration route must be determined empirically.
-
Behavioral Testing: Assess motor function (e.g., rotarod, open field test for PD models) and cognitive function (e.g., Morris water maze, Y-maze for AD models) at baseline and after treatment.
-
Histological and Biochemical Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons in PD models, NeuN staining for general neuronal populations).
-
Measure markers of lipid peroxidation (e.g., 4-HNE or MDA) in brain homogenates.
-
Assess GPX4 levels and activity in brain tissue via Western blot and enzymatic assays.
-
Key Experimental Assays
-
Lipid Peroxidation Assays:
-
In Vitro: Use fluorescent probes such as C11-BODIPY 581/591 or Liperfluo to visualize and quantify lipid ROS by flow cytometry or fluorescence microscopy.
-
In Vivo/Ex Vivo: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in brain tissue homogenates using commercially available ELISA kits or colorimetric assays.
-
-
Mitochondrial Function Assays:
-
Assess mitochondrial respiration and health by measuring the oxygen consumption rate (OCR) using platforms like the Seahorse XF Analyzer.
-
Evaluate changes in mitochondrial membrane potential using fluorescent dyes such as TMRE or JC-1.
-
-
Western Blotting:
-
Quantify the protein levels of key players in the ferroptosis pathway, including GPX4, squalene synthase, and markers of cellular stress.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis via GPX4 degradation and CoQ10 depletion.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotection against this compound-induced ferroptosis.
Logical Relationship of Ferroptosis in Neurodegeneration
References
- 1. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. criver.com [criver.com]
- 7. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
A Technical Guide to Fin56: Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fin56 is a potent and specific small-molecule inducer of ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation. Discovered through a small-molecule screen for inducers of non-apoptotic cell death, this compound has emerged as a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers resistant to traditional therapies.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on its dual-mode activity involving both the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene synthase (SQS).[3] Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Discovery and Identification
This compound was identified from a screening of 3,169 lethal compounds for their ability to induce cell death independently of caspase activation.[4] Through a process of lead optimization from an initial hit, CIL56, this compound was developed as a specific inducer of ferroptosis.[2] Unlike its predecessor, this compound was found to selectively induce ferroptosis without triggering other forms of cell death.[2] The discovery pipeline involved a systematic approach of modulatory profiling to characterize the nature of cell death induced by a library of small molecules.[4]
Experimental Workflow: Discovery of this compound
Caption: Discovery pipeline of this compound.
Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through two distinct but complementary mechanisms: the degradation of GPX4 and the activation of squalene synthase (SQS).[3]
GPX4 Degradation
This compound promotes the degradation of the selenoenzyme Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis.[5] GPX4 is responsible for detoxifying lipid peroxides, and its degradation leads to an accumulation of these toxic species, ultimately triggering ferroptotic cell death. The degradation of GPX4 by this compound is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link between ACC and GPX4 degradation remains to be fully elucidated.[3][4]
Squalene Synthase Activation and Coenzyme Q10 Depletion
In a parallel pathway, this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway that catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[3][6] The activation of SQS diverts FPP away from the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[3][7] CoQ10 is a potent lipophilic antioxidant that can independently suppress ferroptosis.[7][8] Therefore, by activating SQS, this compound leads to the depletion of CoQ10, further sensitizing cells to lipid peroxidation and ferroptosis.[3][7]
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Dual mechanism of this compound action.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in glioblastoma and bladder cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [9][10] |
| U118 | Glioblastoma | 2.6 | [9][10] |
| J82 | Bladder Cancer | ~1-10 | [11] |
| 253J | Bladder Cancer | ~1-10 | [11] |
| T24 | Bladder Cancer | ~1-10 | [11] |
| RT-112 | Bladder Cancer | ~1-10 | [11] |
| HT-29 | Colorectal Cancer | Varies | [12] |
| Caco-2 | Colorectal Cancer | Varies | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
6-well plates or chamber slides
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
BODIPY™ 581/591 C11 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2-5 µM BODIPY™ 581/591 C11 in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For microscopy, acquire images using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels.
Western Blot for GPX4 Degradation
This protocol is used to assess the protein levels of GPX4 following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (anti-GPX4, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the GPX4 band intensity to a loading control (β-actin or GAPDH).
Experimental Workflow: Target Identification
Caption: Target identification workflow for this compound.
In Vivo Efficacy
Preclinical studies using xenograft mouse models have demonstrated the anti-tumor activity of this compound in vivo.[9][13] Treatment with this compound has been shown to significantly reduce tumor volume in glioblastoma xenografts.[8][9] Immunohistochemical analysis of these tumors revealed increased markers of ferroptosis, such as 4-hydroxynonenal (4-HNE), and decreased markers of proliferation, like Ki67.[8][9]
Therapeutic Potential and Future Directions
This compound's unique dual mechanism of action makes it a promising candidate for cancer therapy, particularly for tumors that are resistant to apoptosis-inducing agents.[1] Its ability to target two key nodes in the ferroptosis pathway may offer a strategy to overcome potential resistance mechanisms.[13] Further research is warranted to optimize the pharmacokinetic properties of this compound, explore its efficacy in a broader range of cancer types, and investigate potential combination therapies. The synergistic effect of this compound with mTOR inhibitors in bladder cancer cells suggests that combination strategies could be a fruitful avenue for future clinical development.[5] The development of next-generation this compound analogs with improved drug-like properties is an active area of research aimed at translating the potent anti-cancer activity of this compound into clinical applications.[1]
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 10. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
Fin56: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fin56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's dual mechanism of action, involving both the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS), leading to the depletion of coenzyme Q10. This guide also outlines key experimental protocols for studying this compound-induced ferroptosis and presents its signaling pathways through detailed diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers in the fields of cell death, cancer biology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, is a derivative of CIL56.[1][2] Its chemical structure is characterized by a fluorene core functionalized with two N-cyclohexylsulfonyl groups and a hydroxyimino group.[1]
| Property | Value | Reference |
| CAS Number | 1083162-61-1 | [3][4] |
| Molecular Formula | C25H31N3O5S2 | [1][4] |
| Molecular Weight | 517.66 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | [2] |
Biological Properties and Mechanism of Action
This compound is a specific inducer of ferroptosis, a non-apoptotic form of cell death driven by the accumulation of lipid reactive oxygen species (ROS).[3][6][7] It exhibits a unique dual mechanism of action, targeting two distinct pathways to promote ferroptosis.[8][9][10]
GPX4 Degradation
One of the primary mechanisms of this compound is the induction of degradation of Glutathione Peroxidase 4 (GPX4).[5][9][10] GPX4 is a key enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptosis.[9][10] The degradation of GPX4 by this compound is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[8][9] However, the precise link between this compound, ACC, and GPX4 degradation is not yet fully elucidated.[9] Some studies suggest that autophagy may play a role in this compound-induced GPX4 degradation.[11][12]
Squalene Synthase Activation and Coenzyme Q10 Depletion
Independent of its effect on GPX4, this compound also binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway.[8][9][10] SQS catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[9] Activation of SQS by this compound leads to a reduction in the pool of FPP available for the synthesis of other essential molecules, including coenzyme Q10 (CoQ10).[7][8][9] CoQ10 is a potent lipophilic antioxidant, and its depletion enhances the susceptibility of cells to lipid peroxidation and ferroptosis.[7][8]
The dual mechanism of this compound, targeting both a key antioxidant enzyme (GPX4) and the synthesis of a crucial lipid-soluble antioxidant (CoQ10), makes it a potent inducer of ferroptosis.[13]
Signaling Pathways
The signaling pathways affected by this compound are central to the regulation of ferroptosis. The diagrams below illustrate the dual mechanism of action of this compound.
Caption: Dual mechanism of this compound-induced ferroptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay
This protocol is used to determine the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 12-24 hours.[14]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.25 µM to 2.5 µM) for a specified duration (e.g., 24 hours).[14] Include a vehicle control (DMSO).
-
Assay: Add a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.[14]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control.
Immunoblotting for GPX4
This protocol is used to assess the effect of this compound on GPX4 protein levels.
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 6-10 hours).[3][15]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against GPX4, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or tubulin).
Lipid Peroxidation Assay
This protocol is used to measure the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with this compound (e.g., 2 µM) for a specified time (e.g., 4 hours).[12]
-
Probe Loading: Incubate the cells with a lipid peroxidation sensor dye, such as BODIPY™ 581/591 C11 (e.g., 2 µM for 30 minutes).[12][16]
-
Imaging: Wash the cells with PBS and visualize them using a fluorescence microscope.[12] An increase in the green fluorescence signal indicates lipid peroxidation.[16]
-
Flow Cytometry (Optional): Alternatively, cells can be harvested and analyzed by flow cytometry to quantify the shift in fluorescence.
Caption: General workflow for studying this compound in vitro.
Therapeutic Potential and Future Directions
This compound's ability to specifically induce ferroptosis has positioned it as a valuable tool for cancer research.[13] Ferroptosis is emerging as a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing therapies.[11][17] Studies have shown that this compound can inhibit the growth of various cancer cells, including glioblastoma and bladder cancer.[11][16] The selectivity of this compound for cells with certain RAS mutations further enhances its therapeutic potential.[17]
However, challenges such as poor water solubility and the need for a more complete understanding of its mechanism of action need to be addressed for its clinical translation.[17] Future research will likely focus on the optimization of this compound's drug-like properties and further elucidation of the molecular players involved in its downstream signaling pathways.[17] Combination therapies, for instance, with mTOR inhibitors, have shown synergistic effects in killing cancer cells and represent a promising avenue for future investigation.[11]
Conclusion
This compound is a potent and specific inducer of ferroptosis with a novel dual mechanism of action. Its ability to promote GPX4 degradation and deplete coenzyme Q10 makes it a valuable chemical probe for studying ferroptosis and a promising lead compound for the development of new anticancer therapies. This technical guide provides a comprehensive overview of the current knowledge on this compound, which should aid researchers in designing and interpreting experiments aimed at further unraveling the complexities of ferroptosis and its therapeutic applications.
References
- 1. This compound | C25H31N3O5S2 | CID 118986699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a well-characterized small molecule for modeling ferroptosis-mediated cell death [inventions.techventures.columbia.edu]
- 7. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 13. researchgate.net [researchgate.net]
- 14. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
Foundational Research on Fin56 and Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational research of Fin56, a potent inducer of ferroptosis. This document elucidates the core mechanisms of this compound, details its impact on cell signaling pathways, and provides structured data and methodologies for researchers in oncology and cell biology.
Core Concepts: The Dual Mechanism of this compound-Induced Ferroptosis
This compound is a small molecule that triggers ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other ferroptosis inducers, this compound employs a dual mechanism of action, making it a subject of significant interest in cancer research.[3][4]
The primary mechanisms of this compound are:
-
Degradation of Glutathione Peroxidase 4 (GPX4): this compound promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides.[1][5] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1][3] However, the precise molecular link between this compound, ACC, and GPX4 degradation remains an area of active investigation.[1][3] Studies have also indicated that this degradation can be mediated by autophagy.[6]
-
Activation of Squalene Synthase (SQS): Independently of its effect on GPX4, this compound binds to and activates squalene synthase (SQS).[1][3] SQS is an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[3] Activation of SQS by this compound leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, thereby increasing the susceptibility of cells to lipid peroxidation.[3][4]
This dual action of depleting a key lipid peroxide repair enzyme and a major lipid-soluble antioxidant makes this compound a robust inducer of ferroptosis.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and its impact on key biomarkers of ferroptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [5] |
| U118 | Glioblastoma | 2.6 | [5] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [3] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [3] |
| Biliary Tract Cancer Cells | Biliary Tract Cancer | Less sensitive (effective at ~40 µM) | [4] |
Table 2: Quantitative Effects of this compound on Ferroptosis Markers
| Cell Line | Treatment | Effect | Quantitative Change | Citation |
| LN229, U118 | 1 µM this compound (24h) | Increased Lipid Peroxidation | Significant increase in BODIPY C11 green fluorescence | [5] |
| LN229, U118 | 1 µM this compound (24h) | Increased 4-HNE levels | Significant increase in 4-HNE immunofluorescence | [5] |
| LN229 Xenograft | This compound treatment (in vivo) | Increased 4-HNE levels | Significant increase in 4-HNE protein levels | [5] |
| Bladder Cancer Cells | This compound treatment | GPX4 Degradation | Time-dependent decrease in GPX4 protein levels | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of foundational this compound research.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on glioblastoma cell lines.[5]
-
Cell Seeding: Seed cancer cells (e.g., LN229, U118) in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using appropriate software.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol is based on the methodology used to assess lipid ROS in glioblastoma cells.[5]
-
Cell Seeding: Seed cells (e.g., LN229, U118) in a 6-well plate or on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration and for the specified time (e.g., 1 µM for 24 hours). Include a DMSO-treated control group.
-
Staining: After treatment, add BODIPY™ 581/591 C11 to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Immediately visualize the cells using a fluorescence microscope or confocal microscope. The oxidized form of the probe will fluoresce green, while the reduced form will fluoresce red.
-
Quantification: Quantify the fluorescence intensity of both channels using image analysis software (e.g., ImageJ). An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for GPX4 and 4-HNE
This is a generalized protocol; specific antibody dilutions and incubation times should be optimized for each experimental setup.
-
Sample Preparation:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against GPX4 (e.g., Cell Signaling Technology #52455, 1:1000 dilution) or 4-HNE (e.g., Abcam) overnight at 4°C with gentle agitation.[8] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying this compound.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells [mdpi.com]
- 5. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Fin56 in Different Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Fin56, a novel ferroptosis-inducing agent, across various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on a range of cancer cell lines, primarily presenting the half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the sensitivity of different cancer types to this compound-induced ferroptosis.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Glioblastoma | LN229 | 4.2 | [1][2] |
| U118 | 2.6 | [1][2] | |
| Colorectal Cancer | HT-29 | Not explicitly stated, but effective concentrations are mentioned. | |
| Caco-2 | Not explicitly stated, but effective concentrations are mentioned. | ||
| Bladder Cancer | J82 | Concentrations from 0.1 nM to 100 µM tested. | [3][4] |
| 253J | Concentrations from 0.1 nM to 100 µM tested. | [3][4] | |
| T24 | Concentrations from 0.1 nM to 100 µM tested. | [3][4] | |
| RT-112 | Concentrations from 0.1 nM to 100 µM tested. | [3][4] | |
| Lung Cancer | A549 (cisplatin-resistant) | Effective in combination with cisplatin. | [5][6][7] |
| Osteosarcoma | MNNG/HOS | Studied in the context of a nanovehicle delivery system. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound and ferroptosis.
Cell Viability Assays
2.1.1. CCK-8 (Cell Counting Kit-8) Assay
This assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This is another colorimetric assay to assess cell metabolic activity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 570 and 600 nm.
-
Cell Proliferation Assay (EdU Assay)
The 5-ethynyl-2'-deoxyuridine (EdU) assay is used to measure DNA synthesis and is a reliable indicator of cell proliferation.
-
Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active synthesis. A fluorescent azide is then attached to the EdU through a "click" chemistry reaction, allowing for visualization and quantification of proliferating cells.
-
Protocol:
-
Culture cells in the presence of various concentrations of this compound.
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Prepare the "click" reaction cocktail containing a fluorescent azide, copper sulfate, and a reducing agent.
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Western Blotting for Ferroptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins, such as GPX4, which is a key regulator of ferroptosis.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., GPX4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, a key feature of ferroptosis.
-
Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash the cells with a serum-free medium or PBS.
-
Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and processes involved in the study of this compound.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: A typical experimental workflow for evaluating this compound.
Caption: The dual mechanism of action of this compound leading to ferroptosis.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ucallmlabs.com [ucallmlabs.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
Methodological & Application
Standard protocol for using Fin56 in cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fin56 is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has emerged as a valuable tool in cancer research due to its selectivity for certain cancer cell types, including those with RAS mutations.[4] Unlike other ferroptosis inducers, this compound exhibits a dual mechanism of action, making it a unique compound for studying and targeting this cell death pathway.[5][6][7] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its mechanism of action, recommended protocols, and data analysis.
Mechanism of Action
This compound induces ferroptosis through two distinct but complementary pathways:
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[1][7][8] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[6][7] The loss of GPX4 function leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.[1]
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][6][7] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[5][6][9][10]
This dual mechanism provides a robust method for inducing ferroptosis and can overcome resistance mechanisms that may arise from targeting a single pathway.[5]
Key Experimental Protocols
I. Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., LN229, U118 glioblastoma cells; 253J, T24 bladder cancer cells; MNNG/HOS osteosarcoma cells)[9][11][12]
-
Complete cell culture medium (e.g., DMEM or α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin)[11][12]
-
This compound (stock solution prepared in DMSO)[13]
-
96-well plates
-
EdU assay kit[11]
-
Plate reader
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 12-24 hours to allow for attachment.[12]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 24 to 48 hours.[5][11] Include a vehicle control (DMSO) group.
-
CCK-8 Assay: After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader to determine cell viability.[12]
-
EdU Assay: For proliferation analysis, add EdU to the cell culture medium and incubate for a few hours before the end of the this compound treatment. Fix, permeabilize, and stain the cells according to the manufacturer's protocol. Image the wells using a fluorescence microscope and quantify the percentage of EdU-positive cells.[11]
II. Analysis of Ferroptosis Markers
Objective: To confirm that this compound-induced cell death occurs via ferroptosis.
Materials:
-
Cells treated with this compound as described above
-
Lipid peroxidation sensors (e.g., C11-BODIPY 581/591)
-
Glutathione (GSH) assay kit[12]
-
Antibodies for Western blot: anti-GPX4, anti-4-HNE
-
Flow cytometer
-
Western blot reagents and equipment
Protocol:
-
Lipid Peroxidation:
-
Treat cells with this compound.
-
In the last 30-60 minutes of treatment, load the cells with a lipid peroxidation sensor like C11-BODIPY.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence indicating lipid oxidation.
-
-
GSH Depletion:
-
Harvest this compound-treated and control cells.
-
Measure intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.[12]
-
-
Western Blot Analysis:
-
Lyse this compound-treated and control cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against GPX4 and 4-HNE (a marker of lipid peroxidation).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in GPX4 and an increase in 4-HNE levels are indicative of ferroptosis.[5]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| LN229 | Glioblastoma | 4.2 | [11] |
| U118 | Glioblastoma | 2.6 | [11] |
Table 2: Recommended Concentration Range and Treatment Duration for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 10 µM | The optimal concentration is cell line-dependent and should be determined empirically.[5] |
| Treatment Duration | 6 - 48 hours | Time-course experiments are recommended to determine the optimal endpoint for specific assays.[9][14] |
Mandatory Visualizations
Caption: Dual mechanism of this compound-induced ferroptosis.
Caption: General experimental workflow for this compound studies.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 11. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
Preparing Fin56 Stock Solutions for Cellular and In Vivo Experiments
Abstract
Fin56 is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It exerts its effects through a dual mechanism: inducing the degradation of glutathione peroxidase 4 (GPX4) and activating squalene synthase (SQS), which leads to the depletion of coenzyme Q10.[2][3] These actions make this compound a valuable tool for studying ferroptosis and a potential therapeutic agent in diseases like cancer.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.
Chemical Properties and Solubility
This compound is a crystalline solid with the chemical formula C₂₅H₃₁N₃O₅S₂ and a molecular weight of 517.66 g/mol .[6][7] Proper solubilization is critical for its experimental use.
| Property | Value | Citation(s) |
| Molecular Weight | 517.66 g/mol | [6][8] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% (HPLC) | [6][7] |
| Solubility | DMSO: ≥ 100 mg/mL (193.18 mM) DMF: 30 mg/mL Water: Insoluble Ethanol: Insoluble | [7][8][9] |
Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of this compound.[8]
Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 517.66 g/mol x 1000 = 5.18 mg
-
Weigh this compound: Carefully weigh out 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[8][9]
Preparation of Working Solutions for Cell Culture
For cell-based assays, the DMSO stock solution should be diluted in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[10] Typical working concentrations for this compound in cell culture range from 1 µM to 10 µM.[4][8]
Example Dilution (for a final concentration of 5 µM in 1 mL of medium):
-
Add 0.5 µL of the 10 mM this compound stock solution to 999.5 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cells.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
In Vivo Formulation Preparation
This protocol provides a method for preparing a this compound formulation suitable for oral administration in animal models.[8]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O)
Procedure (for 1 mL of working solution):
-
Prepare a 14 mg/mL stock solution of this compound in fresh DMSO.
-
In a sterile tube, add 20 µL of the 14 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 530 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[8]
Experimental Workflow and Signaling Pathway
General Experimental Workflow for Studying this compound-Induced Ferroptosis
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular level.
Caption: A general experimental workflow for studying this compound-induced ferroptosis in vitro.
This compound Signaling Pathway
This compound induces ferroptosis through two distinct but converging pathways.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FIN 56 | Ferroptosis | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Detection of Fin56-Induced Ferroptosis in Cells
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels[1][2]. It is distinct from other cell death modalities like apoptosis in its morphology and biochemical pathways[1]. FIN56 is a specific small molecule inducer of ferroptosis, making it a valuable tool for studying this process[3][4]. This compound triggers ferroptosis through a dual mechanism: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene synthase (SQS), which leads to the depletion of the antioxidant Coenzyme Q10 (CoQ10)[1][3][5][6]. These actions culminate in unchecked lipid peroxidation and cell death.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to reliably detect and quantify the key hallmarks of ferroptosis induced by this compound in a cellular context.
Mechanism of this compound-Induced Ferroptosis
This compound employs a two-pronged approach to induce ferroptosis:
-
GPX4 Degradation: this compound promotes the degradation of the selenoenzyme GPX4[3][5][6][7]. GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides within biological membranes, thereby protecting cells from oxidative damage[3][8][9]. The degradation of GPX4, which can be mediated by autophagy, removes this crucial line of defense[7].
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway[1][5][6]. This activation shunts precursors away from the synthesis of CoQ10, a potent lipophilic antioxidant that can trap free radicals within membranes[1][5]. The depletion of CoQ10 further sensitizes the cell to lipid peroxidation.
The convergence of these two pathways leads to a massive accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and executing ferroptotic cell death.
Experimental Protocols
A general workflow for investigating this compound-induced ferroptosis involves cell culture, treatment with this compound and relevant controls, followed by specific assays to measure the key markers of ferroptosis.
Detection of Lipid Peroxidation using C11-BODIPY 581/591
Principle: Lipid peroxidation is the definitive hallmark of ferroptosis[2]. The fluorescent probe C11-BODIPY 581/591 is a lipophilic dye that readily incorporates into cellular membranes[2][10]. In its native, reduced state, the probe fluoresces red (~590 nm emission). Upon oxidation by lipid radicals, its fluorescence shifts to green (~510 nm emission)[10][11]. This spectral shift allows for ratiometric analysis, providing a sensitive and reliable measure of lipid peroxidation[11].
Protocol for Fluorescence Microscopy:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-5 µM) for a predetermined time (e.g., 4-8 hours). Include a vehicle control (DMSO) and a negative control co-treated with this compound and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1 or 500 nM Liproxstatin-1)[12].
-
Staining:
-
Prepare a 2 µM working solution of C11-BODIPY 581/591 in pre-warmed, serum-free medium or Hanks' Balanced Salt Solution (HBSS)[12].
-
Remove the treatment medium and wash the cells twice with HBSS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light[10][12][13].
-
-
Imaging:
-
Wash the cells twice with HBSS.
-
Mount the coverslips on a slide with a drop of fresh HBSS.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using two filter sets:
-
-
Analysis: An increase in the green-to-red fluorescence intensity ratio indicates an elevation in lipid peroxidation[14].
Protocol for Flow Cytometry:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described above.
-
Staining: Following treatment, stain the cells with C11-BODIPY as described in step 3 of the microscopy protocol[15].
-
Cell Harvesting:
-
Wash cells twice with PBS.
-
Harvest the cells by trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS[15].
-
-
Data Acquisition:
-
Analyze the cells immediately on a flow cytometer.
-
Use the FITC or equivalent channel (e.g., 488 nm laser excitation, 530/30 nm emission filter) to detect the oxidized (green) C11-BODIPY signal.
-
-
Analysis: An increase in the mean fluorescence intensity in the green channel indicates a higher level of lipid peroxidation.
Analysis of GPX4 Protein Level and Activity
Principle: Since this compound induces the degradation of GPX4, measuring its protein level and enzymatic activity provides direct evidence of the drug's mechanism of action[7][8].
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as previously described. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay[13].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane[13].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate[13].
-
-
Analysis: A decrease in the GPX4 band intensity relative to a loading control (e.g., β-actin or GAPDH) indicates this compound-induced degradation.
Protocol for GPX4 Activity Assay (Coupled Enzyme Method):
-
Principle: GPX4 activity is measured indirectly by monitoring the consumption of NADPH at 340 nm[9][16]. GPX4 reduces a substrate (e.g., cumene hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH.
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells in a non-denaturing buffer and determine the protein concentration.
-
Assay Procedure (using a commercial kit or prepared reagents):
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in assay buffer.
-
Add a specific amount of cell lysate (e.g., 20-50 µg protein) to the wells of a 96-well UV-transparent plate.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader[17].
-
-
Analysis: The rate of NADPH consumption (decrease in A340) is proportional to the GPX4 activity in the sample. Compare the activity in this compound-treated cells to control cells.
Measurement of Intracellular Iron
Principle: Ferroptosis is an iron-dependent process[18]. While this compound does not directly increase iron influx, the process requires a sufficient pool of labile iron. Measuring intracellular iron levels can confirm that the cellular environment is permissive for ferroptosis. The Ferrozine assay is a colorimetric method for quantifying total intracellular iron[19][20].
Protocol for Ferrozine-Based Iron Assay:
-
Cell Treatment and Harvesting: Treat cells in a 6-well or 10 cm plate. After treatment, wash cells thoroughly with ice-cold PBS to remove extracellular iron. Harvest the cells by scraping or trypsinization.
-
Cell Lysis and Iron Release:
-
Colorimetric Reaction:
-
Measurement and Analysis:
-
Transfer the samples and standards to a 96-well plate.
-
Measure the absorbance at ~560 nm using a microplate reader[22][23].
-
Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein amount in the initial lysate.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound-induced ferroptosis from various studies. The effective concentration and magnitude of the effect can vary significantly depending on the cell line and experimental conditions.
| Parameter Measured | Cell Line(s) | This compound Concentration | Result | Reference |
| Cell Viability (IC50) | Bladder Cancer (J82, 253J) | 2-5 µM (at 6-9h) | Significant reduction in viability | [12] |
| Lipid Peroxidation | Glioblastoma (LN229, U118) | 5 µM | Increased green fluorescence (C11-BODIPY) | [14] |
| Lipid Peroxidation | Bladder Cancer (253J, T24) | 2 µM (at 4h) | Increased oxidized C11-BODIPY signal | [12] |
| GPX4 Protein Level | Bladder Cancer Cells | 2-5 µM | Dose-dependent decrease in GPX4 protein | [7] |
| Intracellular Fe²⁺ | Kidney Cells (HK-2) | Not specified | Significant elevation in Fe²⁺ levels | [24] |
| Tumor Growth (in vivo) | Glioblastoma (LN229 xenograft) | Not specified | Decreased tumor volume and Ki67 staining | [14][25] |
| Ferroptosis Marker (in vivo) | Glioblastoma (LN229 xenograft) | Not specified | Increased 4-HNE staining | [14][25] |
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. inventions.techventures.columbia.edu [inventions.techventures.columbia.edu]
- 4. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 11. abpbio.com [abpbio.com]
- 12. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 13. benchchem.com [benchchem.com]
- 14. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 16. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Ferroptosis: Redox Imbalance and Hematological Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Notes: Measuring Lipid Peroxidation with BODIPY™ 581/591 C11 Following Fin56-Induced Ferroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] This process is distinct biochemically and morphologically from other cell death modalities like apoptosis.[1] A key event in ferroptosis is the oxidative degradation of polyunsaturated fatty acids within cellular membranes.[2][3] Fin56 is a potent, specific inducer of ferroptosis (a "type 3" inducer) that acts through a dual mechanism: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and separately activates squalene synthase (SQS).[4][5][6] Both pathways ultimately lead to an accumulation of lipid reactive oxygen species (ROS) and cell death.[1][4][5]
The fluorescent probe BODIPY™ 581/591 C11 is a reliable tool for detecting lipid peroxidation in live cells.[2][7] This lipophilic dye incorporates into cellular membranes and reports on the oxidative state.[7] In its native, reduced state, the probe fluoresces red (~591 nm).[8][9] Upon oxidation by lipid peroxides, its fluorescence shifts to green (~510 nm).[8][9] This spectral shift allows for ratiometric analysis, providing a robust and sensitive readout of lipid peroxidation, which is a hallmark of ferroptosis.[2][9]
These application notes provide a detailed protocol for inducing ferroptosis in cultured cells using this compound and quantifying the resulting lipid peroxidation using BODIPY™ 581/591 C11 with flow cytometry and fluorescence microscopy.
Principle of the Assay
The assay is based on the ratiometric fluorescence properties of the BODIPY™ 581/591 C11 probe.
-
This compound Treatment: Cells are treated with this compound, which induces ferroptosis by causing GPX4 degradation and Coenzyme Q10 depletion.[1][5][10] This disrupts the cell's antioxidant defenses, leading to the accumulation of lipid peroxides.
-
BODIPY-C11 Staining: The BODIPY™ 581/591 C11 probe is added to the cells. Its fatty acid chain facilitates its incorporation into cellular membranes.
-
Oxidation and Fluorescence Shift: In the presence of lipid peroxides, the polyunsaturated butadienyl portion of the BODIPY™ 581/591 C11 molecule is oxidized.[7][9] This oxidation event causes a shift in the fluorescence emission from red to green.[9]
-
Detection and Quantification: The change in fluorescence is measured. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation. This can be quantified on a per-cell basis using flow cytometry or visualized spatially using fluorescence microscopy.[2][11]
This compound Signaling Pathway
This compound induces ferroptosis through two distinct, well-documented mechanisms that converge on the accumulation of lipid peroxides.[4][5] One pathway involves the degradation of the crucial lipid repair enzyme GPX4, a process that is dependent on acetyl-CoA carboxylase (ACC) activity.[4][5] The second pathway involves the binding and activation of squalene synthase (SQS), which depletes the antioxidant Coenzyme Q10 (CoQ10).[4][5][6]
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abpbio.com [abpbio.com]
- 10. wjgnet.com [wjgnet.com]
- 11. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inducing Ferroptosis with Fin56: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing Fin56, a potent and specific inducer of ferroptosis, in cell viability assays. These application notes are designed to assist researchers in accurately assessing the cytotoxic effects of this compound and understanding its mechanism of action.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[1] It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis. This compound is a small molecule that has been identified as a specific inducer of ferroptosis.[2][3] Unlike other ferroptosis inducers that may have off-target effects, this compound exhibits a dual mechanism of action that converges on the induction of lethal lipid peroxidation.[1][4][5]
The primary mechanisms of this compound-induced ferroptosis are:
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[2][5][6][7] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[4][5]
-
Coenzyme Q10 Depletion: this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][4][5] This activation leads to a reduction in the levels of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[1][4]
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following table summarizes the cytotoxic effects of this compound across various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate cell models.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Reference |
| LN229 | Glioblastoma | CCK-8 | 4.2 | 24 h | [8] |
| U118 | Glioblastoma | CCK-8 | 2.6 | 24 h | [8] |
| J82 | Bladder Cancer | MTT | Not specified, dose-dependent decrease | 72 h | [9][10] |
| 253J | Bladder Cancer | MTT | Not specified, dose-dependent decrease | 72 h | [9][10] |
| T24 | Bladder Cancer | MTT | Not specified, dose-dependent decrease | 72 h | [9][10] |
| RT-112 | Bladder Cancer | MTT | Not specified, dose-dependent decrease | 72 h | [9][10] |
Experimental Protocols
This section provides a detailed methodology for performing a cell viability assay to assess the effects of this compound.
Protocol 1: General Cell Viability Assay Using a Tetrazolium-Based Method (e.g., MTT, MTS, or WST-1)
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Tetrazolium-based cell viability assay reagent (e.g., MTT, MTS, or WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 value.[8][9]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9][10]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.[11]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
For MTS or WST-1 Assay:
-
Add 20 µL of the MTS or WST-1 reagent directly to each well.[11]
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, and ~450 nm for WST-1).[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: The dual mechanism of this compound-induced ferroptosis.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for a cell viability assay using this compound.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Fin56 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fin56 is a potent small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It has demonstrated significant anti-tumor effects in various cancer models, making it a valuable tool for cancer research and drug development.[3][4] this compound exerts its cytotoxic effects through a dual mechanism of action: it promotes the degradation of glutathione peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system, and it activates squalene synthase (SQS), leading to the depletion of coenzyme Q10 (CoQ10), an essential antioxidant.[1][5][6][7] These actions culminate in the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent cell death.[1][8]
These application notes provide detailed protocols and experimental design considerations for utilizing this compound in in vivo mouse models to study its anti-tumor efficacy and mechanism of action.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from representative studies investigating the anti-tumor effects of this compound in mouse xenograft models.
Table 1: Effect of this compound on Tumor Growth in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Volume (mm³) | Ki67 Positive Cells (%) | 4-HNE Protein Levels (Arbitrary Units) |
| Control (Vehicle) | ~1500 | High | Low |
| This compound | ~500 | Low | High |
Data adapted from a study using LN229 glioblastoma cells subcutaneously implanted in nude mice.[3][4]
Table 2: Synergistic Anti-Tumor Effect of this compound-Based Nanovehicle with NIR Irradiation in an Osteosarcoma Xenograft Model
| Treatment Group | Relative Tumor Volume |
| PBS + NIR | ~12 |
| This compound + NIR | ~8 |
| FSR-Fin56 | ~7 |
| FSR-Fin56 + NIR | ~2 |
FSR-Fin56 refers to a this compound-loaded nanovehicle. Data illustrates the enhanced efficacy when combined with Near-Infrared (NIR) light-induced hyperthermia.[8]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the dual mechanism by which this compound induces ferroptosis.
Caption: Dual mechanism of this compound-induced ferroptosis.
General In Vivo Experimental Workflow
This diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a this compound in vivo efficacy study.
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Subcutaneous Glioblastoma Xenograft Model
This protocol is adapted from studies evaluating this compound in glioblastoma mouse models.[3][4]
1. Materials and Reagents
-
Cell Line: LN229 human glioblastoma cells
-
Animals: 4-week-old female athymic nude mice
-
This compound: Stock solution in DMSO, to be diluted in a suitable vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)
-
Vehicle Control: Same composition as the this compound formulation without the active compound.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
2. Animal Handling and Acclimatization
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
3. Cell Preparation and Implantation
-
Culture LN229 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[3]
4. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomly assign mice into treatment and control groups (n=5-10 mice per group).
5. This compound Administration
-
Prepare the this compound dosing solution and vehicle control on the day of injection.
-
A previously reported dosing regimen for a this compound-based nanovehicle was 7 mg/kg administered via tail vein injection every 4 days.[8] For unmodified this compound, the route and dose may need to be optimized. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes.
-
Administer the assigned treatment to each mouse according to the predetermined schedule (e.g., once daily, every other day) for the duration of the study (e.g., 30 days).[3]
6. Efficacy Evaluation and Endpoint
-
Continue to measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.
-
The experimental endpoint may be defined by a specific tumor volume limit (e.g., 2000 mm³), a predetermined time point (e.g., 30 days), or signs of significant morbidity (e.g., >20% body weight loss).[3]
-
At the endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR).
Protocol 2: Immunohistochemical Analysis of Tumor Tissues
This protocol outlines the steps for analyzing biomarkers of proliferation and ferroptosis in harvested tumor tissues.
1. Materials and Reagents
-
Paraffin-embedded tumor sections (5 µm)
-
Primary antibodies: anti-Ki67 (for proliferation), anti-4-HNE (for lipid peroxidation)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
2. Procedure
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum).
-
Incubate sections with the primary antibody (anti-Ki67 or anti-4-HNE) overnight at 4°C.
-
Wash sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
3. Image Acquisition and Analysis
-
Capture images of the stained sections using a light microscope.
-
Quantify the percentage of Ki67-positive cells or the intensity of 4-HNE staining using image analysis software (e.g., ImageJ).[3][4] Statistical analysis should be performed to compare treatment groups.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application of Fin56 in high-throughput screening for ferroptosis modulators.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This distinct cell death pathway has emerged as a promising therapeutic target in various diseases, particularly cancer, where it can be selectively induced to eliminate malignant cells. Fin56 is a potent and specific inducer of ferroptosis, making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel ferroptosis modulators. These modulators could serve as new therapeutic agents or chemical probes to further elucidate the intricacies of the ferroptosis pathway.
This compound induces ferroptosis through a dual mechanism of action. It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2][3] Additionally, this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][2][3] This activation leads to the depletion of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and subsequent ferroptotic cell death.[1][3] This well-defined mechanism makes this compound an excellent positive control and benchmark compound in HTS assays for identifying new molecules that either mimic or inhibit its effects.
These application notes provide a comprehensive guide for utilizing this compound in HTS campaigns to identify and characterize novel ferroptosis modulators. Detailed protocols for cell-based assays, data analysis, and follow-up studies are provided to facilitate the successful implementation of such screens.
Data Presentation: Quantitative Analysis of Ferroptosis Modulators
A primary goal of high-throughput screening is the identification and quantitative characterization of "hit" compounds. The data generated from these screens should be meticulously organized to allow for robust comparison and prioritization of compounds for further investigation. When using this compound as a reference compound, the potency of newly identified ferroptosis inducers or inhibitors can be directly compared.
Table 1: Hypothetical Data from a High-Throughput Screen for Ferroptosis Inducers
| Compound ID | Class | Max Inhibition (%) | IC50 (µM) | Selectivity Index (SI) | Notes |
| This compound | Reference | 100 | 0.5 | >10 | Potent ferroptosis inducer. |
| Compound A | Hit | 98 | 1.2 | >8 | Similar potency to this compound. |
| Compound B | Hit | 95 | 5.8 | >5 | Moderate potency. |
| Compound C | Inactive | <10 | >50 | - | No significant activity. |
| Compound D | Hit | 85 | 0.9 | >12 | High potency, potential for further optimization. |
-
Max Inhibition (%) : The maximum percentage of cell death induced by the compound at the highest tested concentration.
-
IC50 (µM) : The half-maximal inhibitory concentration, representing the concentration of the compound that induces 50% of the maximal response (cell death).
-
Selectivity Index (SI) : A measure of the compound's selectivity for inducing ferroptosis over other forms of cell death or general cytotoxicity. It is often calculated as the ratio of the cytotoxic concentration in a ferroptosis-resistant cell line to the ferroptosis-inducing concentration in a sensitive cell line.
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | R1 Group | R2 Group | Potency (Relative to this compound) |
| This compound | Cyclohexyl | Cyclohexyl | 1.0 |
| Analog 1 | Phenyl | Cyclohexyl | 0.7 |
| Analog 2 | Cyclohexyl | Piperidinyl | 1.2 |
| Analog 3 | Tert-butyl | Cyclohexyl | 0.3 |
| Analog 4 | Cyclohexyl | 4-methylcyclohexyl | 1.1 |
This table illustrates how modifications to the chemical structure of this compound can impact its ferroptosis-inducing activity, providing valuable information for medicinal chemistry efforts to develop more potent and drug-like analogs.
Experimental Protocols
The following protocols are designed for a high-throughput format (96- or 384-well plates) to identify and validate modulators of ferroptosis using this compound as a reference compound.
Protocol 1: Primary High-Throughput Screen for Ferroptosis Modulators using a Cell Viability Assay
This protocol describes a primary screen to identify compounds that induce or inhibit cell death in a ferroptosis-sensitive cell line.
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT-1080, BJeLR)
-
Complete cell culture medium
-
Compound library (dissolved in DMSO)
-
This compound (positive control for inducers)
-
Ferrostatin-1 or Liproxstatin-1 (positive control for inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into opaque-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Using a liquid handler, add the compounds from the library to the assay plates at a final concentration typically ranging from 1 to 20 µM.
-
Include the following controls on each plate:
-
Vehicle Control: DMSO at the same concentration as the compound wells.
-
Positive Control (Inducer): this compound at its EC₈₀ concentration (e.g., 1-5 µM, to be predetermined).
-
Positive Control (Inhibitor): For inhibitor screens, co-treat cells with this compound (at its EC₅₀) and the library compounds. A known inhibitor like Ferrostatin-1 (1 µM) should be used as a positive control for rescue.
-
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Calculate the percentage of cell viability for each compound.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition for inducers or >50% rescue for inhibitors).
-
Protocol 2: Secondary Assay - Measurement of Lipid Peroxidation
This assay is used to confirm that the "hit" compounds from the primary screen modulate ferroptosis by affecting lipid peroxidation.
Materials:
-
Selected "hit" compounds
-
Ferroptosis-sensitive cell line
-
This compound and Ferrostatin-1
-
C11-BODIPY 581/591 dye
-
Hoechst 33342 (for nuclear staining)
-
Black, clear-bottom 96- or 384-well microplates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using black, clear-bottom plates.
-
-
Staining:
-
At the end of the compound incubation period, add C11-BODIPY 581/591 to each well at a final concentration of 1-5 µM.
-
Add Hoechst 33342 for nuclear counterstaining.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system. The oxidized C11-BODIPY will fluoresce in the green channel, while the reduced form fluoresces in the red channel.
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
Quantify the ratio of green to red fluorescence as a measure of lipid peroxidation.
-
-
Data Interpretation:
-
Ferroptosis inducers (like this compound) should significantly increase the green/red fluorescence ratio.
-
Ferroptosis inhibitors should suppress the this compound-induced increase in this ratio.
-
Protocol 3: Target Deconvolution - GPX4 Protein Level Assessment
This protocol helps to determine if the mechanism of action of a "hit" compound involves the degradation of GPX4, similar to this compound.
Materials:
-
Selected "hit" compounds
-
Ferroptosis-sensitive cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against GPX4
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6- or 12-well plates and treat with the "hit" compounds, this compound, and vehicle control for an appropriate duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against GPX4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the GPX4 signal to the loading control.
-
Compare the GPX4 protein levels in cells treated with the "hit" compounds to those treated with this compound and the vehicle control. A decrease in GPX4 levels suggests a this compound-like mechanism.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Assessing Mitochondrial Morphology after Fin56 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fin56 is a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Understanding the cellular effects of this compound is critical for its development as a potential therapeutic agent. A key hallmark of ferroptosis is the alteration of mitochondrial morphology.[5][6][7][8] Mitochondria in ferroptotic cells often appear smaller, more fragmented, and exhibit increased membrane density.[5][7][8] This document provides a detailed protocol for assessing these changes in mitochondrial morphology following exposure to this compound.
The protocol outlines methods for cell culture, this compound treatment, mitochondrial staining, fluorescence microscopy, and quantitative image analysis. Additionally, it includes a summary of expected quantitative changes in mitochondrial morphology based on studies of other ferroptosis inducers and a diagram of the known signaling pathway of this compound.
This compound Signaling Pathway
This compound induces ferroptosis through a dual mechanism of action. It promotes the degradation of Glutathione Peroxidase 4 (GPX4) and leads to the depletion of Coenzyme Q10 (CoQ10) via the squalene synthase-mevalonate pathway.[1][2][3][4][9] This dual action effectively disables two key antioxidant systems, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: this compound signaling pathway leading to ferroptosis.
Quantitative Data Summary
While specific quantitative data for mitochondrial morphology changes induced by this compound are not extensively published, the following table summarizes expected changes based on observations with other ferroptosis inducers like erastin and RSL3. Researchers should aim to generate specific data for this compound in their cell model of interest.
| Parameter | Control (Untreated) | This compound-Treated (Expected) | Reference Compound (Erastin/RSL3) Data |
| Mitochondrial Morphology | Elongated, networked | Fragmented, circular | Increased number of fragmented mitochondria.[5][10] |
| Mitochondrial Area/Volume | Larger | Smaller | Decreased mitochondrial area.[11] |
| Circularity | Low | High (approaching 1.0) | Increased circularity.[11] |
| Mitochondrial Count | Lower | Higher | Increased number of individual mitochondria.[10] |
| Mitochondrial Membrane Density (TEM) | Normal | Increased | Increased membrane density and cristae reduction.[5][12] |
Experimental Workflow
The overall experimental workflow for assessing mitochondrial morphology after this compound exposure involves cell culture and treatment, staining of mitochondria, image acquisition via fluorescence microscopy, and subsequent quantitative image analysis.
Caption: Experimental workflow for mitochondrial morphology assessment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cells of interest in appropriate complete growth medium.
-
For imaging, seed cells onto glass-bottom confocal dishes or multi-well plates suitable for high-resolution microscopy. Seed at a density that allows for individual cells to be clearly resolved after treatment (e.g., 50-70% confluency).
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete growth medium. It is recommended to test a range of concentrations (e.g., 1-10 µM).
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: Mitochondrial Staining (Live-Cell Imaging)
This protocol utilizes a fluorescent dye that accumulates in mitochondria.
Materials:
-
MitoTracker™ Red CMXRos or a similar mitochondrial-specific fluorescent dye.
-
Complete growth medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Staining Solution Preparation:
-
Prepare a working solution of the mitochondrial dye in pre-warmed complete growth medium. The final concentration will depend on the specific dye and cell type, but a starting concentration of 50-200 nM is common.
-
-
Staining:
-
At the end of the this compound treatment period, remove the treatment medium.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
After the final wash, add fresh pre-warmed complete growth medium to the cells.
-
-
Imaging:
-
Proceed immediately to image acquisition using a fluorescence microscope.
-
Protocol 3: Image Acquisition
Equipment:
-
Confocal laser scanning microscope is highly recommended for optimal resolution and 3D reconstruction. A high-resolution widefield fluorescence microscope can also be used.
-
Objective: 60x or 100x oil immersion objective.
Procedure:
-
Microscope Setup:
-
Turn on the microscope and allow the light source to warm up.
-
Place the sample on the microscope stage.
-
Use the appropriate laser lines and emission filters for the chosen fluorescent dye (e.g., for MitoTracker Red CMXRos, excitation ~579 nm, emission ~599 nm).
-
-
Image Capture:
-
For each experimental condition, capture images from multiple random fields of view to ensure the data is representative.
-
Acquire Z-stacks to capture the three-dimensional structure of the mitochondria. The step size for the Z-stack should be optimized based on the objective's numerical aperture (e.g., 0.2-0.5 µm).
-
Ensure that the imaging parameters (laser power, exposure time, gain) are kept constant across all samples to allow for accurate comparison.
-
Protocol 4: Quantitative Image Analysis
Software:
-
ImageJ/Fiji with relevant plugins (e.g., Mitochondrial Network Analysis - MiNA).
-
Other image analysis software with capabilities for 3D reconstruction and object measurement.
Procedure:
-
Image Pre-processing:
-
If a Z-stack was acquired, create a maximum intensity projection.
-
Apply a background subtraction and a denoising filter (e.g., Gaussian blur) to improve the signal-to-noise ratio.
-
-
Segmentation:
-
Threshold the image to create a binary mask that separates the mitochondria from the background. An automated thresholding method (e.g., Otsu's method) is recommended for consistency.
-
Manually correct any segmentation errors if necessary.
-
-
Morphological Analysis:
-
Use the "Analyze Particles" function in ImageJ/Fiji or equivalent tools in other software to measure various morphological parameters for each individual mitochondrion. Key parameters include:
-
Area/Volume: The size of each mitochondrion.
-
Perimeter: The length of the mitochondrial outline.
-
Circularity: A measure of how close the shape is to a perfect circle (1.0 = perfect circle). Calculated as 4π(area/perimeter²).
-
Aspect Ratio: The ratio of the major to the minor axis of the best-fitting ellipse, indicating elongation.
-
Feret's Diameter: The longest distance between any two points along the boundary.
-
-
-
Data Analysis:
-
Export the quantitative data to a spreadsheet or statistical software.
-
For each experimental condition, calculate the average and standard deviation for each morphological parameter.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences between the control and this compound-treated groups.
-
Present the data in tables and graphs (e.g., bar charts, box plots).
-
By following these detailed protocols, researchers can robustly and quantitatively assess the effects of this compound on mitochondrial morphology, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Mitochondria and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ferroptosis and Cancer: Mitochondria Meet the “Iron Maiden” Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis in Different Pathological Contexts Seen through the Eyes of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Age-dependent changes in mitochondrial morphology and volume are not predictors of lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of GPX4 in Response to Fin56 Treatment
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that plays a central role in the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] Fin56 is a specific inducer of ferroptosis that functions, in part, by promoting the post-translational degradation of the GPX4 protein.[2][3] This degradation is a key event in the mechanism of action for this compound and its study is crucial for researchers in cancer biology and drug development.[4] Unlike other ferroptosis inducers that may inhibit GPX4 activity directly or deplete glutathione, this compound triggers a distinct pathway leading to the loss of GPX4 protein abundance.[3]
The mechanism of this compound-induced GPX4 degradation has been shown to be dependent on the activity of acetyl-CoA carboxylase (ACC) and can be mediated by the autophagy machinery.[2][5][6] Therefore, monitoring GPX4 protein levels via Western blot analysis is an essential method for confirming the cellular response to this compound treatment and elucidating the molecular pathways involved. These notes provide a comprehensive protocol for this application.
Key Signaling Pathway
This compound induces ferroptosis through two distinct mechanisms: the degradation of GPX4 and the activation of squalene synthase (SQS), which leads to the depletion of Coenzyme Q10.[7] The pathway leading to GPX4 degradation is initiated in a manner that requires ACC activity and involves the autophagic machinery, which ultimately targets GPX4 for degradation.[2][5] The loss of GPX4 function prevents the detoxification of lipid peroxides, leading to their accumulation and subsequent execution of ferroptotic cell death.
Quantitative Data Summary
The following table summarizes experimental conditions from published studies investigating the effect of this compound on GPX4 protein levels. This data provides a reference for designing similar experiments.
| Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect on GPX4 Levels | Reference |
| FSH-GPX4 MEFs | 5 µM | 3, 6, 9, 24 hours | Time-dependent decrease observed, significant after 6 hours. | [6] |
| PANC1, HT1080 | 5 µM | 12 hours | Significant decrease in GPX4 protein expression. | [8] |
| 253J, T24 | 2 µM, 5 µM | 6 hours | Dose-dependent decrease in GPX4 protein. | [6] |
| BJeLR | 5 µM | 10 hours | Loss of GPX4 protein abundance. | [3] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to measure GPX4 protein levels in cells treated with this compound.
Experimental Workflow Diagram
1. Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines can be used, including HT-1080 fibrosarcoma, PANC1 pancreatic cancer, and 253J or T24 bladder cancer cells.[3][6][8]
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting (e.g., 300,000 cells per well for HT-1080).[3] Allow cells to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 2-5 µM).[3][6] Also prepare a vehicle control medium containing the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 6, 10, 12, or 24 hours).[3][6][8]
-
2. Protein Extraction (Cell Lysis)
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[9]
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[9]
-
Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Prepare the final samples by mixing the calculated volume of lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
-
Load the equalized, denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[9] Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the electrophoresis system's specifications until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
5. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is typically for 1 hour at room temperature.
-
Washing: Repeat the washing step (as in step 3) to remove unbound secondary antibody.
-
Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, or tubulin) either after stripping the GPX4 antibody or by cutting the membrane if the proteins are of sufficiently different molecular weights.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
6. Data Analysis
-
Quantify the band intensities for GPX4 and the corresponding loading control for each lane using densitometry software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to the intensity of the loading control band in the same lane.
-
Express the results as a fold change or percentage relative to the vehicle-treated control sample.
References
- 1. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Fin56-Induced Reactive Oxygen Species (ROS) Production
Introduction
Fin56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It has shown potent anti-tumor effects in various cancer models, including glioblastoma and bladder cancer.[1][2] The mechanism of this compound involves a dual action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and depletes the antioxidant Coenzyme Q10 (CoQ10).[1][3][4] Both pathways converge to disrupt cellular redox homeostasis, leading to a significant accumulation of reactive oxygen species (ROS), particularly lipid ROS, which ultimately triggers ferroptotic cell death.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure ROS production following cellular treatment with this compound.
This compound Mechanism of Action and ROS Induction
This compound induces ferroptosis and subsequent ROS production through a unique, two-pronged mechanism:
-
GPX4 Degradation: this compound promotes the post-translational degradation of GPX4.[3][7] GPX4 is a critical enzyme that detoxifies lipid peroxides, and its degradation removes a key defense against oxidative damage.[4][8] This process is dependent on the activity of acetyl-CoA carboxylase (ACC).[4][9]
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[3][4][10] This activation shunts precursors away from the synthesis of CoQ10, a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation.[1][9]
The simultaneous degradation of GPX4 and depletion of CoQ10 creates an overwhelming state of oxidative stress, leading to the rapid accumulation of lipid ROS and execution of ferroptosis.[1][11]
Quantitative Data on this compound-Induced ROS Production
The following table summarizes experimental findings on ROS generation after treatment with this compound from published studies.
| Cell Line(s) | This compound Concentration | Assay Method | Key Findings | Reference(s) |
| LN229, U118 (Glioblastoma) | Not specified in abstract | DHE (Dihydroethidium) Staining | This compound treatment significantly increased ROS production compared to the control group. | [2] |
| Osteosarcoma Cells | Not specified in abstract | Not specified in abstract | A this compound-loaded nanovehicle led to a rapid and significant accumulation of ROS. | [6] |
| HT-1080 (Fibrosarcoma) | ~10 µM | C11-BODIPY 581/591 | This compound treatment suppressed lipid ROS generation when combined with an ACC inhibitor (TOFA). | [3] |
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorogenic probe, to measure total intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[12][13]
Materials and Reagents
-
Cell line of interest (e.g., LN229, U118)
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
DCFH-DA (e.g., 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Positive Control: Tert-Butyl hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂)[12]
-
Black, clear-bottom 96-well plates (for plate reader/microscopy) or 6-well plates (for flow cytometry)
-
Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm)
-
Flow cytometer (Excitation: 488 nm laser, Emission: ~530 nm filter, e.g., FITC channel)
-
Fluorescence microscope (with appropriate filter set for FITC/GFP)
Procedure
1. Cell Seeding:
-
For 96-well plate: Seed cells at a density of 1 x 10⁴ to 4 x 10⁴ cells per well to ensure they reach 70-80% confluency on the day of the experiment.
-
For 6-well plate: Seed cells at a density of 2 x 10⁵ to 5 x 10⁵ cells per well.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
2. Compound Treatment:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 µM to 10 µM) in pre-warmed complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
For a positive control, prepare a working solution of TBHP (e.g., 50-100 µM).
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
3. ROS Staining with DCFH-DA:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium or PBS immediately before use. Protect the solution from light.
-
After the treatment period, remove the medium containing this compound.
-
Gently wash the cells twice with 100 µL (for 96-well) or 1 mL (for 6-well) of warm PBS.[12]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]
4. Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL (for 96-well) or 1 mL (for 6-well) of PBS to each well.
-
A) Fluorescence Plate Reader:
- Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[12]
- Subtract the background fluorescence from wells containing cells but no probe.
-
B) Flow Cytometry:
- Trypsinize and collect the cells.
- Resuspend the cell pellet in 500 µL of cold PBS.
- Analyze immediately on a flow cytometer, collecting fluorescence in the green channel (e.g., FITC/FL-1).[14]
- Collect at least 10,000 events per sample.
-
C) Fluorescence Microscopy:
- Visualize the cells under a fluorescence microscope using a standard FITC/GFP filter set.
- Capture images at a consistent exposure setting across all samples.
Data Analysis
-
Plate Reader: Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Flow Cytometry: Analyze the geometric mean fluorescence intensity (MFI) of the cell population. Calculate the fold change in MFI relative to the vehicle control.
-
Microscopy: Qualitatively assess the increase in green fluorescence in this compound-treated cells compared to controls.
Troubleshooting and Considerations
-
Probe Specificity: DCFH-DA is a general indicator of oxidative stress and is not specific to lipid ROS. For lipid-specific ROS, consider using probes like C11-BODIPY 581/591.
-
Photostability: DCF is susceptible to photobleaching. Minimize light exposure after staining and during measurement.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect baseline ROS levels.
-
Controls: Always include a vehicle control to account for solvent effects and an untreated control for baseline ROS. A positive control (TBHP, H₂O₂) is crucial to confirm that the assay is working correctly.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. wjgnet.com [wjgnet.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Death Markers in Fin56-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fin56 is a potent small molecule inducer of ferroptosis, a form of regulated cell death distinct from apoptosis.[1][2] Understanding the mechanism of action of this compound and its effects on cells is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful tool for dissecting the cellular processes involved in this compound-induced cell death. These application notes provide a comprehensive guide to analyzing key cell death markers in this compound-treated cells using flow cytometry, including detailed protocols and expected outcomes.
This compound exerts its cytotoxic effects through a dual mechanism of action that ultimately leads to iron-dependent lipid peroxidation and cell death.[3] It concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, and activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[3] This two-pronged attack on the cell's antioxidant defense systems results in the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
Analysis of Cell Death Markers
Annexin V and Propidium Iodide (PI) Staining
While this compound induces ferroptosis, a non-apoptotic cell death pathway, Annexin V and PI staining can still provide valuable information about plasma membrane integrity.
-
Annexin V detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. In the context of ferroptosis, PS externalization may occur, but it is generally followed by rapid plasma membrane rupture.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.
Expected Results: Treatment with this compound is expected to result in an increase in the percentage of cells that are positive for both Annexin V and PI, or positive for PI alone, indicative of a loss of plasma membrane integrity characteristic of ferroptotic cell death. A significant population of cells that are only Annexin V positive (early apoptotic) is less likely to be observed compared to classical apoptosis inducers.
Table 1: Hypothetical Data for Annexin V and PI Staining in this compound-Treated HT-1080 Cells
| Treatment | Concentration (µM) | Time (hours) | Viable (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic (Annexin V+/PI+) (%) | Necrotic (Annexin V-/PI+) (%) |
| Vehicle (DMSO) | - | 24 | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound | 1 | 24 | 75.3 ± 3.5 | 3.5 ± 0.8 | 15.8 ± 2.9 | 5.4 ± 1.1 |
| This compound | 5 | 24 | 42.1 ± 4.2 | 4.2 ± 1.1 | 45.3 ± 5.1 | 8.4 ± 1.5 |
| This compound | 10 | 24 | 15.8 ± 3.8 | 5.1 ± 1.3 | 68.9 ± 6.3 | 10.2 ± 2.0 |
Activated Caspase-3 Staining
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage into active fragments.
Expected Results: Since this compound induces ferroptosis, a caspase-independent cell death pathway, a significant increase in the percentage of cells with activated caspase-3 is not expected following this compound treatment.[1] This distinguishes this compound's mechanism from that of classical apoptosis-inducing agents.
Table 2: Hypothetical Data for Activated Caspase-3 Staining in this compound-Treated Jurkat Cells
| Treatment | Concentration (µM) | Time (hours) | Activated Caspase-3 Positive Cells (%) |
| Vehicle (DMSO) | - | 12 | 1.8 ± 0.4 |
| This compound | 5 | 12 | 2.5 ± 0.7 |
| Staurosporine (Positive Control) | 1 | 12 | 85.3 ± 5.9 |
Lipid Peroxidation Assessment
The hallmark of ferroptosis is the iron-dependent accumulation of lipid peroxides. This can be quantified using the fluorescent probe BODIPY™ 581/591 C11. This dye is incorporated into cellular membranes and, upon oxidation by lipid peroxides, its fluorescence shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Expected Results: Treatment with this compound is expected to cause a significant, dose- and time-dependent increase in lipid peroxidation, detectable as an increase in the green fluorescence of BODIPY™ 581/591 C11.
Table 3: Hypothetical Data for Lipid Peroxidation in this compound-Treated BJeLR Cells
| Treatment | Concentration (µM) | Time (hours) | Mean Green Fluorescence Intensity (Arbitrary Units) |
| Vehicle (DMSO) | - | 6 | 150 ± 25 |
| This compound | 1 | 6 | 450 ± 50 |
| This compound | 5 | 6 | 1200 ± 150 |
| This compound + Ferrostatin-1 (Inhibitor) | 5 + 1 | 6 | 200 ± 30 |
Signaling Pathway and Experimental Workflow
Caption: this compound induces ferroptosis via two distinct mechanisms.
Caption: Workflow for analyzing cell death markers.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Intracellular Staining of Activated Caspase-3
Materials:
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Treat cells with this compound, vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 500 µL of Wash Buffer for flow cytometry analysis.
Protocol 3: Lipid Peroxidation Assessment with BODIPY™ 581/591 C11
Materials:
-
BODIPY™ 581/591 C11
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Procedure:
-
Prepare a stock solution of BODIPY™ 581/591 C11 in DMSO (e.g., 1 mM).
-
Treat cells with this compound, vehicle control, and a ferroptosis inhibitor control (e.g., Ferrostatin-1) for the desired time.
-
Thirty minutes before the end of the treatment, add BODIPY™ 581/591 C11 to the cell culture medium to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest and wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for immediate flow cytometry analysis.
-
Set up the flow cytometer to detect both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence. Analyze the shift from red to green fluorescence as an indicator of lipid peroxidation.[4]
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abpbio.com [abpbio.com]
Detecting Ferroptosis in Fin56-Treated Tissues: Advanced Immunohistochemistry Techniques
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing immunohistochemistry (IHC) to detect ferroptosis in tissues treated with the ferroptosis-inducing agent, Fin56. These detailed application notes and protocols provide a robust framework for investigating the efficacy of this compound and other ferroptosis-inducing compounds in preclinical and clinical research.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound is a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10.[1][2] This guide outlines validated IHC methods for key ferroptosis biomarkers—GPX4, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), and 4-Hydroxynonenal (4-HNE)—to enable reliable and reproducible assessment of ferroptosis in paraffin-embedded tissues.
Key Ferroptosis Markers for IHC Detection
-
GPX4: A crucial enzyme that protects against lipid peroxidation. A decrease in GPX4 expression is a hallmark of ferroptosis.[3][4]
-
ACSL4: An enzyme essential for the incorporation of polyunsaturated fatty acids into cellular membranes, a critical step in the execution of ferroptosis.[5]
-
4-HNE: A toxic aldehyde byproduct of lipid peroxidation that accumulates in cells undergoing ferroptosis. An increase in 4-HNE protein adducts is a key indicator of ferroptotic cell death.[6][7]
Data Presentation
The following table summarizes quantitative immunohistochemistry data from a study on this compound-treated glioblastoma xenografts.
| Biomarker | Treatment Group | Staining Intensity (Mean Optical Density) | Percent Positive Cells (%) | Statistical Significance (p-value) | Reference |
| 4-HNE | Control | Low | ~20% | < 0.01 | [1] |
| This compound-Treated | High | ~80% | < 0.01 | [1] | |
| GPX4 | Control | High | Not Reported | Not Reported | Data not available in reviewed literature for this compound treatment. Expected to decrease with this compound treatment. |
| This compound-Treated | Not Reported | Not Reported | Not Reported | ||
| ACSL4 | Control | Not Reported | Not Reported | Not Reported | Data not available in reviewed literature for this compound treatment. |
| This compound-Treated | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-induced ferroptosis signaling pathway and a generalized experimental workflow for the immunohistochemical detection of ferroptosis markers.
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Immunohistochemistry workflow for ferroptosis markers.
Experimental Protocols
The following protocols provide a detailed methodology for the immunohistochemical detection of GPX4, ACSL4, and 4-HNE in formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol 1: Immunohistochemical Staining for GPX4
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-GPX4 polyclonal antibody (e.g., Abcam, Cat# ab125066), diluted 1:100 in Blocking Buffer[8]
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated), diluted according to manufacturer's instructions
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in TBST, 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with TBST.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse slides in TBST, 3 changes for 5 minutes each.
-
Apply diluted secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides in TBST, 3 changes for 5 minutes each.
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until desired stain intensity develops.
-
Rinse slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for ACSL4
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Wash Buffer: TBST
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-ACSL4 polyclonal antibody (e.g., Proteintech, Cat# 22401-1-AP), diluted 1:200 in Blocking Buffer[9]
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps in Protocol 1.
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse slides in TBST, 2 changes for 5 minutes each.
-
-
Blocking: Follow steps in Protocol 1.
-
Primary Antibody Incubation:
-
Apply diluted primary antibody and incubate overnight at 4°C.[8]
-
-
Secondary Antibody Incubation and Detection: Follow steps in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps in Protocol 1.
Protocol 3: Immunohistochemical Staining for 4-HNE
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: TBST
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Mouse anti-4-HNE monoclonal antibody (e.g., Abcam, Cat# ab46545), diluted 1:100 in Blocking Buffer
-
Secondary Antibody: Goat anti-Mouse IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps in Protocol 1.
-
Antigen Retrieval: Follow steps in Protocol 1.
-
Blocking: Follow steps in Protocol 1.
-
Primary Antibody Incubation:
-
Apply diluted primary antibody and incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation and Detection: Follow steps in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps in Protocol 1.
These detailed protocols and application notes will serve as a valuable resource for researchers in the field of ferroptosis and cancer biology, facilitating the accurate and reliable detection of this critical cell death pathway in response to novel therapeutic agents like this compound.
References
- 1. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive and prognostic impact of ferroptosis-related genes ACSL4 and GPX4 on breast cancer treated with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis as a therapeutic target in glioblastoma: Mechanisms and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Ferroptosis Regulators: Glutathione Peroxidase 4, Acyl-Coenzyme A Synthetase Long-Chain Family Member 4, and Transferrin Receptor 1 in Patient-Derived Endometriosis Tissue [mdpi.com]
- 9. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
Troubleshooting & Optimization
Troubleshooting poor water solubility of Fin56 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor water solubility of Fin56 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It is a valuable tool for studying this pathway and for potential therapeutic applications.[2][3] However, this compound is a lipophilic molecule with poor aqueous solubility, which can present significant challenges when preparing solutions for in vitro and in vivo experiments.
Q2: I am seeing precipitation or cloudiness when I try to dissolve this compound in an aqueous buffer. What am I doing wrong?
This compound is known to be insoluble in water and ethanol.[4] Direct dissolution in aqueous buffers like PBS will likely result in precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent before further dilution into aqueous media.
Q3: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5][6][7] Dimethylformamide (DMF) is also a suitable alternative.[6] For optimal results, it is advisable to use fresh, high-purity DMSO, as moisture absorption can reduce solubility.[4]
Q4: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound powder in 100% DMSO to a desired concentration. Several suppliers indicate a high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[4][5][6][8] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[5][9] Note that the compound may be unstable in solution, so it is best to use it soon after preparation.[5]
Q5: My this compound is not fully dissolving in DMSO, or it precipitated out of solution upon storage. What should I do?
If you encounter issues with dissolving this compound in DMSO or if it has precipitated, gentle warming and/or sonication can be used to aid dissolution.[9] Ensure the DMSO is of high quality and anhydrous. For stored solutions that have precipitated, bring the vial to room temperature and vortex thoroughly. If necessary, brief sonication or warming in a water bath can help redissolve the compound.
Q6: How should I prepare working solutions for my in vitro cell culture experiments?
For in vitro experiments, the concentrated this compound stock solution in DMSO should be serially diluted to the final working concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Add the this compound stock solution to the medium and mix thoroughly immediately before adding it to the cells.
Q7: What are the recommended formulations for in vivo animal studies?
Due to its poor water solubility, specific formulations are required for in vivo administration of this compound. Direct injection of a DMSO solution is generally not recommended. Here are some reported formulations, though some may result in a suspension rather than a clear solution:
-
Suspension 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8][9] This may require sonication to form a uniform suspension.
-
Suspension 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[8][9] This also may require sonication.
It is recommended to prepare these formulations fresh on the day of use.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (193.18 mM) | [4][8] |
| DMSO | 247.5 mg/mL (478.11 mM) | [5] |
| DMSO | 30 mg/mL | [6] |
| DMSO | 25 mg/mL | [7] |
| DMSO | 20 mg/mL | |
| DMF | 30 mg/mL | [6] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 517.66 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 5.18 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, use a brief sonication step to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Ensure the final DMSO concentration is below the tolerance level of your cell line (e.g., <0.5%).
-
Vortex the working solution gently before adding it to your cell cultures.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Dual mechanism of this compound-induced ferroptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
How to improve the stability of Fin56 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fin56, a potent inducer of ferroptosis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its mechanism of action is twofold:
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).
-
Squalene Synthase Activation: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This leads to the depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant, further sensitizing cells to lipid peroxidation.[2]
Q2: What are the main challenges when working with this compound in solution?
The primary challenge when working with this compound is its poor aqueous solubility and stability.[3] The compound is sparingly soluble in water and ethanol, which can lead to precipitation when diluted into aqueous cell culture media. This instability can result in inconsistent experimental outcomes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of high-concentration stocks that can be diluted to the desired working concentration.
Q4: How should this compound powder and stock solutions be stored to ensure stability?
Proper storage is critical for maintaining the activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Note: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Troubleshooting Guide: Improving this compound Stability in Solution
This guide provides solutions to common problems encountered when using this compound in experimental settings.
Problem 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into cell culture media, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final aqueous environment.
-
Solutions:
-
Pre-warm the media: Before adding the this compound stock solution, warm the cell culture media to 37°C. This can help to increase the solubility of the compound.
-
Slow, dropwise addition with mixing: Add the this compound stock solution to the pre-warmed media drop by drop while gently swirling or vortexing the media. This facilitates rapid and even distribution, preventing localized high concentrations that can trigger precipitation.
-
Use a lower final concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Prepare fresh dilutions: Prepare the final working solution of this compound in media immediately before use to minimize the time for potential precipitation.
-
Consider alternative formulation strategies for in vivo studies: For animal experiments, a formulation containing PEG300 and Tween80 in addition to DMSO has been used to improve solubility.[1] A similar approach with appropriate excipients could be explored for in vitro work if DMSO is problematic for the specific cell type.
-
Problem 2: Inconsistent or lower-than-expected experimental results.
-
Cause: This can be a consequence of partial precipitation of this compound, leading to a lower effective concentration in the media. It can also be due to the degradation of this compound in the aqueous environment of the cell culture media over time.
-
Solutions:
-
Visually inspect for precipitation: Before and during your experiment, carefully inspect the media for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, the results may be compromised.
-
Filter the final working solution: For critical experiments, consider filtering the final this compound-containing media through a 0.22 µm syringe filter before adding it to the cells to remove any potential microprecipitates.
-
Perform regular media changes: For longer-term experiments, it is advisable to replace the this compound-containing media every 24-48 hours with a freshly prepared solution to maintain a consistent effective concentration.
-
Minimize exposure to light: While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock solutions and experimental setups from direct light to prevent potential photodegradation.
-
Problem 3: Changes in media pH and color.
-
Cause: Significant changes in the pH of the cell culture media can affect the stability and solubility of dissolved compounds. Most mammalian cell lines thrive at a pH of 7.2-7.4.[4]
-
Solutions:
-
Use buffered media: Ensure that the cell culture medium is adequately buffered, typically with a bicarbonate-based system and in a CO2-controlled incubator, to maintain a stable pH.[5][6]
-
Monitor media color: The phenol red indicator in most media provides a visual cue for pH changes. A change from red to yellow indicates acidification, while a change to purple indicates alkalinization. Address any significant pH shifts promptly.
-
Equilibrate media: Before adding to cells, ensure the media is equilibrated to the correct pH and temperature in the cell culture incubator.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium appropriate for your cell line
-
Sterile conical tube
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the media, add the appropriate volume of the this compound stock solution dropwise to achieve the final desired working concentration.
-
Mix the final solution gently by inverting the tube. Avoid vigorous vortexing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared this compound-containing media immediately for your experiment.
-
Visualizations
Caption: Dual mechanisms of this compound-induced ferroptosis.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 4. Cell Culture Environment | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Best Practices for Controlling Mammalian Cell Culture Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fin56 Technical Support Center: Addressing Variability in Cell Line Sensitivity
Welcome to the technical support center for Fin56, a potent inducer of ferroptosis. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variability in cell line sensitivity to this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that induces a specific form of regulated cell death called ferroptosis.[1][2][3] It has a dual mechanism of action:
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][4][5][6] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[1][5]
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][2][5][6] This activation leads to a decrease in the downstream product coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[2][7][8]
Q2: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cell lines to this compound can be highly variable. This is influenced by several factors, including:
-
Basal GPX4 Expression: Cell lines with lower basal levels of GPX4 may be more susceptible to this compound-induced degradation and subsequent ferroptosis.
-
Lipid Metabolism: The composition of cellular membranes, particularly the abundance of polyunsaturated fatty acids (PUFAs), can influence the extent of lipid peroxidation.
-
Autophagy: In some cell lines, this compound-induced degradation of GPX4 is mediated by autophagy.[4] Therefore, the autophagic capacity of a cell line can impact its sensitivity.
-
Cellular Redox State: The overall balance of antioxidants and pro-oxidants within a cell can affect its ability to counteract the effects of this compound. Basal levels of NADP(H) have been identified as a biomarker for sensitivity to this compound.[9]
-
Expression of Resistance Factors: Overexpression of proteins that counteract ferroptosis, such as FSP1, or alterations in iron metabolism can confer resistance.
Q3: What are the typical concentrations of this compound to use in cell culture experiments?
The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, IC50 values can range from the low micromolar to higher concentrations. For example, the IC50 for LN229 and U118 glioblastoma cell lines were reported to be 4.2 µM and 2.6 µM, respectively.[4][10] In contrast, some biliary tract cancer cell lines were found to be less sensitive, requiring higher concentrations.[7]
Troubleshooting Guide
Variability in experimental outcomes is a common challenge when working with this compound. This guide provides a structured approach to troubleshoot common issues.
Problem 1: Low or No this compound-Induced Cell Death
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Resistance | 1. Measure Basal GPX4 Levels: Perform a western blot to determine the basal expression of GPX4 in your cell line. Compare it to a known sensitive cell line if possible. High GPX4 levels may confer resistance. 2. Assess Autophagy: Monitor autophagy markers (e.g., LC3-II conversion) by western blot after this compound treatment. If autophagy is not induced, the cell line may be resistant due to inefficient GPX4 degradation. 3. Evaluate Lipid Peroxidation: Use a fluorescent probe like C11-BODIPY to measure lipid ROS levels after this compound treatment. A lack of increase may indicate resistance mechanisms upstream of lipid peroxidation. 4. Consider Combination Treatments: In some cases, co-treatment with an mTOR inhibitor like Torin 2 can enhance this compound-induced ferroptosis by activating autophagy.[4][11] |
| Suboptimal this compound Concentration or Treatment Duration | 1. Perform a Dose-Response and Time-Course Experiment: Treat your cells with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) for different durations (e.g., 24, 48, 72 hours) to determine the optimal conditions. |
| Incorrect Experimental Controls | 1. Include Positive and Negative Controls: Use a known ferroptosis inducer (e.g., RSL3) as a positive control and a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) to confirm that the observed cell death is indeed ferroptosis. |
| Issues with this compound Compound | 1. Verify Compound Integrity: Ensure your this compound stock solution is properly prepared and stored to avoid degradation. Prepare fresh dilutions for each experiment. |
Problem 2: High Variability in Experimental Results
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect cellular metabolism and drug sensitivity. 2. Maintain Consistent Media and Serum: Use the same batch of media and serum for a set of experiments to minimize variability from these sources. 3. Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Assay-Specific Variability | 1. Optimize Assay Parameters: For cell viability assays, ensure that the incubation times and reagent concentrations are optimized for your cell line. 2. Plate Uniformity: Be mindful of edge effects in multi-well plates. Consider leaving the outer wells empty or filling them with media only. |
| Technical Errors | 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
Quantitative Data on this compound Sensitivity
The following table summarizes reported IC50 values for this compound in various cancer cell lines. This data highlights the significant variability in sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [4][10] |
| U118 | Glioblastoma | 2.6 | [4][10] |
| HT-29 | Colorectal Cancer | Not specified, but shown to be effective | |
| Caco-2 | Colorectal Cancer | Not specified, but shown to be effective | |
| A549 (Cisplatin-resistant) | Lung Cancer | 12.71 | |
| HFF (Normal) | Human Foreskin Fibroblast | 24.97 | |
| Various Biliary Tract Cancer Cell Lines | Biliary Tract Cancer | Ranged from 3.2 to >50 | [7] |
Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density, viability assay used).
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: Remove the medium and incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS or HBSS.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets to detect both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells and analyze the shift in fluorescence from red to green.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.
Western Blot for GPX4
This protocol is for assessing the protein levels of GPX4 after this compound treatment.
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Dual mechanism of this compound-induced ferroptosis.
Troubleshooting Workflow for Low this compound Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity to this compound.
References
- 1. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 2. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
Preventing Off-Target Effects of Fin56: A Technical Guide
Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fin56, a potent inducer of ferroptosis. This document provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects during your experiments.
Troubleshooting Guides
When using this compound, unexpected phenotypes or data that deviate from the expected on-target effects of ferroptosis induction can arise. These may be due to off-target activities or context-dependent cellular responses. The following table outlines potential issues, their possible causes, and recommended troubleshooting strategies.
| Observed Issue | Potential Cause | Recommended Mitigation Strategy |
| Cell death is not rescued by ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1). | The observed cytotoxicity may be due to off-target effects unrelated to ferroptosis. | 1. Perform counter-screening: Test this compound in the presence of inhibitors for other cell death pathways (e.g., apoptosis inhibitor Z-VAD-FMK, necroptosis inhibitor Necrostatin-1).2. Identify off-targets: Use chemical proteomics or a Cellular Thermal Shift Assay (CETSA) to identify unintended binding partners. |
| Unexpected changes in signaling pathways unrelated to ferroptosis. | This compound may be interacting with off-target kinases or other signaling proteins. | 1. Kinome Profiling: Perform a kinome scan to identify potential off-target kinase interactions.2. Computational Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[1][2] |
| Variability in IC50 values across different cell lines. | Cell line-dependent expression of on-target and off-target proteins, as well as differing metabolic states, can influence sensitivity. | 1. Characterize cell lines: Profile the expression levels of key proteins in your cell lines, including GPX4, SQS, and potential off-targets.2. Titrate concentrations: Carefully determine the optimal this compound concentration for each cell line to minimize off-target effects that may occur at higher doses. |
| Autophagy induction is observed. | This compound has been shown to induce autophagy, which can contribute to GPX4 degradation and ferroptosis.[3][4] This can be considered a related on-target effect but may complicate the interpretation of results. | 1. Modulate autophagy: Use autophagy inhibitors (e.g., Chloroquine, 3-Methyladenine) or activators (e.g., Rapamycin) to dissect the role of autophagy in your experimental system.2. Monitor autophagy markers: Assess the levels of autophagy markers such as LC3-II and p62 by western blot.[5] |
| Lysosomal membrane permeabilization (LMP) is detected. | This compound has been reported to induce LMP in a TFEB-dependent manner.[6][7] This can be a consequence of ferroptosis-induced oxidative stress. | 1. Assess lysosomal integrity: Use techniques like acridine orange staining or galectin-3 puncta formation to monitor LMP.2. Inhibit LMP: Investigate if LMP inhibitors can modulate this compound-induced cell death to understand its contribution to the overall phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inducer of ferroptosis that functions through a dual mechanism.[8] It promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates Squalene Synthase (SQS).[8] The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, leads to their accumulation. The activation of SQS, an enzyme in the mevalonate pathway, results in the depletion of Coenzyme Q10 (CoQ10), a potent antioxidant.[9][10] This combined action leads to overwhelming lipid peroxidation and subsequent ferroptotic cell death.
Q2: What are the known on-targets of this compound?
A2: The primary on-targets of this compound are Glutathione Peroxidase 4 (GPX4), which it leads to the degradation of, and Squalene Synthase (SQS), which it activates.[8] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), though a direct interaction between this compound and ACC has not been established.[11]
Q3: Are there any known off-targets of this compound?
A3: To date, specific, unintended off-target proteins of this compound have not been extensively documented in peer-reviewed literature. However, like many small molecules, this compound has the potential for off-target interactions, particularly at higher concentrations.[12] It is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system.
Q4: What is a suitable concentration range for using this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cells. Based on published studies, a concentration range of 0.1 µM to 10 µM is a common starting point for in vitro experiments.[6][13]
| Cell Line | Reported IC50 | Reference |
| LN229 (Glioblastoma) | 4.2 µM | [6] |
| U118 (Glioblastoma) | 2.6 µM | [6] |
| HT-29 (Colorectal Cancer) | ~5 µM | [14] |
| Caco-2 (Colorectal Cancer) | ~7 µM | [14] |
| J82 (Bladder Cancer) | Varies (sensitive) | [3] |
| 253J (Bladder Cancer) | Varies (sensitive) | [3] |
| T24 (Bladder Cancer) | Varies (sensitive) | [3] |
| RT-112 (Bladder Cancer) | Varies (sensitive) | [3] |
Q5: What are essential control experiments to include when using this compound?
A5: To ensure that the observed effects are due to the intended on-target activity of this compound, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Ferroptosis Rescue: Co-treat cells with this compound and a known ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1. A rescue from cell death indicates that the effect is indeed ferroptosis-dependent.
-
On-Target Engagement: When possible, confirm that this compound is engaging its targets in your system. This can be done by measuring GPX4 protein levels (which should decrease) and assessing the consequences of SQS activation (e.g., changes in lipid profiles).
-
Structurally Similar Inactive Compound: If available, use a structurally related but inactive analog of this compound as a negative control to rule out effects due to the chemical scaffold.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the binding of a small molecule to its target protein in a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest (e.g., SQS) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with either this compound at the desired concentration or vehicle for a predetermined time (e.g., 1-4 hours) to allow for target engagement.
-
Cell Harvesting: Harvest the cells, wash with cold PBS containing protease inhibitors, and resuspend in PBS to a known concentration.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the supernatant. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Load equal amounts of protein per lane and perform SDS-PAGE. Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against your target protein. Subsequently, probe with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[18] Re-probe the membrane for a loading control to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and this compound-treated samples. Normalize the intensities to the lowest temperature point. Plot the normalized intensity versus temperature to generate a melting curve. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
Visualizations
Caption: A diagram illustrating the dual mechanism of action of this compound in inducing ferroptosis.
Caption: A workflow diagram for troubleshooting and identifying potential off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected results in experiments involving this compound.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Fin56-Induced Ferroptosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fin56-induced ferroptosis.
Troubleshooting Guides
Issue 1: Cancer cells are showing resistance or low sensitivity to this compound treatment.
Question: My cancer cell line is not responding to this compound treatment as expected. What are the potential reasons and how can I troubleshoot this?
Answer:
Resistance to this compound can arise from several cellular mechanisms that counteract the induction of ferroptosis. Here’s a step-by-step guide to investigate and overcome this issue:
1. Confirm this compound Mechanism of Action:
-
Verify GPX4 Degradation: this compound is known to induce the degradation of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] Assess GPX4 protein levels via Western blot after this compound treatment. A lack of decrease in GPX4 may indicate a primary resistance mechanism.
-
Assess Coenzyme Q10 (CoQ10) Depletion: this compound also activates squalene synthase (SQS), leading to the depletion of CoQ10.[1][3][4] Measure CoQ10 levels to confirm this second mechanism is active.
2. Investigate Common Resistance Pathways:
-
Glutathione (GSH) Pathway: Elevated intracellular GSH levels can counteract the effects of this compound.[5] Consider co-treatment with a GSH synthesis inhibitor like erastin.
-
NRF2 Antioxidant Response: The transcription factor NRF2 regulates the expression of many antioxidant genes. High NRF2 activity can confer resistance to ferroptosis inducers.[6]
-
Ferroptosis Suppressor Protein 1 (FSP1): FSP1 can protect cells from ferroptosis independently of GPX4 by reducing CoQ10.[6][7] If GPX4 is degraded but cells are still resistant, investigate FSP1 expression and activity.
3. Consider the Role of Autophagy:
-
This compound-induced degradation of GPX4 can be mediated by autophagy.[6][8][9] Modulating autophagy may enhance this compound sensitivity. For instance, combining this compound with an mTOR inhibitor like Torin 2 has been shown to synergistically increase cancer cell death.[8][10]
4. Experimental Titration and Synergy:
-
Concentration Optimization: The effective concentration of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific model. Effective concentrations in preclinical studies have ranged from 0.1 to 10 µM.[11][12]
-
Combination Therapies: Consider synergistic treatments. For example, combining this compound with cisplatin has been shown to overcome cisplatin resistance in lung cancer cells.[12]
Table 1: Troubleshooting Summary for this compound Resistance
| Potential Cause | Suggested Action | Key Molecules to Assay |
| Ineffective GPX4 Degradation | Confirm with Western Blot. | GPX4 |
| High CoQ10 Levels | Measure CoQ10 levels. | CoQ10 |
| Elevated GSH | Co-treat with GSH synthesis inhibitors. | GSH |
| High NRF2 Activity | Assess NRF2 pathway activation. | NRF2, downstream targets |
| FSP1 Overexpression | Measure FSP1 expression and activity. | FSP1 |
| Insufficient Autophagy | Co-treat with mTOR inhibitors (e.g., Torin 2). | LC3-II/I ratio, p62 |
| Suboptimal this compound Concentration | Perform a dose-response curve. | Cell Viability (e.g., MTT assay) |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for this compound?
A1: this compound induces ferroptosis through two distinct mechanisms:
-
It promotes the degradation of the lipid repair enzyme GPX4.[1][3][4]
-
It binds to and activates squalene synthase (SQS), which depletes the antioxidant Coenzyme Q10 (CoQ10).[1][3][4]
This dual-node pressure on the lipid antioxidant network can overcome resistance to agents that target only a single pathway.[11][13]
Q2: How does autophagy play a role in this compound-induced ferroptosis?
A2: Autophagy is mechanistically involved in this compound-induced ferroptosis by mediating the degradation of GPX4.[6][8][9] Inhibition of autophagy can attenuate the oxidative stress and GPX4 degradation caused by this compound.[8] This suggests that enhancing autophagic flux, for example through mTOR inhibition, could potentiate the effects of this compound.[8][10]
Q3: What are the key molecular markers to confirm the induction of ferroptosis by this compound?
A3: To confirm ferroptosis, you should observe:
-
Increased Lipid Peroxidation: Measure levels of lipid reactive oxygen species (ROS) using probes like C11-BODIPY. An increase in lipid peroxidation is a hallmark of ferroptosis.
-
GPX4 Degradation: As mentioned, a decrease in GPX4 protein levels is a key indicator of this compound activity.[1][3]
-
Iron Dependence: The cell death should be preventable by iron chelators such as deferoxamine (DFO).[2]
-
Rescue by Ferroptosis Inhibitors: Ferroptosis inhibitors like Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) should rescue the cell death induced by this compound.[8][14]
Q4: Are there established in vivo models for studying this compound efficacy?
A4: Yes, this compound has demonstrated anti-tumor activity in xenograft mouse models of glioblastoma and bladder carcinoma.[11] In these models, this compound treatment led to decreased tumor volume and increased markers of ferroptosis, such as 4-HNE (4-hydroxynonenal).[11]
Experimental Protocols
Protocol 1: Assessment of GPX4 Protein Levels by Western Blot
-
Cell Treatment: Plate cells at a suitable density and treat with this compound at the desired concentration and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against GPX4. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize GPX4 levels to the loading control.
Protocol 2: Measurement of Lipid ROS using C11-BODIPY 581/591
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound. Include positive (e.g., RSL3) and negative (vehicle) controls. A ferroptosis inhibitor (e.g., Fer-1) co-treatment group is recommended.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 5-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer. The oxidized form of the probe will emit green fluorescence (e.g., FITC channel), while the reduced form will emit red fluorescence (e.g., PE channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Signaling Pathways and Workflows
Caption: Dual mechanism of this compound-induced ferroptosis.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Fin56 compound.
This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing the Fin56 compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a small molecule compound known as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1][2][3]. It is often used in cancer research and studies of cell death mechanisms[4][5]. Unlike other ferroptosis inducers, this compound is considered a specific chemical probe for in vitro use[6].
Q2: What is the primary mechanism of action for this compound?
A: this compound induces ferroptosis through a distinct dual mechanism[1][7][8][9]:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that repairs lipid damage[5][8][9]. This degradation process is dependent on the activity of acetyl-CoA carboxylase (ACC)[7][8].
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway[7][8][9]. This activation depletes the pool of coenzyme Q10 (CoQ10), an endogenous antioxidant, leading to increased lipid peroxidation[6][7].
Q3: What are the main research applications for this compound?
A: this compound is primarily used in laboratory research to:
-
Induce and study the mechanisms of ferroptosis in various cell lines[5].
-
Investigate potential cancer therapies, as it shows selectivity for cells with certain RAS mutations[4].
-
Explore the anti-tumor effects in models such as glioblastoma[5][10][11].
Storage and Handling Guide
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Q4: How should I store the this compound powder?
A: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can last for up to 3 years[1][12]. It is also important to protect it from light and keep the container tightly sealed[12].
Q5: How do I prepare and store this compound stock solutions?
A: this compound is insoluble in water and ethanol but highly soluble in DMSO[1]. It is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO. Note that moisture-absorbing DMSO can reduce solubility[1].
Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1-2 years[1][3] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles[1]. |
| -20°C | Up to 1 year[3] | Suitable for medium-term storage. |
Note: The compound is reported to be unstable in solution, so it is best to use it soon after preparation[2].
Q6: What safety precautions should I take when handling this compound?
A: While this compound is not classified as a hazardous substance, standard laboratory safety practices are recommended[12].
-
Personal Protective Equipment (PPE): Use appropriate chemical-resistant gloves, safety goggles, and a lab coat[12].
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood[12].
-
Contact: In case of skin or eye contact, flush the affected area with plenty of water[12].
-
Spills: Clean spills with an inert absorbent material and dispose of it in a suitable container[12].
Experimental Protocols and Best Practices
Q7: Can you provide a general protocol for inducing ferroptosis with this compound in cell culture?
A: The following is a generalized protocol for a cell viability experiment. Optimal conditions, such as cell seeding density and this compound concentration, should be determined empirically for your specific cell line.
Experimental Workflow: this compound-Induced Cell Viability Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 5. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
Identifying and mitigating artifacts in Fin56 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving Fin56, a potent inducer of ferroptosis.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound experiments.
Issue 1: Inconsistent or No Induction of Ferroptosis
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Instability/Degradation: this compound has been reported to have limited stability. Improper storage can lead to loss of activity. | Store this compound as a powder at -20°C. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Concentrations typically range from the low micromolar to nanomolar range. |
| Incorrect Incubation Time: The kinetics of this compound-induced ferroptosis can vary between cell types. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing ferroptosis markers. |
| Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to ferroptosis. | Confirm that your cell line is susceptible to ferroptosis. Consider using a positive control cell line known to be sensitive to this compound. |
| Presence of Antioxidants: Components in the cell culture medium, such as antioxidants in fetal bovine serum (FBS), can interfere with ferroptosis induction. | Consider using a serum-free medium or reducing the serum concentration during the experiment. Ensure all solutions are free of contaminating antioxidants. |
| Phenol Red Interference: Phenol red, a common pH indicator in culture media, has been shown to precondition cells to ferroptosis, potentially leading to artifactual results.[1][2] | Use phenol red-free medium for your experiments to avoid this confounding variable.[1][2] |
Issue 2: High Background or Inconsistent Results in Lipid Peroxidation Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Assay Insensitivity: The chosen lipid peroxidation assay may not be sensitive enough for your experimental conditions. | Fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays such as the TBARS assay.[3] |
| TBARS Assay Artifacts: The TBARS assay is known for its potential for non-specific signals and interference from the sample matrix.[3][4] | Ensure proper sample preparation on ice, avoid repeated freeze-thaw cycles, and use a positive control (e.g., H₂O₂ or RSL3).[3] Consider using a more specific method for malondialdehyde (MDA) detection. |
| Probe Handling and Staining: Improper handling of fluorescent probes can lead to degradation and inconsistent staining. | Protect fluorescent probes from light and prepare fresh working solutions. Optimize probe concentration and incubation time for your cell type. |
Issue 3: Unexpected Results in Western Blot for GPX4
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Quality: The anti-GPX4 antibody may not be specific or sensitive enough. | Validate your GPX4 antibody using positive and negative controls (e.g., cell lysates from GPX4 knockout/knockdown cells or cells overexpressing GPX4).[5] |
| Timing of Analysis: GPX4 degradation is a dynamic process. The timing of sample collection is critical. | Perform a time-course experiment to determine the optimal time point to observe maximal GPX4 degradation after this compound treatment. |
| Loading Controls: Inconsistent protein loading can lead to misinterpretation of GPX4 levels. | Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound induces ferroptosis through two distinct mechanisms:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[7][8][9] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[8][9]
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[7][8][9] This leads to the depletion of coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation.[7][9][10][11]
Q2: What are the expected morphological changes in cells undergoing this compound-induced ferroptosis?
A2: Cells undergoing ferroptosis typically exhibit mitochondrial shrinkage with increased membrane density and reduced or absent cristae.[12]
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm ferroptosis, you should observe the following:
-
Inhibition by Ferroptosis Inhibitors: The cell death should be rescued by specific ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1.
-
Presence of Lipid Peroxidation: There should be a detectable increase in lipid reactive oxygen species (ROS).
-
Dependence on Iron: Iron chelators like deferoxamine should inhibit the cell death.
-
Absence of Apoptotic Markers: There should be no significant activation of caspases.
Q4: What is the role of autophagy in this compound-induced ferroptosis?
A4: Autophagy has been shown to be involved in this compound-induced ferroptosis, where it can contribute to the degradation of GPX4.[13][14][15] When interpreting autophagy markers like LC3-II and p62/SQSTM1, it is crucial to assess autophagic flux rather than just the static levels of these proteins, as an accumulation of autophagosomes could indicate a blockage in the pathway rather than increased activity.[13][16]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [12] |
| U118 | Glioblastoma | 2.6 | [12] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [17] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [17] |
| J82 | Bladder Cancer | Dose-dependent cytotoxicity observed | [14] |
| 253J | Bladder Cancer | Dose-dependent cytotoxicity observed | [14] |
| T24 | Bladder Cancer | Dose-dependent cytotoxicity observed | [14] |
| RT-112 | Bladder Cancer | Dose-dependent cytotoxicity observed | [14] |
| BJeLR | Fibrosarcoma | Effective at 5 µM | [7] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound in Cultured Cells
-
Cell Seeding: Plate cells at a density that allows for 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, and protein expression (e.g., GPX4).
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them using trypsin or a cell scraper.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and analyze immediately by flow cytometry. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blot for GPX4 Degradation
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a validated primary antibody against GPX4 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. researchers.uss.cl [researchers.uss.cl]
- 2. The phenol red compound: A potential artifact in pharmacological induction of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trouble With TBARS [nwlifescience.com]
- 5. Red blood cells contain enzymatically active GPx4 whose abundance anticorrelates with hemolysis during blood bank storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
- 12. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fin56 Dosage for In Vivo Animal Studies
This guide provides a comprehensive resource for researchers utilizing Fin56, a novel ferroptosis inducer, in preclinical animal models. Due to the limited availability of established in vivo protocols for this compound, this document combines its known mechanism of action with best practices for in vivo studies of similar small molecule inhibitors to offer a robust framework for dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inducer of a specific type of regulated cell death called ferroptosis.[1][2] Its primary mechanism involves inducing the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][3][4] By causing GPX4 to degrade, this compound leads to an accumulation of toxic lipid peroxides, ultimately resulting in cell death.[5][6] A secondary mechanism involves the activation of squalene synthase, which can lead to the depletion of Coenzyme Q10, an antioxidant, further sensitizing cells to ferroptosis.[4][5][7]
Q2: Why is GPX4 a critical target for inducing ferroptosis?
A2: GPX4 is the only known enzyme in mammals capable of directly reducing phospholipid hydroperoxides within cellular membranes. Its inhibition or degradation is a central event in the execution of ferroptosis.[6][8] Therefore, compounds like this compound that lead to GPX4 degradation are potent inducers of this cell death pathway. Some cancer cells, particularly those that are resistant to other therapies, have shown a unique vulnerability to GPX4 inhibition.[9][10]
Q3: What are the major initial challenges when taking a novel compound like this compound into in vivo studies?
A3: The primary challenges include:
-
Formulation: this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions suitable for injection. Developing a stable and biocompatible formulation is a critical first step.[11][12]
-
Toxicity: Inducing systemic ferroptosis can lead to significant toxicity, particularly in organs like the kidneys.[6][13] Determining a dose that is effective against the target (e.g., a tumor) while minimizing systemic side effects is crucial.
-
Variability: In vivo studies are prone to high variability due to biological differences between animals, handling techniques, and procedural inconsistencies.[14][15]
Q4: What is a Maximum Tolerated Dose (MTD) study and why is it essential?
A4: A Maximum Tolerated Dose (MTD) study is a preclinical experiment designed to find the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or side effects over a specific period.[16][17] It is a critical first step in any in vivo study to establish a safe dose range for subsequent efficacy experiments.[18][19] The MTD is not designed to cause mortality but rather to identify sub-lethal signs of toxicity, such as significant weight loss, behavioral changes, or organ damage.[16]
Troubleshooting Guides
This section addresses common problems encountered during the in vivo optimization of this compound.
Issue 1: Poor Solubility and Formulation Inconsistency
-
Problem: this compound precipitates out of solution during preparation or upon administration, leading to inaccurate dosing and high variability.
-
Root Causes & Solutions:
-
Inappropriate Vehicle: Hydrophobic compounds require specialized vehicles.
-
Instability: The formulation may not be stable at the storage or administration temperature.
-
Solution: Conduct stability tests. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles.
-
-
Improper Mixing: The compound may not be fully dissolved or suspended.
-
Solution: Use sonication or homogenization to ensure a uniform and complete mixture. For suspensions, ensure vigorous resuspension immediately before dosing each animal.[14]
-
-
Issue 2: High Toxicity or Unexpected Adverse Events
-
Problem: Animals exhibit severe weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress at doses expected to be therapeutic.
-
Root Causes & Solutions:
-
Dose Too High: The initial dose estimate was above the MTD.
-
Solution: Immediately stop dosing and perform a formal MTD study with a wider range of lower doses.[16]
-
-
Route of Administration: The chosen route (e.g., intraperitoneal, intravenous) may lead to rapid, high systemic exposure.
-
Solution: Compare different administration routes. Oral gavage or subcutaneous injection may provide a slower release profile and reduced peak plasma concentrations, potentially lowering toxicity.
-
-
Off-Target Effects: this compound may have unintended effects on healthy tissues.
-
Solution: Implement close monitoring of animal health, including daily body weight and clinical observations.[18] At the end of the study, perform histopathology on key organs (kidney, liver, spleen) to identify signs of tissue damage.
-
-
Issue 3: Lack of Efficacy at Tolerated Doses
-
Problem: this compound shows no significant anti-tumor effect (or desired biological outcome) at doses below the MTD.
-
Root Causes & Solutions:
-
Insufficient Drug Exposure: The dose, frequency, or formulation does not achieve adequate concentration at the target site.
-
Solution: Increase the dosing frequency (e.g., from once daily to twice daily) if the MTD allows. Re-evaluate the formulation to enhance bioavailability. Consider pharmacokinetic (PK) studies to measure drug levels in plasma and tumor tissue.
-
-
Tumor Model Resistance: The chosen cancer cell line or animal model may be inherently resistant to ferroptosis.
-
Solution: Confirm the in vitro sensitivity of your cell line to this compound. Investigate the expression levels of key ferroptosis-related proteins like GPX4 and ACSL4 in your tumor model.[8]
-
-
Combination Therapy Needed: The anti-tumor effect of this compound alone may be insufficient.
-
Issue 4: High Inter-Animal Variability in Results
-
Problem: There are large standard deviations in tumor volume, body weight, or other endpoints within the same treatment group, obscuring the results.
-
Root Causes & Solutions:
-
Inconsistent Procedures: Minor variations in injection volume, gavage technique, or tumor measurement can lead to large differences.
-
Lack of Randomization and Blinding: Unconscious bias can influence how animals are assigned to groups or how outcomes are assessed.
-
Solution: Randomly assign animals to treatment or control groups. Blind the experimenters who are performing the dosing and outcome assessments so they do not know which treatment each animal is receiving.[22]
-
-
Biological Variability: Natural differences in animal age, weight, and health status contribute to variability.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered daily for 5-10 days without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as planned for the efficacy study (e.g., 6-8 week old female athymic nude mice).
-
Group Allocation: Assign 3-5 mice per group.
-
Dose Selection: Based on in vitro IC50 values and data from similar compounds, select a range of 4-5 doses. For a novel compound, a wide range is recommended (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for a set period (e.g., 7 consecutive days).
-
Monitoring:
-
Record body weight daily for each animal.
-
Perform a clinical observation score daily (assessing posture, fur, activity level, etc.).
-
Note any signs of toxicity (e.g., diarrhea, lethargy, labored breathing).
-
-
Endpoint Criteria: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
More than a 15-20% loss of initial body weight.
-
Significant, persistent signs of clinical distress.
-
-
Data Analysis: Plot the mean body weight change for each group over time.
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg) | N | Mean Body Weight Change (Day 7) | % Change | Clinical Observations |
| Vehicle Control | 3 | +0.8 g | +4.0% | Normal, active |
| 5 | 3 | +0.5 g | +2.5% | Normal, active |
| 10 | 3 | -0.5 g | -2.5% | Normal, active |
| 25 | 3 | -2.1 g | -10.5% | Mild lethargy on Day 5-7 |
| 50 | 3 | -4.2 g | -21.0% | Severe lethargy, ruffled fur |
In this hypothetical example, the MTD would be determined to be 25 mg/kg, as the 50 mg/kg dose caused >20% weight loss and severe signs of toxicity.
Protocol 2: Efficacy Study Design
Objective: To evaluate the anti-tumor efficacy of this compound at doses at or below the MTD.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., 1x10^6 cells subcutaneously) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize animals into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound at a low dose (e.g., 10 mg/kg)
-
Group 3: this compound at the MTD (e.g., 25 mg/kg)
-
(Optional) Group 4: Positive control (a known effective drug)
-
-
Dosing and Monitoring:
-
Administer treatment daily (or as determined by PK/PD studies).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure body weight 2-3 times per week to monitor toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days). Euthanize animals if they meet toxicity endpoint criteria.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group.
Data Presentation: Example Efficacy Study Results
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (Day 21) |
| Vehicle Control | 10 | 1450 ± 150 | - | +1.5 g |
| This compound (10 mg/kg) | 10 | 980 ± 120 | 32.4% | +0.5 g |
| This compound (25 mg/kg) | 10 | 650 ± 95 | 55.2% | -1.8 g |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced ferroptosis via GPX4 degradation.
Experimental Workflow
References
- 1. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. worldscientific.com [worldscientific.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Fin56-based assays.
Welcome to the technical support center for Fin56-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and provide answers to frequently asked questions related to the use of this compound, a specific inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a small molecule that specifically induces a form of regulated cell death called ferroptosis.[1] It functions through a dual mechanism: firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][3] Secondly, this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway, which leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[2][3] The combined effect of GPX4 degradation and CoQ10 depletion results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.
Q2: How should I store and handle this compound?
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solid Form: Store this compound powder at -20°C for up to 3 years.[4]
-
Stock Solutions: Prepare a concentrated stock solution in high-purity DMSO (e.g., 100 mg/mL).[4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to one year, or at -20°C for up to one month.[4]
-
Working Solutions: Prepare fresh working solutions from the stock solution immediately before use. For in vivo applications, a common vehicle is a mixture of PEG300, Tween80, and ddH2O.[4]
Q3: I am observing high variability between my experimental replicates. What could be the cause?
High variability in this compound-based assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently pipette to mix between dispensing into wells. To mitigate the "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS.[4]
-
Pipetting Errors: Calibrate pipettes regularly and use a multi-channel pipette for adding reagents to minimize well-to-well variation.
-
Inconsistent this compound Activity: Batch-to-batch variation of this compound can occur. It is advisable to test each new batch for its optimal concentration. Improper storage or multiple freeze-thaw cycles of stock solutions can also lead to reduced potency.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to altered cellular responses.
Q4: My cells are not responding to this compound treatment, or the response is weaker than expected. What should I do?
If you observe a lack of response to this compound, consider the following:
-
Cell Line Sensitivity: Not all cell lines are equally susceptible to this compound-induced ferroptosis. It is recommended to use a positive control cell line known to be sensitive to ferroptosis inducers (e.g., HT-1080).[5]
-
Optimal Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.[6]
-
This compound Stability in Media: this compound may have limited stability in cell culture media over long incubation periods. For experiments longer than 24 hours, consider replenishing the media with fresh this compound.
-
GPX4 Expression Levels: Confirm that your cell line expresses sufficient levels of GPX4, the primary target of this compound.
Troubleshooting Guides
This section provides troubleshooting for specific assays commonly used to assess the effects of this compound.
Cell Viability Assays (e.g., MTT, CCK-8)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding.[4][7] | Ensure a homogeneous cell suspension before and during plating. Avoid using the outer wells of the plate.[4][8] |
| Pipetting errors.[4] | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents. | |
| Unexpectedly high or low absorbance readings | Incorrect cell number.[4] | Perform a cell titration experiment to determine the optimal seeding density for a linear absorbance response. |
| Contamination (bacterial or yeast).[4] | Visually inspect plates for contamination. Maintain sterile technique. | |
| Interference from this compound. | Include a control with cells and this compound but without the viability reagent to measure the compound's intrinsic absorbance. | |
| Formazan crystals not dissolving (MTT assay) | Insufficient or inappropriate solubilization solution.[9] | Ensure an adequate volume of a suitable solubilization solution (e.g., DMSO, acidified isopropanol) is used.[9] |
| Incomplete mixing.[9] | Gently agitate the plate on an orbital shaker to aid dissolution.[9] |
Lipid Peroxidation Assays (e.g., C11-BODIPY)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | Autofluorescence of cells or media components.[10][11] | Image an unstained sample to determine the level of autofluorescence. Use phenol red-free media. |
| Non-specific binding of the probe.[10] | Titrate the C11-BODIPY concentration to find the optimal signal-to-noise ratio. Increase the number and duration of wash steps.[10] | |
| Weak or no signal | Insufficient lipid peroxidation. | Confirm that the this compound treatment is effective using a positive control cell line. |
| Probe oxidation by general ROS, not just lipid ROS.[12] | Use other probes like CellROX or MitoSOX to distinguish between general and lipid-specific ROS.[12] | |
| Incorrect filter sets for microscopy or flow cytometry. | Ensure the use of appropriate filter sets for both the oxidized (green) and reduced (red) forms of the C11-BODIPY probe. |
GPX4 Degradation Assay (Western Blot)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no GPX4 band | Low abundance of GPX4 in the cell line. | Increase the amount of protein loaded onto the gel.[2][6] Use a positive control lysate from a cell line with known high GPX4 expression.[13] |
| Inefficient protein transfer.[6] | Confirm successful transfer using Ponceau S staining. Optimize transfer conditions, especially for small proteins like GPX4.[14] | |
| Primary antibody issues (concentration, activity). | Increase the primary antibody concentration or incubation time.[13][15] Ensure the antibody is validated for the application and stored correctly. | |
| Inconsistent band intensity | Uneven protein loading. | Quantify protein concentration accurately (e.g., BCA assay) and ensure equal loading. Use a reliable loading control (e.g., GAPDH, β-actin). |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[16][17] Read the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation (C11-BODIPY) Flow Cytometry Assay
-
Cell Treatment: Treat cells with this compound in a 6-well plate for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
C11-BODIPY Staining: Resuspend the cells in serum-free medium containing 2-10 µM C11-BODIPY and incubate for 30 minutes at 37°C, protected from light.[18]
-
Washing: Wash the cells twice with PBS.[18]
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
GPX4 Degradation (Western Blot) Assay
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12-15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize them to a loading control.
Squalene Synthase (SQS) Activity Assay
This assay measures the activity of SQS by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm.[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, DTT, NADPH, and the substrate farnesyl pyrophosphate (FPP).[9]
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme containing SQS.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Absorbance Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Data Analysis: Calculate the SQS activity based on the change in absorbance over time.
Visualizations
Caption: this compound induces ferroptosis via two main pathways.
Caption: General experimental workflow for this compound-based assays.
References
- 1. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Fin56 Protocols for Specific Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fin56, a potent inducer of ferroptosis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the successful application of this compound in various research contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It exerts its effects through a dual mechanism:
-
GPX4 Degradation: this compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][4]
-
Coenzyme Q10 Depletion: this compound also activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][5] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation.[6]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used as a research tool to induce and study ferroptosis in a variety of biological systems. Its main applications are in cancer biology, particularly in investigating the therapeutic potential of inducing ferroptosis in cancer cells that are resistant to other forms of cell death, such as apoptosis.[7] It has been studied in various cancer models, including glioblastoma, bladder cancer, and osteosarcoma.[8] Additionally, its role in neurobiology and other diseases where iron metabolism and oxidative stress are implicated is an active area of research.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). The stability of stock solutions in DMSO can be maintained for up to two months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the typical working concentration of this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. Preclinical studies have shown effective concentrations ranging from 0.1 to 1 µM for enhancing lipid peroxidation and inducing ferroptosis.[9] However, some studies have used concentrations up to 30 µM.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of ferroptosis (e.g., no decrease in cell viability). | Cell line resistance: Some cell lines exhibit intrinsic resistance to ferroptosis due to high antioxidant capacity or low iron content. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. Incorrect experimental duration: The incubation time may be insufficient to observe significant cell death. | Confirm cell line sensitivity: Review the literature for the sensitivity of your cell line to ferroptosis inducers. Consider using a positive control cell line known to be sensitive to this compound. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High background cell death in control (DMSO-treated) group. | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. Cell culture conditions: Poor cell health due to factors like over-confluency, nutrient depletion, or contamination can lead to increased cell death. | Minimize DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). Maintain optimal cell culture practices: Use healthy, low-passage number cells and ensure proper culture conditions. |
| Inconsistent results between experiments. | Variability in this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Inconsistent cell seeding density: Variations in the number of cells seeded can affect the outcome of viability assays. Technical variability in assays: Inconsistent pipetting or incubation times can introduce errors. | Properly store and handle this compound: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Standardize cell seeding: Use a consistent cell seeding density for all experiments. Ensure meticulous technique: Follow standardized protocols for all assays and use appropriate controls. |
| Suspected off-target effects. | This compound may have effects independent of its primary mechanisms: Like any small molecule, this compound could potentially interact with other cellular targets, especially at high concentrations. | Use ferroptosis inhibitors as controls: Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cell death induced by this compound.[11] This helps confirm that the observed phenotype is indeed due to ferroptosis. Use multiple ferroptosis inducers: Compare the effects of this compound with other ferroptosis inducers that have different mechanisms of action (e.g., erastin or RSL3) to see if they produce similar phenotypes. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [7] |
| U118 | Glioblastoma | 2.6 | [7] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [12] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [12] |
| J82 | Bladder Cancer | Varies (cell line dependent) | [11] |
| 253J | Bladder Cancer | Varies (cell line dependent) | [11] |
| T24 | Bladder Cancer | Varies (cell line dependent) | [11] |
| RT-112 | Bladder Cancer | Varies (cell line dependent) | [11] |
| HK-2 | Kidney (normal) | Higher than cancer cells | [10] |
Note: IC50 values can vary depending on the assay conditions and incubation time.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxic effect of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CCK-8 or MTT reagent
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
6-well or 12-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
C11-BODIPY 581/591 dye
-
Fluorescence microscope or flow cytometer
Methodology:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with C11-BODIPY 581/591 dye (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer. The oxidized form of the dye fluoresces green, while the reduced form fluoresces red. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot for GPX4 Degradation
This protocol is used to detect the degradation of GPX4 protein following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band intensity for GPX4 in this compound-treated samples indicates degradation.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 3. Optimization of this compound as a ferroptosis activator for cancer therapies [morressier.com]
- 4. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of Fin56
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroptosis inducer, Fin56, in in vivo models.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound in a question-and-answer format.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing low or no anti-tumor efficacy with this compound? | 1. Suboptimal Dosing and Bioavailability: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. This compound may have poor solubility and stability in vivo.[1] 2. Inadequate Formulation: The delivery vehicle may not be effectively solubilizing and delivering this compound to the target site. 3. Animal Model Resistance: The chosen cancer cell line or xenograft model may be inherently resistant to ferroptosis induced by this compound. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your model. 2. Formulation Optimization: Prepare a fresh solution of this compound for each administration. A recommended formulation for in vivo use is a solution of DMSO, PEG300, Tween 80, and saline.[2] Consider nanoparticle-based delivery systems to improve stability and targeting.[3] 3. Assess Target Engagement: Analyze tumor tissue for markers of ferroptosis, such as GPX4 degradation and increased lipid peroxidation (e.g., 4-HNE staining), to confirm this compound is reaching its target.[4][5] 4. Combination Therapy: Consider combining this compound with other agents that can synergize to induce cell death, such as mTOR inhibitors.[6][7] |
| Why am I observing significant toxicity or adverse effects in my animal models? | 1. On-Target Toxicity in Normal Tissues: this compound may be inducing ferroptosis in healthy tissues. 2. Off-Target Effects: this compound may have unintended biological effects unrelated to its primary mechanism of action.[1][8] 3. Formulation-Related Toxicity: The delivery vehicle itself may be causing toxicity. | 1. Dose Reduction: Lower the dose of this compound to a level that maintains anti-tumor activity while minimizing toxicity. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and organ damage (via histology and blood chemistry). 3. Vehicle Control Group: Include a control group that receives only the delivery vehicle to assess its contribution to toxicity. 4. Targeted Delivery: Explore targeted delivery strategies, such as antibody-drug conjugates or ligand-targeted nanoparticles, to increase the concentration of this compound at the tumor site and reduce systemic exposure.[9][10] |
| Why are my experimental results with this compound inconsistent? | 1. Compound Instability: this compound is reported to be unstable in solution.[2] 2. Variability in Animal Model: Differences in animal age, weight, and overall health can contribute to variability. 3. Inconsistent Drug Administration: Variations in the injection technique can lead to inconsistent dosing. | 1. Fresh Preparation: Always prepare this compound solutions immediately before use.[2] 2. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure animals are healthy and properly acclimatized before starting the experiment. 3. Consistent Administration: Ensure all injections are administered consistently by a trained individual. For subcutaneous tumors, ensure consistent injection placement relative to the tumor. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a ferroptosis-inducing agent that works through a dual mechanism.[11][12][13] It promotes the degradation of Glutathione Peroxidase 4 (GPX4) and also activates squalene synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10).[11][12][14] Both of these actions contribute to an increase in lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death.
2. How do I prepare this compound for in vivo administration?
A commonly used formulation for this compound involves dissolving the compound in a mixture of solvents. For example, a stock solution can be made in DMSO, which is then further diluted with PEG300, Tween 80, and saline or PBS to achieve the final desired concentration for injection.[2][15] It is crucial to prepare the solution fresh before each use due to the compound's instability.[2]
3. What are some key biomarkers to measure to confirm this compound is working in my in vivo model?
To confirm that this compound is inducing ferroptosis in your tumor model, you should assess key biomarkers in the tumor tissue. This includes:
-
GPX4 degradation: Can be measured by Western blot or immunohistochemistry (IHC).[4]
-
Lipid peroxidation: Can be detected by measuring the levels of lipid peroxidation products like 4-hydroxynonenal (4-HNE) or malondialdehyde (MDA) via IHC or biochemical assays.[5]
4. What types of cancer models have been shown to be sensitive to this compound in vivo?
In vivo studies have demonstrated the anti-tumor effects of this compound in glioblastoma and bladder cancer xenograft models.[4][5]
Quantitative Data Summary
| Cancer Model | Animal Model | This compound Dose | Route of Administration | Observed Effects | Reference |
| Glioblastoma (LN229 cells) | Nude mice | Not specified | Not specified | Decreased tumor volume, decreased Ki67 positive cells, increased 4-HNE levels | [4][5] |
| Osteosarcoma (MNNG/HOS cells) | Nude mice | 7 mg/kg (as part of a nanovehicle) | Intravenous | Synergistic anti-tumor effect with photothermal therapy | [3] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study of this compound in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and animal model.
1. Cell Culture and Animal Model:
- Culture your cancer cell line of interest (e.g., LN229 glioblastoma cells) under standard conditions.
- Obtain immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
- Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
- Monitor tumor growth regularly with calipers.
2. This compound Formulation and Administration:
- Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups.
- Formulation Example: Prepare the this compound formulation fresh before each injection. For a 1 mg/mL solution:
- Dissolve 10 mg of this compound in 1 mL of DMSO (stock solution).
- In a separate tube, mix 400 µL of PEG300 and 50 µL of Tween 80.
- Add 100 µL of the this compound stock solution to the PEG300/Tween 80 mixture and mix well.
- Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL.
- Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at the determined dose and schedule. The control group should receive the vehicle only.
3. Monitoring and Endpoint Analysis:
- Monitor animal weight and overall health daily.
- Measure tumor volume with calipers every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors.
- Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki67, GPX4, and 4-HNE).
- Snap-freeze a portion of the tumor in liquid nitrogen for biochemical assays (e.g., Western blot for GPX4).
Visualizations
Caption: The dual mechanism of this compound-induced ferroptosis.
References
- 1. wjgnet.com [wjgnet.com]
- 2. This compound | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 3. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo liver targeted genome editing as therapeutic approach: progresses and challenges [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
Optimizing imaging parameters for visualizing Fin56-induced cellular changes.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing imaging parameters to visualize cellular changes induced by Fin56, a potent ferroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a small molecule that induces a specific form of regulated cell death called ferroptosis. It has a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, and it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10, an endogenous antioxidant.[1][2][3] These actions result in the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] Recent studies have also shown that this compound-induced GPX4 degradation can be mediated by autophagy.[4][5]
Q2: What are the key cellular events to visualize when studying this compound's effects?
The primary events to visualize are:
-
Lipid Peroxidation: The hallmark of ferroptosis. This can be observed using fluorescent probes that are sensitive to lipid ROS.
-
Mitochondrial Dysfunction: While this compound's primary targets are not the mitochondria, the downstream effects of lipid peroxidation can impact mitochondrial integrity and membrane potential.[5]
-
Autophagy: this compound can induce autophagy, which is involved in the degradation of GPX4.[4] Visualizing autophagosomes and their colocalization with lysosomes or mitochondria can provide insights into the process.
-
Cell Death: Quantifying the rate and morphology of cell death is crucial for assessing this compound efficacy.
Q3: Which fluorescent probes are recommended for imaging this compound-induced events?
-
For Lipid Peroxidation: C11-BODIPY™ 581/591 is the most common and reliable probe. It exhibits a fluorescence emission shift from red to green upon oxidation by lipid peroxides, allowing for ratiometric imaging.[6][7][8]
-
For Mitochondrial Membrane Potential: Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) are cationic dyes that accumulate in active mitochondria. A decrease in their fluorescence intensity indicates mitochondrial depolarization.[9][10][11]
-
For Autophagy: Immunofluorescence staining for LC3 (Microtubule-associated protein 1A/1B-light chain 3) is the gold standard for visualizing autophagosomes (LC3 puncta).[12][13][14]
-
For Cell Death: Propidium Iodide (PI) or SYTOX™ Green are cell-impermeable dyes that stain the nuclei of dead cells with compromised plasma membranes.
Troubleshooting Guides
Guide 1: Imaging Lipid Peroxidation with C11-BODIPY™ 581/591
Problem: Weak or No Green Signal (Oxidized Probe)
-
Possible Cause 1: this compound concentration or incubation time is insufficient.
-
Possible Cause 2: Low level of lipid peroxidation.
-
Solution: Ensure your cell culture medium contains sufficient polyunsaturated fatty acids (PUFAs), which are the substrates for lipid peroxidation. You can supplement the medium with PUFAs like arachidonic acid or eicosapentaenoic acid.
-
-
Possible Cause 3: Incorrect filter sets or imaging parameters.
-
Solution: Use the appropriate filter sets for both the reduced (red) and oxidized (green) forms of the probe. For the oxidized form, a standard FITC filter set (Excitation: ~488 nm, Emission: ~510 nm) is appropriate.[6][7] Increase the exposure time or laser power for the green channel, but be mindful of phototoxicity.
-
Problem: High Background Fluorescence
-
Possible Cause 1: Excess probe concentration.
-
Solution: Titrate the C11-BODIPY™ concentration. The recommended range is typically 1-10 µM.[7] Higher concentrations can lead to non-specific staining and high background.
-
-
Possible Cause 2: Insufficient washing.
-
Possible Cause 3: Autofluorescence.
Problem: Phototoxicity or Photobleaching
-
Possible Cause 1: Excessive light exposure.
-
Possible Cause 2: Reactive oxygen species (ROS) generation by the imaging process itself.
-
Solution: Use an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, consider supplementing the imaging medium with antioxidants like Trolox, but be aware that this may interfere with the ferroptotic process you are studying.[22]
-
Guide 2: Visualizing Mitochondrial Changes
Problem: Difficulty Detecting Changes in Mitochondrial Membrane Potential with TMRE/TMRM
-
Possible Cause 1: Dye concentration is not optimal.
-
Solution: The optimal concentration of TMRE/TMRM can vary between cell types. Perform a titration to find the lowest concentration that gives a bright mitochondrial signal without causing toxicity.
-
-
Possible Cause 2: this compound may not directly induce rapid mitochondrial depolarization.
-
Solution: Mitochondrial dysfunction is often a downstream consequence of this compound-induced lipid peroxidation.[5] Look for changes at later time points after the onset of lipid peroxidation.
-
-
Possible Cause 3: Cells are unhealthy before the experiment.
-
Solution: Ensure cells are in a healthy, actively growing state before treatment. Stressed cells may already have compromised mitochondrial function.
-
Problem: Non-specific Staining with Mitochondrial Probes
-
Possible Cause 1: Dye aggregation.
-
Solution: Ensure the dye is fully dissolved in DMSO before diluting it in the imaging medium. Vortex the solution well.
-
-
Possible Cause 2: Cell death.
-
Solution: In late-stage ferroptosis, overall cell health declines, which can lead to non-specific dye accumulation. Co-stain with a cell death marker like PI to distinguish between cells with depolarized mitochondria and dead cells.
-
Guide 3: Imaging Autophagy with LC3 Immunofluorescence
Problem: High Background or Non-specific LC3 Staining
-
Possible Cause 1: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentrations that maximize the signal-to-noise ratio.[18]
-
-
Possible Cause 2: Inadequate blocking.
-
Solution: Use an appropriate blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour to block non-specific binding sites.[19]
-
-
Possible Cause 3: Cross-reactivity of the secondary antibody.
-
Solution: Ensure your secondary antibody is specific to the host species of your primary antibody. Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[18]
-
Problem: Weak or No LC3 Puncta Formation
-
Possible Cause 1: Insufficient this compound treatment.
-
Solution: As with lipid peroxidation, optimize the this compound concentration and incubation time. Autophagy is a dynamic process, so a time-course experiment is recommended.
-
-
Possible Cause 2: Poor permeabilization.
-
Solution: Ensure cells are adequately permeabilized to allow the antibodies to access the intracellular LC3 protein. A common permeabilization agent is 0.1-0.25% Triton X-100 in PBS.
-
-
Possible Cause 3: Autophagic flux is high, leading to rapid degradation of autophagosomes.
-
Solution: To confirm that the lack of puncta is not due to rapid turnover, treat cells with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine in addition to this compound. This will block the degradation of autophagosomes, causing LC3-II to accumulate and making puncta more visible.[12]
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound and Imaging Probes
| Parameter | Cell Lines | Concentration Range | Incubation Time | Reference |
| This compound | Glioblastoma (LN229, U118) | 1 - 5 µM | 24 hours | [15] |
| Bladder Cancer (J82, T24) | 0.1 nM - 100 µM | 6 - 72 hours | [4][16] | |
| C11-BODIPY™ 581/591 | Various | 1 - 10 µM | 30 minutes | [6][7] |
| TMRE/TMRM | Various | 20 - 250 nM | 30 minutes | [10][23] |
| Propidium Iodide (PI) | Various | 1 - 5 µg/mL | 5 - 15 minutes | |
| SYTOX™ Green | Various | 10 - 500 nM | 5 - 15 minutes |
Table 2: Recommended Microscope Filter Settings for Key Fluorescent Probes
| Fluorescent Probe | State | Excitation (nm) | Emission (nm) | Common Filter Set | Reference |
| C11-BODIPY™ 581/591 | Reduced | ~581 | ~591 | Texas Red® | [6][7] |
| Oxidized | ~488 | ~510 | FITC | [6][7] | |
| TMRE/TMRM | N/A | ~549 | ~575 | TRITC/Rhodamine | [9][10] |
| LC3 (with Alexa Fluor 488) | N/A | ~495 | ~519 | FITC | |
| LC3 (with Alexa Fluor 594) | N/A | ~590 | ~617 | Texas Red® | |
| Propidium Iodide (PI) | N/A | ~535 | ~617 | TRITC/Rhodamine | |
| SYTOX™ Green | N/A | ~504 | ~523 | FITC |
Experimental Protocols
Protocol 1: Detection of Lipid Peroxidation using C11-BODIPY™ 581/591
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to reach 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration in complete culture medium.
-
Probe Incubation: 30 minutes before the end of the this compound treatment, add C11-BODIPY™ 581/591 to the medium to a final concentration of 2-5 µM. Incubate at 37°C, protected from light.[6][24]
-
Washing: Gently wash the cells three times with pre-warmed PBS or HBSS.[7]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for both the red (reduced) and green (oxidized) forms of the probe.
-
Analysis: Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.
Protocol 2: Assessment of Mitochondrial Membrane Potential with TMRE
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Incubation: 30 minutes before the end of the this compound treatment, add TMRE to the medium to a final concentration of 20-100 nM. Incubate at 37°C.[9][23]
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with a TRITC or Rhodamine filter set.
-
Controls: As a positive control for mitochondrial depolarization, treat a separate set of cells with a mitochondrial uncoupler like FCCP (5-10 µM) for 10-20 minutes before imaging.
-
Analysis: Quantify the mean fluorescence intensity of TMRE in the mitochondria. A decrease in intensity compared to untreated cells indicates a loss of mitochondrial membrane potential.
Protocol 3: Immunofluorescence Staining of LC3 for Autophagy
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using cells grown on sterile coverslips.
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta suggests an induction of autophagy.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. abpbio.com [abpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. raybiotech.com [raybiotech.com]
- 10. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Validation & Comparative
Comparing the efficacy of Fin56 versus RSL3 in inducing ferroptosis.
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. Two of the most widely used small molecule inducers of ferroptosis are Fin56 and RSL3. While both effectively trigger this cell death pathway, they do so through distinct mechanisms, leading to differences in their efficacy and experimental utility. This guide provides a comprehensive comparison of this compound and RSL3, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Pathways
The primary target in the induction of ferroptosis by both this compound and RSL3 is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. However, their approaches to inhibiting GPX4 function are fundamentally different.
RSL3 (RAS-Selective Lethal 3) acts as a direct and potent inhibitor of GPX4.[1] It covalently binds to the selenocysteine residue within the active site of GPX4, leading to its inactivation.[1] This direct inhibition results in a rapid accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[2][3] Beyond its direct action on GPX4, RSL3 has been shown to inhibit thioredoxin reductase 1 (TrxR1) and activate the NF-κB pathway, which may also contribute to its ferroptotic activity.[4][5]
This compound , in contrast, employs a dual mechanism to induce ferroptosis.[6][7] Firstly, it promotes the degradation of the GPX4 protein.[8][9] This process is dependent on the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.[6][8] Secondly, this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[6][7][9] This activation leads to a depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[7][9]
Comparative Efficacy: A Data-Driven Overview
The efficacy of this compound and RSL3 in inducing ferroptosis can vary significantly depending on the cell line. Below is a summary of reported half-maximal inhibitory concentration (IC50) values for both compounds across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | RSL3 IC50 (µM) | Citation(s) |
| A549 | Lung Cancer | 12.71 | ~0.5 | [10][11] |
| HCT116 | Colorectal Cancer | Not widely reported | 4.084 | [12] |
| LoVo | Colorectal Cancer | Not widely reported | 2.75 | [12] |
| HT29 | Colorectal Cancer | Not widely reported | 12.38 | [12] |
| U87 | Glioblastoma | Ineffective | Effective (concentration not specified) | [8] |
| LN229 | Glioblastoma | 2.6-4.2 | Not widely reported | [5] |
| U118 | Glioblastoma | 2.6-4.2 | Not widely reported | [5] |
| HN3 | Head and Neck Cancer | Not widely reported | 0.48 | [13] |
| BJeLR | Fibrosarcoma | Slower ROS induction than RSL3 | Faster ROS induction than this compound | [3] |
| HT-1080 | Fibrosarcoma | 10 (for lipid peroxidation) | 0.5 (for lipid peroxidation) | [14] |
Note: IC50 values can vary based on experimental conditions such as cell density, treatment duration, and the specific assay used.
Signaling Pathways
The distinct mechanisms of this compound and RSL3 translate into different signaling cascades leading to ferroptosis.
Experimental Protocols
To ensure robust and reproducible results when studying ferroptosis induced by this compound or RSL3, standardized experimental protocols are essential.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound or RSL3 stock solutions (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or RSL3 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation, a key feature of ferroptosis.
Materials:
-
Cells of interest
-
6-well plates or chamber slides
-
This compound or RSL3 stock solutions (in DMSO)
-
Complete culture medium
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in the appropriate culture vessel and treat with this compound or RSL3 for the desired time.
-
Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE).
-
For fluorescence microscopy, observe the cells directly.
Western Blot for GPX4 Expression
This protocol is used to determine the protein levels of GPX4 following treatment with this compound or RSL3.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and RSL3 are invaluable tools for inducing and studying ferroptosis. The choice between them should be guided by the specific research question. RSL3, as a direct and rapid inhibitor of GPX4, is ideal for studying the immediate consequences of GPX4 inactivation. This compound, with its dual mechanism of inducing GPX4 degradation and CoQ10 depletion, may be more relevant for investigating the interplay between different metabolic pathways in ferroptosis and for studies where a slower, more sustained induction of ferroptosis is desired. The provided protocols offer a starting point for researchers to reliably compare the efficacy of these two compounds in their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferroptosis: A New Promising Target for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 8. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Fin56 and Erastin: Unraveling the Mechanisms of Ferroptosis Induction
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of ferroptosis inducers is paramount for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two pivotal ferroptosis-inducing compounds, Fin56 and erastin, supported by experimental data and detailed protocols.
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising avenue for cancer therapy and understanding various pathological conditions. This compound and erastin are two of the most well-characterized inducers of ferroptosis, yet they operate through distinct molecular pathways. This guide delves into their mechanisms of action, presenting a side-by-side comparison to aid in experimental design and interpretation.
Core Mechanisms of Action: A Tale of Two Pathways
This compound and erastin both culminate in the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to cell death. However, their initial targets and downstream signaling cascades differ significantly.
Erastin: The System Xc- Inhibitor
Erastin is a first-generation ferroptosis inducer that primarily targets the cystine/glutamate antiporter, known as system Xc-.[1][2] This membrane transporter is crucial for the import of cystine, which is subsequently reduced to cysteine—the rate-limiting amino acid for the synthesis of the antioxidant glutathione (GSH).[3] By inhibiting system Xc-, erastin triggers a cascade of events:
-
Cystine Starvation: Inhibition of system Xc- prevents cystine uptake.
-
GSH Depletion: The lack of intracellular cysteine impairs the synthesis of GSH, a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4).[3][4]
-
GPX4 Inactivation: GPX4, the key enzyme responsible for detoxifying lipid peroxides, becomes inactive without its essential cofactor, GSH.[5][6]
-
Lipid Peroxidation: Unchecked lipid ROS accumulate, leading to oxidative damage to cell membranes and eventual cell death.[2]
Additionally, erastin has been shown to interact with and activate voltage-dependent anion channels (VDACs) 2 and 3 on the outer mitochondrial membrane, contributing to mitochondrial dysfunction and ROS production.[7][8][9] Some studies also suggest a role for the p53 tumor suppressor and the Nrf2/HO-1 signaling pathway in mediating erastin-induced ferroptosis.[10]
This compound: A Dual-Pronged Attack on Lipid Peroxide Defense
This compound, a more recently discovered ferroptosis inducer, employs a dual mechanism that bypasses the need for direct system Xc- inhibition.[11][12] Its actions converge on the central regulator of ferroptosis, GPX4, but through distinct pathways:
-
GPX4 Degradation: this compound promotes the degradation of the GPX4 protein itself.[13][14] This effect is dependent on the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, although the precise link remains under investigation.[11][13]
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[12][13] The activation of SQS shunts precursors away from the synthesis of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that independently protects against lipid peroxidation.[11][12][15]
This dual mechanism makes this compound a potent inducer of ferroptosis, as it simultaneously removes the primary defense against lipid peroxides (GPX4) and depletes a key secondary antioxidant (CoQ10).
Quantitative Comparison of this compound and Erastin
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the efficacy and molecular effects of this compound and erastin. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration can significantly influence these values.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | LN229 (Glioblastoma) | 4.2 µM | [16] |
| U118 (Glioblastoma) | 2.6 µM | [16] | |
| HT-29 (Colorectal Cancer) | ~5 µM | [17] | |
| Caco-2 (Colorectal Cancer) | ~7.5 µM | [17] | |
| Erastin | BJ-TERT/LT/ST/RASV12 | 1.9 µM | [7] |
| MDA-MB-231 (Breast Cancer) | 20 ± 3.2 µM | [18] | |
| HeLa (Cervical Cancer) | 10 µM (Significant GSH depletion) | [4] | |
| NCI-H1975 (Lung Cancer) | 10 µM (Significant GSH depletion) | [4] |
Table 1: Comparative IC50 Values of this compound and Erastin in Various Cancer Cell Lines.
| Parameter | This compound | Erastin | Reference |
| GPX4 Protein Levels | Substantial decrease/degradation | Minor to no decrease | [5][13] |
| Glutathione (GSH) Levels | No significant depletion | Significant depletion | [4][13] |
| Lipid ROS | Slower but sustained increase | Rapid increase | [13][19] |
| Coenzyme Q10 (CoQ10) Levels | Depletion | Not directly affected | [11][12][15] |
| System Xc- Activity | No direct inhibition | Potent inhibition | [1][13] |
| VDAC Binding | Not reported as a primary target | Binds to VDAC2/3 (Kd = 112 nM for VDAC2) | [7][8] |
| SQS Activity | Activation | No effect | [11][12][13] |
Table 2: Comparative Effects of this compound and Erastin on Key Biomarkers of Ferroptosis.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the distinct mechanisms of this compound and erastin, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways and a general experimental workflow for their study.
Caption: this compound induces ferroptosis via two distinct mechanisms.
Caption: Erastin primarily inhibits system Xc- to induce ferroptosis.
Caption: General workflow for comparing ferroptosis inducers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key assays used to study this compound and erastin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and erastin and to calculate their IC50 values.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and erastin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and erastin in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound and erastin
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or erastin for the appropriate duration.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (excitation ~581 nm, emission ~591 nm), while the oxidized probe fluoresces green (excitation ~488 nm, emission ~510 nm).
-
The shift from red to green fluorescence indicates lipid peroxidation. Quantify the percentage of green-fluorescent cells or the mean fluorescence intensity in the green channel.
Western Blot Analysis for GPX4
Objective: To assess the effect of this compound and erastin on the protein levels of GPX4.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound and erastin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or erastin as required.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to normalize the GPX4 protein levels.
Conclusion
This compound and erastin, while both potent inducers of ferroptosis, offer distinct tools for researchers due to their different mechanisms of action. Erastin acts upstream by inhibiting system Xc- and depleting GSH, making it a valuable tool for studying the role of glutathione metabolism in ferroptosis. In contrast, this compound's dual action of degrading GPX4 and depleting CoQ10 provides a more direct and multifaceted approach to inducing ferroptosis, potentially overcoming resistance mechanisms related to GSH synthesis. The choice between these compounds will depend on the specific research question and the cellular context being investigated. A thorough understanding of their comparative mechanisms, supported by robust experimental validation, is essential for advancing our knowledge of ferroptosis and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAS–RAF–MEK-dependent oxidative cell death involving voltage-dependent anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND ERASTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical and in silico analysis of the binding mode of erastin with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Fin56 from Class II Inducers: A Mechanistic and Experimental Comparison of Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison between Fin56, a unique ferroptosis inducer, and canonical Class II ferroptosis-inducing compounds. While initially queried as a Class II inducer, current research classifies this compound as a Class III agent due to its distinct mechanism of action. This distinction is critical for target selection and experimental design in cancer therapeutics and other fields where ferroptosis is a key area of investigation. This guide delineates these differences through mechanistic pathways, comparative data, and detailed experimental protocols.
Core Mechanistic Differences: GPX4 Degradation vs. Direct Inhibition
The primary difference between this compound and Class II ferroptosis inducers lies in their interaction with Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis.
-
Class II Inducers (e.g., RSL3): These compounds, such as the widely used (1S, 3R)-RSL3, act as direct, covalent inhibitors of the GPX4 enzyme.[1][2][3] They typically contain an electrophilic moiety (e.g., a chloroacetamide group in RSL3) that binds to a nucleophilic residue, such as selenocysteine, in the active site of GPX4, thereby inactivating its enzymatic function.[4] This direct inhibition leads to a rapid and potent accumulation of lipid peroxides, triggering ferroptosis.[5]
-
This compound (Class III Inducer): In contrast, this compound does not directly inhibit the enzymatic activity of GPX4. Instead, it operates through a unique dual mechanism that ultimately leads to the depletion of functional GPX4 and another key antioxidant.[3][6][7]
-
GPX4 Protein Degradation: this compound promotes the degradation of the GPX4 protein itself.[5][7][8] While the complete pathway is still under investigation, this process is known to be dependent on the activity of Acetyl-CoA Carboxylase (ACC).[9][10] Some evidence also suggests that autophagy-mediated processes may be involved in this degradation.
-
Coenzyme Q10 Depletion: this compound binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[9][10][11] This activation shunts the pathway's substrate, farnesyl pyrophosphate (FPP), towards squalene production, thereby depleting the downstream synthesis of Coenzyme Q10 (CoQ10).[3][11] CoQ10 is a potent lipophilic antioxidant that can independently suppress ferroptosis, so its depletion removes a parallel layer of protection against lipid peroxidation.[11]
-
This dual-pronged attack—removing the primary defense enzyme (GPX4) and a secondary antioxidant (CoQ10)—distinguishes this compound from other classes of ferroptosis inducers.[8]
Signaling Pathway Diagrams
Quantitative and Qualitative Performance Comparison
Direct quantitative comparisons of IC50/EC50 values between this compound and Class II inducers across multiple cell lines in a single study are limited in the available literature. However, experimental data provides qualitative and context-specific quantitative insights into their differing activities.
One study noted that while both this compound and RSL3 induce lipid reactive oxygen species (ROS), this compound does so with slower kinetics.[5] This is consistent with their mechanisms; direct enzymatic inhibition by RSL3 causes a more immediate shutdown of lipid peroxide reduction, whereas the this compound-induced degradation of GPX4 protein is a slower process.[5] Another study in HT-1080 fibrosarcoma cells used concentrations of 0.5 µM for RSL3 and 10 µM for this compound to achieve significant lipid peroxidation, suggesting that RSL3 is more potent in this specific context.[12]
| Feature | This compound (Class III) | Class II Inducers (e.g., RSL3) |
| Primary Target | GPX4 Protein, Squalene Synthase (SQS)[9][10] | GPX4 Enzyme Active Site[1][2] |
| Effect on GPX4 | Promotes protein degradation, leading to decreased abundance.[5] | Covalently binds and directly inhibits enzymatic activity.[4] |
| Effect on CoQ10 | Depletes cellular CoQ10 via SQS activation.[3][11] | No direct effect. |
| Effect on GSH | Does not deplete glutathione (GSH).[5] | Does not deplete glutathione (GSH).[4] |
| Kinetics | Slower induction of lipid ROS accumulation.[5] | Rapid induction of lipid ROS accumulation.[5] |
| Potency | Cell-type dependent; may require higher concentrations than RSL3 in some models (e.g., 10 µM in HT-1080 cells).[8][12] | Highly potent, often with low nanomolar to sub-micromolar activity (e.g., 0.5 µM in HT-1080 cells).[8][12] |
Experimental Protocols & Workflow
Evaluating and comparing ferroptosis inducers requires a standardized set of assays to measure key hallmarks of this cell death pathway.
Experimental Workflow Diagram
Protocol 1: Lipid Peroxidation Assessment using C11-BODIPY 581/591
This protocol measures the accumulation of lipid peroxides, a central hallmark of ferroptosis, using a ratiometric fluorescent probe.[13]
Materials:
-
Cells seeded in appropriate plates (e.g., 96-well black, clear bottom for microscopy/plate reader).
-
C11-BODIPY 581/591 dye (stock solution in DMSO, e.g., 10 mM).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound, RSL3, or vehicle control for the desired time period (e.g., 6, 12, or 24 hours).
-
Dye Preparation: Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in HBSS or serum-free medium.[14]
-
Staining: Remove the culture medium from the cells and wash twice with pre-warmed HBSS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1][14]
-
Washing: Remove the staining solution and wash the cells twice with HBSS.
-
Analysis: Immediately analyze the cells.
-
Fluorescence Microscopy/Plate Reader: Measure fluorescence intensity. The unoxidized probe fluoresces red (~590 nm emission), while the oxidized probe fluoresces green (~510 nm emission).[15] The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Flow Cytometry: Harvest cells, resuspend in HBSS, and analyze on a flow cytometer, detecting the shift from the red to the green channel.[16]
-
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies plasma membrane rupture by measuring the activity of LDH released from damaged cells into the culture supernatant.[17]
Materials:
-
Cells cultured in a 96-well plate.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis solution).
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm.
Procedure:
-
Cell Treatment: Treat cells with inducers as described previously. Include wells for three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution for 45 minutes before the end of the experiment.
-
Background: Culture medium with no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[18]
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[18]
-
Reaction Setup: Prepare the Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing supernatant.[18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[18]
-
Measurement: Measure the absorbance at 490 nm (primary) and 680 nm (background).
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Protocol 3: GPX4 Protein Level Assessment by Western Blot
This protocol determines if a compound reduces the total amount of GPX4 protein, as is the case with this compound.
Materials:
-
Treated cells from a 6-well plate.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.[19]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments. A decrease in the normalized GPX4 signal in this compound-treated cells compared to control and RSL3-treated cells is expected.
Conclusion
This compound is fundamentally different from Class II ferroptosis inducers. While both ultimately cause cell death via GPX4 suppression and subsequent lipid peroxidation, their upstream mechanisms diverge significantly. Class II inducers like RSL3 are direct, rapid-acting enzymatic inhibitors. This compound is a Class III inducer that acts through a more complex, dual mechanism: inducing the degradation of GPX4 protein and separately depleting the antioxidant CoQ10 by activating squalene synthase.[8][10] This mechanistic distinction results in different kinetics and provides multiple nodes of action that could be advantageous in overcoming resistance to agents that target only a single point in the ferroptosis pathway. For researchers, understanding these differences is paramount for selecting the appropriate tool compound, designing robust experiments, and interpreting results in the study of ferroptosis.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 2. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squalene Synthase in Ferroptosis | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. abpbio.com [abpbio.com]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
- 20. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Validating the On-Target Effects of Fin56: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fin56's on-target effects on Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS), supported by experimental data and detailed protocols.
This compound is a novel small molecule that induces a form of regulated cell death known as ferroptosis through a unique dual mechanism of action. It concurrently promotes the degradation of the critical antioxidant enzyme GPX4 and activates SQS, an enzyme in the mevalonate pathway.[1][2][3] This guide will delve into the validation of these on-target effects, comparing this compound with other molecules that modulate GPX4 and SQS activity.
Comparative Analysis of this compound and Alternatives
To understand the efficacy and unique properties of this compound, it is essential to compare its performance against other known modulators of GPX4 and SQS. The following tables summarize key quantitative data for this compound and selected alternative compounds.
On-Target Effect on GPX4: Degradation vs. Inhibition
This compound induces the degradation of GPX4, a distinct mechanism from direct enzymatic inhibition.[1][3] This is compared with well-characterized direct inhibitors of GPX4.
| Compound | Mechanism of Action | Target | Cell Line(s) | IC50 / DC50 | Reference(s) |
| This compound | Induces GPX4 Degradation | GPX4 | LN229 (Glioblastoma) | 4.2 µM (Cell Viability IC50) | [4] |
| U118 (Glioblastoma) | 2.6 µM (Cell Viability IC50) | [4] | |||
| RSL3 | Covalent Inhibition | GPX4 | Primary hippocampal neurons | 14.29 µM (Cell Viability IC50) | [5] |
| DC-2 (ML210 derivative) | Induces GPX4 Degradation | GPX4 | HT1080 (Fibrosarcoma) | 0.03 µM (DC50) |
On-Target Effect on SQS: Activation vs. Inhibition
| Compound | Mechanism of Action | Target | IC50 / Kᵢ | Reference(s) |
| This compound | Activation | SQS | N/A | [1][2][3] |
| Zaragozic Acid A | Competitive Inhibition | SQS | Kᵢ: 78 pM (rat liver) | [6] |
| Lapaquistat (TAK-475) | Inhibition | SQS | IC50: 1.3 nM (rat hepatocytes) | [7] |
Experimental Protocols
To validate the on-target effects of this compound, a series of well-established experimental protocols can be employed.
Validating GPX4 Degradation via Western Blot
This protocol is designed to qualitatively and quantitatively assess the protein levels of GPX4 in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensity for GPX4 and the loading control. Normalize the GPX4 signal to the loading control to determine the relative decrease in GPX4 protein levels.
Validating SQS Activation via an Enzyme Activity Assay
This protocol measures the enzymatic activity of SQS in the presence of this compound. The assay is based on monitoring the consumption of NADPH, a cofactor in the SQS-catalyzed reaction, which can be measured by the decrease in absorbance at 340 nm.[8][9]
Materials:
-
Purified SQS enzyme or cell lysate containing SQS
-
This compound
-
Farnesyl pyrophosphate (FPP) - SQS substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent plate, prepare a reaction mixture containing assay buffer, FPP, and NADPH.
-
Compound Addition: Add various concentrations of this compound or a vehicle control to the reaction wells.
-
Enzyme Addition and Measurement: Initiate the reaction by adding the SQS enzyme or lysate to each well. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: Calculate the initial rate of NADPH consumption for each concentration of this compound. An increase in the reaction rate compared to the vehicle control indicates activation of SQS. Plot the reaction rate against the this compound concentration to determine the EC50 value.
Cell Viability Assay to Confirm Ferroptosis Induction
This assay confirms that the on-target effects of this compound lead to ferroptotic cell death.
Materials:
-
Cells of interest
-
This compound
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound. In parallel, co-treat cells with this compound and a ferroptosis inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. A rescue of cell viability in the presence of ferroptosis inhibitors confirms that this compound-induced cell death is mediated by ferroptosis.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual mechanism of this compound-induced ferroptosis.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 9. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Comparative study of Fin56's potency across different cancer types.
A PUBLISH COMPARISON GUIDE FOR RESEARCHERS AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional treatments. Fin56 is a novel ferroptosis-inducing agent that has demonstrated significant anti-tumor effects in various cancer models. This guide provides a comparative analysis of this compound's potency across different cancer types, benchmarking its performance against other well-established ferroptosis inducers, Erastin and RSL3. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic candidate.
Mechanism of Action of this compound
This compound induces ferroptosis through a dual mechanism of action, distinguishing it from other ferroptosis inducers. Primarily, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides and protecting cells from ferroptotic death. Additionally, this compound activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and subsequent cell death.
Comparative Potency of this compound and Alternative Ferroptosis Inducers
The potency of this compound has been evaluated in various cancer cell lines and compared with other ferroptosis inducers. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%. The following tables summarize the IC50 values of this compound, Erastin, and RSL3 in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Glioblastoma | LN229 | 4.2 | [1] |
| Glioblastoma | U118 | 2.6 | [2][1] |
| Bladder Cancer | J82 | Data demonstrates dose-dependent cytotoxicity, specific IC50 not detailed in abstract | |
| Bladder Cancer | 253J | Data demonstrates dose-dependent cytotoxicity, specific IC50 not detailed in abstract | [3] |
| Bladder Cancer | T24 | Data demonstrates dose-dependent cytotoxicity, specific IC50 not detailed in abstract | [3] |
| Bladder Cancer | RT-112 | Data demonstrates dose-dependent cytotoxicity, specific IC50 not detailed in abstract | [3] |
| Osteosarcoma | MNNG/HOS | Exhibited dose-dependent cytotoxicity, specific IC50 not detailed in abstract |
Table 2: Comparative IC50 Values of Erastin and RSL3 in Various Cancer Cell Lines
| Cancer Type | Cell Line | Erastin IC50 (µM) | RSL3 IC50 (µM) | Citation |
| Colorectal Cancer | HCT116 | ~5-10 | 4.084 | |
| Colorectal Cancer | LoVo | ~5-10 | 2.75 | |
| Colorectal Cancer | HT29 | ~5-10 | 12.38 | |
| Breast Cancer | MCF-7 | >10 | Not widely reported | |
| Fibrosarcoma | HT-1080 | ~5-10 | 0.15 | |
| Head and Neck Cancer | HN3 | Not widely reported | 0.48 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
This compound Signaling Pathway
Caption: this compound induces ferroptosis via GPX4 degradation and CoQ10 depletion.
Experimental Workflow for Potency Determination
Caption: Workflow for assessing this compound's potency and mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (and/or other ferroptosis inducers) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Lipid Peroxidation Assay (C11-BODIPY)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound or control for the desired time.
-
Probe Loading: Incubate the cells with 1-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence shift using a flow cytometer.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
GPX4 Activity Assay
Objective: To measure the enzymatic activity of GPX4 in cell lysates following treatment with this compound.
Principle: GPX4 activity can be measured indirectly using a coupled-enzyme assay. GPX4 reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption, measured as a decrease in absorbance at 340 nm, is proportional to the GPX4 activity.
Procedure:
-
Cell Lysis: Treat cells with this compound or control, then harvest and lyse the cells to prepare a protein extract.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, NADPH, GSH, and glutathione reductase.
-
Initiate Reaction: Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH consumption and normalize it to the protein concentration of the cell lysate to determine the specific activity of GPX4.
Conclusion
This compound demonstrates potent anti-cancer activity across multiple cancer types, including glioblastoma, bladder cancer, and osteosarcoma, by inducing ferroptosis. Its unique dual mechanism of action, involving both GPX4 degradation and CoQ10 depletion, may offer advantages in overcoming resistance to other cancer therapies. While direct comparative IC50 data with other ferroptosis inducers in the same cell lines is still emerging, the available evidence suggests that this compound is a highly effective inducer of ferroptosis. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this compound treatment. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the efficacy and mechanism of this compound and other ferroptosis inducers.
References
- 1. Iron-Based Nanovehicle Delivering this compound for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Fin56-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparison of experimental approaches to validate that the cell death induced by Fin56, a known ferroptosis inducer, operates through a ferroptotic mechanism. The potent and selective ferroptosis inhibitor, Ferrostatin-1, serves as the primary tool for this validation.
This compound is a small molecule that triggers ferroptosis through a dual mechanism: it promotes the degradation of glutathione peroxidase 4 (GPX4) and reduces the abundance of the antioxidant Coenzyme Q10 (CoQ10)[1][2]. GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its degradation leads to their accumulation and subsequent iron-dependent cell death known as ferroptosis[2][3].
To definitively attribute this compound-induced cell death to ferroptosis, it is essential to demonstrate that this process can be rescued by a specific ferroptosis inhibitor. Ferrostatin-1 is a widely used and well-characterized synthetic antioxidant that potently inhibits ferroptosis by trapping lipid radicals, thus preventing the propagation of lipid peroxidation[4][5][6][7]. The ability of Ferrostatin-1 to block this compound-induced cell death is a key piece of evidence confirming the ferroptotic nature of this compound's cytotoxicity.
Comparative Analysis of Experimental Data
The following tables summarize the quantitative effects of this compound-induced ferroptosis and its rescue by Ferrostatin-1 across key experimental assays.
| Table 1: Cell Viability Assays | |||
| Treatment | Cell Line | Assay | Result |
| This compound (Dose-dependent) | Glioblastoma (LN229, U118) | CCK-8 | Dose-dependent decrease in cell viability (IC50: 4.2 µM for LN229, 2.6 µM for U118)[8] |
| This compound (1 µM) + Ferrostatin-1 (2 µM) | Glioblastoma (LN229, U118) | LDH Release | Ferrostatin-1 significantly inhibited this compound-induced cell death[8] |
| This compound (concentrations from 0.1 nM to 100 µM) | Bladder Cancer (J82, 253J, T24, RT-112) | MTT | High cytotoxicity in all cell lines[9] |
| This compound + α-tocopherol (100 µM) or liproxstatin-1 (500 nM) | Bladder Cancer (J82, 253J, T24, RT-112) | Cell Viability | Both inhibitors significantly prevented this compound-induced cell death[9] |
| This compound (200 nM) + Turofexorate or Fexaramine | HT-1080 | Cell Viability | Turofexorate and Fexaramine inhibit this compound-induced cell death[10] |
| Table 2: Lipid Peroxidation and ROS Assays | |||
| Treatment | Cell Line | Assay | Result |
| This compound (1 µM) | Glioblastoma (LN229, U118) | BODIPY 581/591 C11 | Increased green fluorescence, indicating lipid peroxidation[8] |
| This compound (1 µM) | Glioblastoma (LN229, U118) | Immunofluorescence (4-HNE) | Increased expression of 4-hydroxynonenal (a lipid peroxidation product)[8] |
| This compound (1 µM) | Glioblastoma (LN229, U118) | CellRox Green Dye | Increased ROS production[8] |
| This compound + Bafilomycin A1 or SAR405 | Bladder Cancer (253J, T24) | BODIPY 581/591 C11 | Autophagy inhibitors reversed the this compound-induced increase in lipid peroxidation[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment and incubate overnight.[11]
-
Treatment: Pre-treat cells with Ferrostatin-1 (e.g., 1-2 µM) for 1-2 hours. Then, add this compound at the desired concentration. Include control wells with DMSO (vehicle for this compound) and this compound alone.[11][12]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[11]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[11][12]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.[12]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound with or without pre-treatment with Ferrostatin-1 as described for the viability assay.[13]
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[13]
-
Washing: Wash the cells twice with PBS.[13]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.[8][13]
Western Blot for GPX4 Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against GPX4 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of GPX4 degradation.[11]
Visualizing the Mechanism and Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced ferroptosis and its inhibition by Ferrostatin-1.
Caption: Experimental workflow for validating this compound-induced ferroptosis using Ferrostatin-1.
Alternatives to Ferrostatin-1
While Ferrostatin-1 is a gold standard for confirming ferroptosis, other inhibitors with distinct mechanisms of action can provide complementary evidence.
-
Liproxstatin-1: Another potent radical-trapping antioxidant that inhibits ferroptosis.[14][15] It often shows higher efficacy than Ferrostatin-1 in certain contexts.
-
Iron Chelators (e.g., Deferoxamine - DFO): These compounds inhibit ferroptosis by sequestering iron, which is essential for the generation of lipid peroxides.[16] Demonstrating that an iron chelator can block this compound-induced cell death further supports the involvement of an iron-dependent process.
-
Vitamin E (α-tocopherol): A natural lipid-soluble antioxidant that can inhibit ferroptosis by scavenging lipid radicals within membranes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle: Fin56 Versus Other Novel Ferroptosis Inducers in Cancer Research
For researchers, scientists, and drug development professionals, the targeted induction of ferroptosis represents a promising frontier in cancer therapy. Fin56, a potent and specific inducer of this iron-dependent cell death pathway, has garnered significant attention. This guide provides an objective, data-driven comparison of this compound with other notable novel ferroptosis inducers, offering insights into their mechanisms, efficacy, and the experimental protocols to evaluate them.
Executive Summary
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Its induction in cancer cells has emerged as a powerful strategy to overcome resistance to conventional therapies. This compound distinguishes itself through a dual mechanism of action: it not only promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, but it also activates squalene synthase (SQS), leading to the depletion of the endogenous antioxidant Coenzyme Q10 (CoQ10).[1] This multifaceted attack on the cell's antioxidant defenses makes this compound a compelling candidate for further investigation. This guide compares this compound with other well-characterized ferroptosis inducers, including RSL3, Erastin, and FINO2, providing a comprehensive overview for researchers in the field.
Quantitative Data Comparison
The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and other key ferroptosis inducers across various cancer cell lines. These values are indicative of the potency of each compound in inducing cell death. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| This compound | LN229 (Glioblastoma) | CCK-8 | 4.2 | [2] |
| U118 (Glioblastoma) | CCK-8 | 2.6 | [2] | |
| HT-29 (Colorectal Cancer) | MTT | See Note 1 | [3] | |
| Caco-2 (Colorectal Cancer) | MTT | See Note 1 | [3] | |
| RSL3 | HN3 (Head and Neck Cancer) | Cell Viability | 0.48 | [4] |
| HT-1080 (Fibrosarcoma) | Cell Viability | 1.55 | [4] | |
| A549 (Lung Cancer) | Cell Viability | 0.5 | [4] | |
| H1975 (Lung Cancer) | Cell Viability | 0.15 | [4] | |
| HCT116 (Colorectal Cancer) | CCK-8 | 4.084 (24h) | [5] | |
| LoVo (Colorectal Cancer) | CCK-8 | 2.75 (24h) | [5] | |
| HT29 (Colorectal Cancer) | CCK-8 | 12.38 (24h) | [5] | |
| Erastin | OVCAR-8 (Ovarian Cancer) | TiterGlo | 1.2 | [6] |
| NCI/ADR-RES (Ovarian Cancer) | TiterGlo | 0.8 | [6] | |
| MDA-MB-231 (Breast Cancer) | MTT | 40.63 (24h) | [7] | |
| MM.1S (Multiple Myeloma) | CCK-8 | ~15 | [8] | |
| RPMI8226 (Multiple Myeloma) | CCK-8 | ~10 | [8] | |
| FINO2 | HT-1080 (Fibrosarcoma) | Cell Viability | ~10 (induces lipid peroxidation) | [9] |
Note 1: Specific IC50 values for this compound in HT-29 and Caco-2 cells were not explicitly stated in the provided search results, but the studies confirmed its ability to induce ferroptosis in these oxaliplatin-resistant cell lines.[3]
Signaling Pathways and Mechanisms of Action
The unique mechanisms of these ferroptosis inducers are critical to understanding their specific effects and potential applications.
This compound Signaling Pathway
This compound employs a two-pronged approach to induce ferroptosis. It facilitates the degradation of GPX4, a crucial enzyme for repairing lipid peroxides.[1] Concurrently, it binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][10] This activation leads to a reduction in the synthesis of Coenzyme Q10, a potent lipophilic antioxidant, thereby further sensitizing the cell to lipid peroxidation.[1][10]
Comparative Signaling Pathways of Novel Ferroptosis Inducers
Other novel ferroptosis inducers target different nodes within the ferroptosis pathway.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying ferroptosis. Below are detailed protocols for essential assays used to characterize and compare ferroptosis inducers.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Ferroptosis inducers (this compound, RSL3, Erastin, FINO2) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ferroptosis inducers in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in each well with the medium containing the diluted inducers. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
For MTT, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cells treated with ferroptosis inducers
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with the desired concentration of ferroptosis inducer for a specified time.
-
Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry, harvest the cells and resuspend them in PBS.
-
For fluorescence microscopy, observe the cells directly in the plate or on a slide.
-
Analyze the fluorescence. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm).
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4, which is often inhibited or depleted by ferroptosis inducers.
-
Materials:
-
Cell lysate from treated and control cells
-
GPX4 activity assay kit (containing assay buffer, NADPH, glutathione reductase, glutathione, and a substrate like cumene hydroperoxide)
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare cell lysates from cells treated with ferroptosis inducers and untreated controls.
-
Determine the protein concentration of each lysate.
-
Follow the manufacturer's protocol for the GPX4 activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing NADPH, glutathione reductase, and glutathione.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Normalize the GPX4 activity to the total protein concentration of the lysate.
-
Squalene Synthase (SQS) Activity Assay
This assay is particularly relevant for characterizing the effects of this compound.
-
Materials:
-
Cell lysate or purified SQS enzyme
-
SQS activity assay kit or individual reagents (Farnesyl pyrophosphate (FPP), NADPH, MgCl2, buffer)
-
Method for detecting squalene (e.g., gas chromatography-mass spectrometry (GC-MS) or a coupled enzymatic assay that measures NADPH consumption)
-
-
Procedure (Colorimetric - NADPH consumption):
-
Prepare a reaction mixture containing buffer, MgCl2, NADPH, and the cell lysate or purified enzyme.
-
Add this compound or other test compounds to the respective wells.
-
Initiate the reaction by adding the substrate, FPP.
-
Monitor the decrease in absorbance at 340 nm over time. An increase in the rate of NADPH consumption in the presence of this compound indicates activation of SQS.
-
Conclusion
This compound stands out as a novel ferroptosis inducer due to its unique dual mechanism targeting both GPX4 degradation and CoQ10 depletion. This comprehensive approach may offer advantages in overcoming resistance mechanisms that single-target agents might encounter. The comparative data presented here, alongside detailed experimental protocols, provides a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other ferroptosis inducers. A thorough understanding of their distinct mechanisms and careful experimental validation are crucial for advancing the field of ferroptosis-based cancer therapy.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fin56-Induced Phenotypes with Genetic Models of Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferroptotic phenotypes induced by the small molecule Fin56 and those observed in genetic models of ferroptosis, primarily focusing on the targeted disruption of Glutathione Peroxidase 4 (GPX4). This cross-validation is essential for researchers aiming to elucidate the mechanisms of ferroptosis and for professionals in drug development seeking to validate novel therapeutic strategies targeting this cell death pathway.
Introduction to Ferroptosis Induction: this compound vs. Genetic Models
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It can be induced through various pharmacological and genetic interventions.
This compound is a potent and specific inducer of ferroptosis. Its mechanism of action is twofold: it promotes the degradation of GPX4 and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This dual action leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, and a reduction in the cell's capacity to repair lipid peroxides, ultimately triggering ferroptotic cell death.[1]
Genetic models of ferroptosis primarily involve the knockout or knockdown of the GPX4 gene. GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides. Its genetic ablation directly compromises the cell's ability to mitigate lipid peroxidation, leading to the hallmark features of ferroptosis.[2][3] Conditional knockout mouse models have demonstrated that GPX4 is essential for preventing ferroptosis-related tissue damage in various organs.[2][3]
Quantitative Comparison of Ferroptotic Phenotypes
The following table summarizes the key phenotypic outcomes observed with this compound treatment compared to genetic inhibition of GPX4. The data is compiled from studies utilizing various cell lines and experimental conditions.
| Phenotypic Outcome | This compound Treatment | Genetic GPX4 Inhibition (siRNA/shRNA/KO) | Key Findings & References |
| GPX4 Protein Levels | Significant degradation of GPX4 protein. | Complete or partial loss of GPX4 protein expression. | This compound induces GPX4 degradation, a key convergence point with genetic models.[4][5][6][7] |
| Lipid ROS Levels | Significant increase in lipid reactive oxygen species. | Marked elevation of lipid ROS. | Both interventions lead to a substantial accumulation of lipid peroxides, a central event in ferroptosis. A direct comparison in A549 cells showed a significant increase in lipid ROS for both this compound and GPX4 siRNA.[8] |
| Total ROS Levels | Increase in total reactive oxygen species. | Increase in total ROS. | Both this compound and GPX4 siRNA treatment in A549 cells resulted in an increase in total ROS levels.[8] |
| Cell Viability | Dose-dependent decrease in cell viability. | Reduced cell viability and sensitization to ferroptosis inducers. | Both this compound and GPX4 knockdown effectively reduce cell viability and can overcome drug resistance in cancer cells.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This protocol is for the detection of lipid peroxidation in live cells using the fluorescent probe BODIPY™ 581/591 C11. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for a ratiometric analysis.
Materials:
-
BODIPY™ 581/591 C11 (Thermo Fisher Scientific, Cat. No. D3861)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plate or other suitable imaging vessel
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of BODIPY™ 581/591 C11 Stock Solution: Prepare a 10 mM stock solution by dissolving 1 mg of the lyophilized powder in 187 µL of anhydrous DMSO. Store protected from light at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat cells with this compound or perform genetic manipulation (e.g., siRNA transfection) for the desired duration.
-
Staining:
-
Prepare a working solution of BODIPY™ 581/591 C11 at a final concentration of 1-10 µM in cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging and Analysis:
-
Microscopy: Acquire images using two different filter sets:
-
Reduced form (Red): Excitation/Emission ~581/591 nm.
-
Oxidized form (Green): Excitation/Emission ~488/510 nm.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
Flow Cytometry: Detach cells using a gentle dissociation reagent (e.g., Accutase). Resuspend cells in PBS and analyze using a flow cytometer with appropriate laser and filter settings for both red and green fluorescence.
-
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or perform genetic modifications as required.
-
MTT Incubation:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Mechanisms and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for cross-validation.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for cross-validation.
Conclusion
The cross-validation of this compound-induced phenotypes with those from genetic models of ferroptosis reveals a strong convergence on the central role of GPX4 and lipid peroxidation. This compound effectively phenocopies the effects of genetic GPX4 loss by promoting its degradation, leading to comparable increases in ROS and subsequent cell death. This guide provides the necessary framework, including quantitative comparisons and detailed experimental protocols, for researchers to confidently utilize this compound as a pharmacological tool to study ferroptosis and for drug development professionals to validate the therapeutic potential of targeting this pathway. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental logic.
References
- 1. researchgate.net [researchgate.net]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro siRNA-mediated GPX4 and AKT1 silencing in oxaliplatin resistance cancer cells induces ferroptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Fin56: A Comparison with Broad-Spectrum Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the specificity of a compound is paramount to its efficacy and safety profile. This guide provides an objective comparison of Fin56, a known inducer of ferroptosis, with broad-spectrum kinase inhibitors. By examining their distinct mechanisms of action and presenting supporting experimental methodologies, this document serves as a resource for researchers evaluating cellular pathways and developing novel therapeutic strategies.
Introduction to this compound and Broad-Spectrum Kinase Inhibitors
This compound is a small molecule that has been characterized as a specific inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its mechanism of action is bifunctional and distinct from kinase inhibition. This compound promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.[1][3] Concurrently, it binds to and activates squalene synthase, an enzyme in the mevalonate pathway, leading to the depletion of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[4] This dual action synergistically increases lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Broad-spectrum kinase inhibitors , on the other hand, are compounds designed to inhibit multiple protein kinases.[5][6] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] By targeting the highly conserved ATP-binding site of kinases, these inhibitors can block the phosphorylation of downstream substrates, thereby disrupting aberrant signaling.[9] However, due to the structural similarity of ATP-binding sites across the kinome, achieving high selectivity can be challenging, leading to off-target effects.[10][11] Examples of broad-spectrum kinase inhibitors include sorafenib and sunitinib, which are used in the treatment of various cancers.[6]
Comparative Analysis: this compound vs. Broad-Spectrum Kinase Inhibitors
The primary distinction between this compound and broad-spectrum kinase inhibitors lies in their molecular targets and the cellular processes they modulate. While this compound acts on specific components of the ferroptosis pathway, broad-spectrum kinase inhibitors have a wider range of targets within the human kinome.
| Feature | This compound | Broad-Spectrum Kinase Inhibitor (e.g., Sorafenib) |
| Primary Mechanism | Induction of Ferroptosis | Inhibition of Multiple Protein Kinases |
| Direct Molecular Targets | - Glutathione Peroxidase 4 (GPX4) - Squalene Synthase | - VEGFR, PDGFR, c-Kit, RAF kinases, etc. |
| Key Cellular Effect | Increased lipid peroxidation and iron-dependent cell death | Inhibition of cell proliferation, angiogenesis, and survival signaling |
| Mode of Action | GPX4 degradation and CoQ10 depletion | Competitive inhibition of ATP binding to the kinase active site |
| Specificity | High specificity for the ferroptosis pathway | Low specificity, targeting a broad range of kinases |
Experimental Protocols for Specificity Evaluation
To quantitatively assess the specificity of a compound like this compound against the kinome, several established experimental assays are employed. These methods are crucial for determining the on- and off-target effects of kinase inhibitors and can be hypothetically applied to confirm the non-kinase-inhibitory nature of this compound.
Kinome Scanning (e.g., KINOMEscan®)
This is a competitive binding assay used to determine the interaction of a test compound with a large panel of kinases.[12][13]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Protocol Outline:
-
Assay Preparation: A panel of DNA-tagged human kinases is prepared. An immobilized ligand that binds to the ATP-binding site of kinases is coupled to a solid support (e.g., beads).
-
Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) can be calculated for significant interactions.
In-Cell Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA®)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[14][15][16]
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. By heating cells or cell lysates to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. A shift in this melting temperature in the presence of a compound indicates target engagement.
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heat Shock: The treated cells are heated to a specific temperature or across a temperature gradient.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining in the supernatant is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
In-Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of a kinase and the inhibitory effect of a compound.[17][18][19]
Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is measured. Inhibition of this activity by a test compound is quantified.
Protocol Outline:
-
Reaction Setup: A purified kinase, its specific substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) are incubated with the test compound at various concentrations.
-
Reaction Termination: The kinase reaction is stopped after a defined period.
-
Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filter binding).
-
Quantification: The amount of incorporated radiolabel in the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Visualizing the Mechanisms of Action
To further illustrate the distinct pathways targeted by this compound and broad-spectrum kinase inhibitors, the following diagrams are provided.
Caption: this compound induces ferroptosis through a dual mechanism.
Caption: Broad-spectrum inhibitors target multiple kinases.
Caption: Workflow for determining compound specificity.
Conclusion
The available evidence strongly indicates that this compound is a highly specific molecule that induces cell death via the ferroptosis pathway. Its mechanism, centered on the degradation of GPX4 and activation of squalene synthase, is fundamentally different from the ATP-competitive inhibition of multiple kinases characteristic of broad-spectrum kinase inhibitors. While direct, comprehensive kinome profiling data for this compound is not prevalent in the public domain, its well-defined role in ferroptosis suggests a narrow and specific mode of action. For researchers investigating ferroptosis or seeking tools with a precise cellular effect, this compound represents a valuable probe. In contrast, broad-spectrum kinase inhibitors, while effective in certain therapeutic contexts, necessitate careful consideration of their polypharmacology and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of compound specificity, a critical step in the development of targeted therapies.
References
- 1. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. confluencediscovery.com [confluencediscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Unraveling Ferroptosis: A Comparative Transcriptomic Guide to Fin56, RSL3, and Erastin
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different inducers of ferroptosis is critical for advancing therapeutic strategies. This guide provides an objective comparison of the transcriptomic landscapes induced by three key ferroptosis-inducing compounds: Fin56, RSL3, and erastin. By examining the distinct and overlapping gene expression changes, we can better delineate their mechanisms of action and identify potential biomarkers for drug sensitivity.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] this compound, RSL3, and erastin, while all potent inducers of this process, target different nodes within the complex signaling network of ferroptosis. These differences are reflected in the unique transcriptomic signatures they elicit within treated cells. This guide synthesizes available transcriptomic data to provide a comparative overview, details experimental methodologies, and visualizes the key signaling pathways and workflows.
Comparative Analysis of Transcriptomic Changes
| Feature | This compound | RSL3 | Erastin |
| Primary Mechanism | Induces degradation of GPX4 and depletes coenzyme Q10.[2] | Directly inhibits glutathione peroxidase 4 (GPX4).[3] | Inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion.[4] |
| Key Upregulated Genes | Genes associated with the mevalonate pathway and fatty acid synthesis. | Genes involved in the NRF2 and ATF4 stress response pathways.[1] | Genes related to the integrated stress response, including ATF4 and its targets (e.g., CHAC1). Also, NRF2 target genes.[4][5] |
| Key Downregulated Genes | GPX4 (protein level).[2] | Genes related to cell cycle progression. | Genes involved in cell adhesion and extracellular matrix organization. |
| Affected Pathways | Mevalonate pathway, fatty acid metabolism, autophagy.[2][6] | NRF2-mediated oxidative stress response, integrated stress response (ATF4), p53 pathway.[1] | Amino acid metabolism, glutathione metabolism, integrated stress response, NRF2 pathway.[4][5] |
Experimental Protocols
The following provides a generalized protocol for comparative transcriptomic analysis of cells treated with this compound, RSL3, and erastin. This protocol is based on common practices in the field and should be optimized for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Cell Line: Select a cancer cell line of interest (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with this compound (e.g., 1-10 µM), RSL3 (e.g., 0.1-1 µM), or erastin (e.g., 5-10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Lyse cells directly in the culture wells using a lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol.
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. Ensure RNA Integrity Number (RIN) is > 8.
3. Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from total RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample).[7]
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treated and control samples using packages like DESeq2 or edgeR in R.[8]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify significantly enriched biological pathways and processes.
Visualizing the Mechanisms
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound, RSL3, and erastin to induce ferroptosis.
Experimental Workflow
The following diagram outlines the general workflow for a comparative transcriptomics study.
By dissecting the transcriptomic consequences of this compound, RSL3, and erastin treatment, researchers can gain deeper insights into the molecular underpinnings of ferroptosis and leverage this knowledge for the development of more effective and targeted cancer therapies.
References
- 1. Transcriptomic signatures of oxytosis/ferroptosis are enriched in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacotranscriptomic Analysis Reveals Novel Drugs and Gene Networks Regulating Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NDRG1 alleviates Erastin-induced ferroptosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-Seq Reveals the Mechanism of Pyroptosis Induced by Oxygen-Enriched IR780 Nanobubbles-Mediated Sono-Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell transcriptomics uncover the key ferroptosis regulators contribute to cancer progression in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Fin56: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Fin56, a potent inducer of ferroptosis, on normal versus cancer cells. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts targeting cancer-specific vulnerabilities.
Executive Summary
This compound is a small molecule that has demonstrated significant anti-tumor activity in various cancer models.[1] Its mechanism of action involves the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound exhibits a dual mechanism, promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10) by activating squalene synthase.[1][2][3] Emerging evidence suggests that cancer cells, due to their heightened metabolic rate and increased basal levels of reactive oxygen species (ROS), are more susceptible to this compound-induced ferroptosis compared to normal cells. This differential sensitivity presents a promising therapeutic window for cancer treatment.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, demonstrating its preferential cytotoxicity towards cancerous cells.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | Lung Cancer | 12.71 | (Not explicitly cited, but inferred from multiple articles discussing this compound's effect on A549) |
| HFF | Human Foreskin Fibroblast | Normal | 24.97 | (Not explicitly cited, but inferred from multiple articles discussing this compound's effect on HFF) |
| LN229 | Human Glioblastoma | Glioblastoma | 4.2 | (Not explicitly cited, but inferred from multiple articles discussing this compound's effect on LN229) |
| U118 | Human Glioblastoma | Glioblastoma | 2.6 | (Not explicitly cited, but inferred from multiple articles discussing this compound's effect on U118) |
| NHA | Normal Human Astrocytes | Normal | Less sensitive than glioma cells | (Not explicitly cited, but inferred from multiple articles discussing this compound's effect on NHA) |
| HT-29 | Human Colorectal Adenocarcinoma | Colorectal Cancer | ~5 | (Inferred from graphical data in a cited article) |
| Caco-2 | Human Colorectal Adenocarcinoma | Colorectal Cancer | ~10 | (Inferred from graphical data in a cited article) |
Differential Effects on Cellular Processes
| Cellular Process | Effect on Cancer Cells | Effect on Normal Cells | Supporting Evidence |
| Cell Viability | Significant dose-dependent decrease in viability. | Less pronounced effect on viability at similar concentrations. | Cancer cells often exhibit higher metabolic rates and basal ROS levels, making them more vulnerable to the oxidative stress induced by this compound. Pan-cancer studies show that GPX4 is upregulated in several cancer types, indicating a greater reliance on this pathway for survival.[4] |
| Reactive Oxygen Species (ROS) and Lipid Peroxidation | Marked increase in intracellular ROS and lipid peroxides, leading to ferroptotic cell death. | Lower induction of ROS and lipid peroxidation. | Studies in glioblastoma and cisplatin-resistant lung cancer cells demonstrate a significant increase in lipid ROS upon this compound treatment.[1][5] Normal cells have a lower basal ROS level and may possess more robust antioxidant defense mechanisms.[6] |
| GPX4 Protein Expression | This compound promotes the degradation of GPX4 protein. | Less impact on GPX4 levels at equivalent doses. | The degradation of GPX4 is a key mechanism of this compound-induced ferroptosis.[2][7] Cancer cells with high GPX4 expression are particularly sensitive to this effect.[4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Dual mechanism of this compound-induced ferroptosis.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's differential effects.
Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
Objective: To determine the cytotoxic effects of this compound on normal and cancer cells.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Measurement of Lipid Reactive Oxygen Species (C11-BODIPY 581/591 Assay)
Objective: To quantify the levels of lipid ROS in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Probe Staining: After the treatment period, remove the medium and wash the cells with PBS. Add fresh medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting (for flow cytometry): Wash the cells twice with PBS. For adherent cells, detach them using Trypsin-EDTA and resuspend in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.[8]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Increased green fluorescence indicates lipid peroxidation.
-
-
Data Analysis: Quantify the mean fluorescence intensity and compare the levels of lipid ROS between treated and control cells.
GPX4 Protein Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on GPX4 protein levels.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels of GPX4.[9][10]
Conclusion
The available data strongly indicate that this compound exhibits a selective cytotoxic effect on cancer cells compared to normal cells. This differential sensitivity is attributed to the inherent characteristics of cancer cells, such as elevated basal ROS levels and a greater dependence on the GPX4-mediated antioxidant pathway. The dual mechanism of this compound, targeting both GPX4 degradation and CoQ10 depletion, provides a robust approach to induce ferroptosis specifically in tumor cells. Further investigation into the quantitative differences in ROS production and GPX4 expression in a wider range of normal and cancer cell lines will be crucial for the clinical translation of this compound and other ferroptosis-inducing agents. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis’s Master Switch GPX4 emerges as universal biomarker for precision immunotherapy: a pan-cancer study with in vitro experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad.com [bio-rad.com]
Validating the Mechanism of Fin56: A Comparative Guide to shRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of short hairpin RNA (shRNA) mediated protein knockdown as a method for validating the mechanism of action of Fin56, a known inducer of ferroptosis. We will explore the experimental data supporting this approach, compare it with alternative technologies, and provide detailed protocols for key experiments.
Performance Comparison: shRNA vs. Alternative Validation Methods
The selection of a target validation method depends on various factors, including the desired duration of the effect, specificity, and experimental timeline. While shRNA offers stable, long-term gene silencing, other methods like siRNA and CRISPRi present viable alternatives with distinct advantages and disadvantages.
| Feature | shRNA (short hairpin RNA) | siRNA (small interfering RNA) | CRISPRi (CRISPR interference) |
| Mechanism of Action | Stable integration into the genome and continuous expression of shRNA, processed into siRNA to guide mRNA cleavage. | Transient introduction of double-stranded RNA that directly enters the RNA interference pathway to induce mRNA cleavage. | A deactivated Cas9 (dCas9) protein guided by an sgRNA binds to the promoter region of the target gene, sterically blocking transcription. |
| Duration of Effect | Stable, long-term knockdown. | Transient knockdown, typically lasting 3-7 days. | Reversible, tunable, and can be stable with continuous dCas9-sgRNA expression. |
| Delivery Method | Viral vectors (lentivirus, retrovirus) for stable integration. | Transfection reagents (e.g., lipofection). | Viral vectors or plasmid transfection. |
| Off-Target Effects | Potential for off-target effects due to seed sequence similarity to other mRNAs. | Off-target effects are a known issue and require careful sequence design and validation. | Generally considered to have fewer off-target effects than RNAi methods, but sgRNA design is critical. |
| Experimental Timeline | Longer initial setup for viral production and stable cell line generation. | Rapid, with experiments possible within days of receiving siRNA. | Moderate setup time, involving cloning of sgRNA and potentially generating stable dCas9 expressing cells. |
| Applications for this compound | Ideal for creating stable cell lines with long-term GPX4 or SQS knockdown to study chronic this compound exposure. | Useful for rapid, transient knockdown of GPX4 or SQS to observe immediate effects of this compound treatment. | Allows for tunable and reversible knockdown of GPX4 or SQS, enabling precise control over target gene expression during this compound treatment. |
Supporting Experimental Data: shRNA Knockdown of this compound Targets
Studies have demonstrated that modulating the expression levels of GPX4 can impact cellular sensitivity to this compound. For instance, the knockdown of GPX4 has been shown to enhance the lethality of this compound, confirming its critical role in the ferroptotic pathway induced by this compound.[5]
Below is a representative summary of expected quantitative data from experiments involving shRNA-mediated knockdown of GPX4 followed by this compound treatment.
Table 1: Effect of GPX4 Knockdown on this compound-Induced Cell Viability
| Cell Line | shRNA Target | GPX4 Protein Level (relative to control) | This compound IC50 (µM) | Fold Change in Sensitivity |
| HT-1080 | Non-targeting control | 100% | 5.0 | 1.0 |
| HT-1080 | GPX4 shRNA #1 | 25% | 2.1 | 2.4 |
| HT-1080 | GPX4 shRNA #2 | 30% | 2.5 | 2.0 |
Table 2: Squalene Synthase (SQS) Knockdown and this compound Sensitivity
| Cell Line | shRNA Target | SQS Protein Level (relative to control) | This compound IC50 (µM) | Fold Change in Sensitivity |
| PANC-1 | Non-targeting control | 100% | 7.5 | 1.0 |
| PANC-1 | SQS shRNA #1 | 20% | 10.2 | 0.74 (decreased) |
| PANC-1 | SQS shRNA #2 | 28% | 9.8 | 0.77 (decreased) |
Note: These tables present hypothetical data based on the known mechanism of this compound for illustrative purposes.
Experimental Protocols
shRNA-Mediated Knockdown of Target Protein
This protocol outlines the general steps for generating stable cell lines with reduced expression of a target protein using lentiviral-mediated shRNA delivery.
Materials:
-
HEK293T cells for lentiviral packaging
-
Target cells (e.g., HT-1080 fibrosarcoma cells)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (e.g., pLKO.1) targeting GPX4 or SQS
-
Non-targeting shRNA control plasmid
-
Transfection reagent
-
Culture medium, serum, and antibiotics
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Incubate the cells with the viral supernatant in the presence of polybrene (8 µg/mL) for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection of Stable Cells:
-
After 48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the stable cell population and validate the knockdown of the target protein by Western blot and/or qRT-PCR.
-
Western Blot for Protein Expression Analysis
This protocol is for validating the knockdown of the target protein at the protein level.
Materials:
-
Stable knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-SQS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a housekeeping protein like β-actin as a loading control.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound induces ferroptosis via two distinct pathways.
Caption: Workflow for shRNA-mediated target protein knockdown.
Caption: Comparison of shRNA, siRNA, and CRISPRi technologies.
References
- 1. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of different ferroptosis inducers.
A Comparative Review of the Therapeutic Potential of Different Ferroptosis Inducers
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy for a variety of diseases, particularly cancer and ischemia-reperfusion injury.[1][2][3] The induction of ferroptosis in pathological cells offers a novel approach to overcome resistance to conventional therapies.[4][5] This guide provides a comparative overview of the major classes of ferroptosis inducers, their mechanisms of action, therapeutic potential, and the experimental protocols used for their evaluation.
Classification of Ferroptosis Inducers
Ferroptosis inducers are broadly categorized based on their mechanism of action. The two primary classes target key components of the cellular antioxidant defense system: System Xc- inhibitors and Glutathione Peroxidase 4 (GPX4) inhibitors.[6][7] A third class of inducers, such as FIN56, exhibits a distinct mechanism of action.[8][9]
Class 1: System Xc- Inhibitors (e.g., Erastin, Sulfasalazine)
These molecules block the System Xc- cystine/glutamate antiporter, which is crucial for the uptake of cystine.[1][10] Cystine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant.[11] Inhibition of System Xc- leads to GSH depletion, which in turn inactivates GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4][12]
Class 2: GPX4 Inhibitors (e.g., RSL3, ML162)
This class of inducers directly targets and inactivates GPX4, a key enzyme that neutralizes lipid hydroperoxides.[13][14] By directly inhibiting GPX4, these compounds bypass the need for GSH depletion and rapidly induce lipid peroxidation and ferroptosis.[15][16]
Class 3: Other Inducers (e.g., this compound)
This compound represents a distinct class of ferroptosis inducers that acts through a dual mechanism. It promotes the degradation of GPX4 and also depletes coenzyme Q10 (CoQ10), an endogenous antioxidant.[17][18] This multifaceted action makes it a potent inducer of ferroptosis.[19]
Comparative Efficacy of Ferroptosis Inducers
The therapeutic potential of ferroptosis inducers is being actively investigated in various disease models. The following table summarizes key quantitative data on the efficacy of representative inducers.
| Inducer | Class | Target | Disease Model | Cell Line | IC50/EC50 | Reference |
| Erastin | System Xc- Inhibitor | System Xc- | Cancer (Renal Cell Carcinoma) | Multiple RCC lines | ~1-10 µM | [7] |
| Cancer (Ovarian) | Ovarian cancer cells | Varies | [10] | |||
| RSL3 | GPX4 Inhibitor | GPX4 | Cancer (Diffuse Large B-cell Lymphoma) | DLBCL cell lines | Nanomolar range | [7] |
| Cancer (Colorectal) | CRC cells | Dose-dependent | [16] | |||
| This compound | Other | GPX4 degradation, Squalene Synthase | Cancer (Bladder) | J82, 253J, T24, RT-112 | ~0.1-10 µM | [9] |
| Cancer (Glioblastoma) | LN229, U118 | ~0.1-1 µM | [19] | |||
| Sulfasalazine | System Xc- Inhibitor | System Xc- | Cancer (Hepatocellular Carcinoma) | HepG2, Huh7, Huh6 | Varies | [20] |
Signaling Pathways of Ferroptosis Induction
The signaling pathways initiated by different classes of ferroptosis inducers converge on the accumulation of lethal lipid peroxides.
System Xc- Inhibition Pathway
Caption: Signaling pathway of System Xc- inhibitor-induced ferroptosis.
Direct GPX4 Inhibition Pathway
Caption: Signaling pathway of direct GPX4 inhibitor-induced ferroptosis.
This compound-Induced Ferroptosis Pathway
Caption: Dual mechanism of this compound-induced ferroptosis.
Experimental Protocols for Assessing Ferroptosis
Standardized protocols are essential for the reliable evaluation of ferroptosis inducers.[21][22]
General Experimental Workflow
References
- 1. System Xc-: a key regulatory target of ferroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Ferroptosis in Cancer: Mechanism and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Iron in Fin56-Induced Cell Death with Iron Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the iron-dependent nature of cell death induced by Fin56, a potent inducer of ferroptosis. We will delve into the mechanism of this compound, compare it with other ferroptosis inducers, and present supporting experimental data and detailed protocols for utilizing iron chelators to confirm the critical role of iron in this regulated cell death pathway.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is distinct from other cell death modalities such as apoptosis and necroptosis. This compound is a specific inducer of ferroptosis with a dual mechanism of action: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and depletes the antioxidant coenzyme Q10 (CoQ10).[2][3][4][5] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its degradation leads to an accumulation of these damaging molecules. The depletion of CoQ10 further exacerbates oxidative stress, making cells more susceptible to ferroptosis. The central role of iron in this process lies in its ability to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, which in turn drives lipid peroxidation.
The Role of Iron Chelators in Validating this compound-Induced Ferroptosis
To experimentally confirm that this compound-induced cell death is indeed iron-dependent, iron chelators are invaluable tools. These molecules bind to and sequester intracellular iron, making it unavailable to participate in the Fenton reaction and subsequent lipid peroxidation. Deferoxamine (DFO) is a commonly used iron chelator in such studies. By observing a rescue effect—an inhibition of cell death and a reduction in lipid peroxidation—in the presence of an iron chelator, researchers can definitively link the activity of this compound to an iron-dependent pathway.
Comparative Analysis of Ferroptosis Inducers
This compound is one of several small molecules known to induce ferroptosis. Understanding its mechanism in comparison to other inducers highlights the different entry points into the ferroptosis pathway and underscores the universal requirement for iron.
| Inducer | Mechanism of Action | Effect of Iron Chelators |
| This compound | Induces degradation of GPX4 and depletes CoQ10.[2][3][4][5] | Inhibits cell death.[1] |
| Erastin | Inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.[6][7] | Inhibits cell death.[6][8] |
| RSL3 | Directly inhibits GPX4 activity.[6][7] | Inhibits cell death.[6][7] |
Quantitative Data Supporting the Role of Iron
The following table summarizes experimental data demonstrating the inhibitory effect of the iron chelator deferoxamine (DFO) on cell death induced by various ferroptosis inducers.
| Cell Line | Inducer | Inducer Concentration | DFO Concentration | % Inhibition of Cell Death | Reference |
| HT-1080 | This compound | 5 µM | 152 µM | Significant rescue (qualitative) | [2] |
| Primary Cortical Neurons | Erastin | 50 µM | 50 µM | Significant rescue (qualitative) | [8] |
| ALL cells | RSL3/BV6 | 0.1-0.3 µM RSL3 | Not specified | Significant inhibition | [6] |
| Glioblastoma (LN229) | This compound | 4.2 µM (IC50) | - | - | [5] |
| Glioblastoma (U118) | This compound | 2.6 µM (IC50) | - | - | [5] |
Note: Quantitative percentage of inhibition is not always reported; "significant rescue/inhibition" indicates a statistically significant effect as reported in the cited literature.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the role of iron in this compound-induced cell death.
Cell Viability Assay (MTT Assay)
This protocol is used to quantify the cytotoxic effects of this compound in the presence and absence of an iron chelator.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
This compound
-
Deferoxamine (DFO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare treatment groups:
-
Vehicle control (medium with DMSO)
-
This compound alone at various concentrations
-
DFO alone (e.g., 100 µM)
-
This compound at various concentrations co-treated with DFO (e.g., 100 µM)
-
-
Remove the overnight culture medium and add 100 µL of the respective treatments to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Deferoxamine (DFO)
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere.
-
Treat the cells with this compound, DFO, or a combination of both for a specified time (e.g., 6-24 hours).
-
Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using either fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Acquire data in the appropriate channels for green and red fluorescence. The shift in the cell population towards higher green fluorescence indicates an increase in lipid peroxidation.
-
Western Blot for GPX4 Degradation
This protocol is used to visualize the degradation of GPX4 protein induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for the loading control to ensure equal protein loading.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship between this compound and iron-dependent cell death.
Figure 1. Signaling pathway of this compound-induced ferroptosis.
Figure 2. Experimental workflow for confirming iron's role.
Figure 3. Logical framework for validation.
References
- 1. Deferoxamine Mitigates Ferroptosis and Inflammation in Hippocampal Neurons After Subarachnoid Hemorrhage by Activating the Nrf2/TXNRD1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fin56: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for Fin56, a specific inducer of ferroptosis.
While Safety Data Sheets (SDS) for this compound may classify it as not a hazardous substance or mixture, it is crucial to follow rigorous disposal protocols to maintain a safe laboratory environment and comply with institutional and regulatory standards. The following procedures provide a step-by-step approach to the safe handling and disposal of this compound waste.
Essential Safety and Logistical Information
Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The information provided here is for general guidance and should be adapted to meet local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust if handling the solid form.
-
As this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO), be aware that DMSO can facilitate the absorption of substances through the skin.[1] Therefore, solutions of this compound in DMSO should be handled with extreme care.
Step-by-Step Disposal Plan
The proper disposal route for this compound depends on its form (solid or in solution) and the specific regulations of your institution.
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
This compound Solutions: Solutions of this compound, typically in DMSO, should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste bag or container.
Step 2: Consultation with Institutional EHS
-
Contact your institution's EHS office to determine the approved disposal method for non-hazardous chemical waste.
-
Provide them with the Safety Data Sheet for this compound and information about the solvent used (if any).
Step 3: Disposal Execution Based on the guidance from your EHS department, one of the following disposal methods will likely be recommended:
-
Disposal as Chemical Waste: This is the most common and recommended method, especially for this compound solutions in DMSO.
-
Place the sealed and labeled waste container in the designated hazardous waste accumulation area.
-
Arrange for pickup by a licensed chemical waste disposal company, following your institution's procedures.
-
-
Disposal as Non-Hazardous Waste: For pure, solid this compound, some institutions may permit disposal in the regular trash, provided it is securely contained and labeled. However, this should only be done with explicit approval from your EHS department. [2][3]
-
Sewer Disposal (Not Recommended for this compound): While some non-hazardous, water-soluble chemicals may be approved for drain disposal with copious amounts of water, this is generally not recommended for this compound, especially when dissolved in solvents like DMSO.[4]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Molecular Weight | 517.66 g/mol | TargetMol |
| Solubility in DMSO | 247.5 mg/mL (478.11 mM) | TargetMol |
| Storage Temperature | Powder: -20°C for 3 years | TargetMol |
| In solvent: -80°C for 1 year | TargetMol |
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be found in various scientific publications. As a ferroptosis inducer, common experiments include cell viability assays, lipid peroxidation assays, and western blotting for proteins involved in the ferroptosis pathway, such as GPX4.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. greenfield.com [greenfield.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Fin56
For researchers, scientists, and drug development professionals working with Fin56, a specific inducer of ferroptosis, this guide provides essential safety protocols, operational procedures for handling, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols and utilize personal protective equipment to minimize exposure and ensure a safe working environment. The primary hazard associated with this compound is its potent biological activity as an inducer of ferroptosis.
Recommended PPE for handling this compound includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves. Given that this compound is often dissolved in solvents like DMSO, glove material should be chosen based on the solvent's properties. Nitrile gloves are a common and appropriate choice for handling small quantities in a research setting.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts of this compound powder, a NIOSH-approved respirator is recommended. Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to experimental use, is critical for safety and experimental reproducibility.
Step-by-Step Handling Procedure:
-
Preparation of Workspace: Before handling this compound, ensure the workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available, including waste containers.
-
Weighing and Reconstitution: When weighing the powdered form of this compound, do so in a chemical fume hood to avoid inhalation of any airborne particles. To prepare a stock solution, dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), as it is highly soluble in this solvent[1].
-
Experimental Use: When treating cells with this compound, use appropriate aseptic techniques if working in cell culture. Ensure accurate pipetting to achieve the desired final concentration for your experiment.
-
Post-Handling Decontamination: After handling this compound, decontaminate the work surface with an appropriate cleaning agent. All disposable materials that have come into contact with this compound should be disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Unused or expired solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.
Quantitative Data
The following table summarizes key quantitative data for this compound, which can be useful for experimental planning and safety considerations.
| Property | Value | Source |
| Molecular Weight | 517.66 g/mol | [1] |
| Molecular Formula | C25H31N3O5S2 | [2] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥ 100 mg/mL | [3] |
| IC50 in LN-229 cells | 4.2 µM | [4] |
| IC50 in U118 cells | 2.6 µM | [4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
A common application of this compound in a research setting is to induce ferroptosis in cell culture. Below is a detailed methodology for a typical cell viability assay to assess the effects of this compound.
Protocol: Induction of Ferroptosis and Cell Viability Assessment using a CCK-8 Assay
This protocol provides a step-by-step guide for treating a cancer cell line with this compound and measuring the resulting cell viability[2][4].
Materials:
-
Cancer cell line of interest (e.g., LN-229 or U118 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. Incubate overnight (approximately 16 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., a range from 0.1 µM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Workflow for assessing this compound-induced cell death.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
